2,3-Dihydro-1,4-benzodioxine-6,7-diamine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-6,7-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4H,1-2,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRUWRJAJNEIKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601002318 | |
| Record name | 2,3-Dihydro-1,4-benzodioxine-6,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601002318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81927-47-1 | |
| Record name | 1,2-Diamino-4,5-ethylenedioxybenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081927471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydro-1,4-benzodioxine-6,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601002318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for 2,3-dihydro-1,4-benzodioxine-6,7-diamine, a valuable diamine intermediate in medicinal chemistry and drug development. The synthesis is presented as a three-step process, commencing with the formation of the 2,3-dihydro-1,4-benzodioxine core, followed by dinitration and subsequent reduction to the target diamine. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Synthetic Pathway Overview
The synthesis of this compound is most effectively achieved through a three-step sequence:
-
Step 1: Synthesis of 2,3-Dihydro-1,4-benzodioxine from catechol and 1,2-dibromoethane.
-
Step 2: Dinitration of the benzodioxine ring to yield 6,7-dinitro-2,3-dihydro-1,4-benzodioxine.
-
Step 3: Catalytic Hydrogenation of the dinitro intermediate to afford the final product, this compound.
Data Presentation
The following table summarizes the key quantitative data for each step of the synthesis. Please note that yields can vary based on reaction scale and optimization of conditions.
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Typical Yield (%) |
| 1 | Williamson Ether Synthesis | Catechol | 2,3-Dihydro-1,4-benzodioxine | 1,2-Dibromoethane, K₂CO₃ | DMF | 70-85 |
| 2 | Electrophilic Aromatic Nitration | 2,3-Dihydro-1,4-benzodioxine | 6,7-Dinitro-2,3-dihydro-1,4-benzodioxine | Concentrated HNO₃, Concentrated H₂SO₄ | Acetic Acid | 60-75 |
| 3 | Catalytic Hydrogenation | 6,7-Dinitro-2,3-dihydro-1,4-benzodioxine | This compound | H₂ gas, 10% Pd/C catalyst | Ethanol | >95% |
Experimental Protocols
Step 1: Synthesis of 2,3-Dihydro-1,4-benzodioxine
This procedure is based on the Williamson ether synthesis for the formation of the dioxine ring from catechol.
Materials:
-
Catechol
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
10% Hydrochloric Acid (HCl) aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add catechol and anhydrous potassium carbonate in anhydrous DMF.
-
Stir the suspension at room temperature for 30 minutes.
-
Add 1,2-dibromoethane dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 10-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with a 10% aqueous solution of HCl and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo to yield crude 2,3-dihydro-1,4-benzodioxine.
-
The product can be further purified by vacuum distillation.
Step 2: Synthesis of 6,7-Dinitro-2,3-dihydro-1,4-benzodioxine
This protocol describes the dinitration of the 2,3-dihydro-1,4-benzodioxine ring using a mixture of nitric and sulfuric acids. Caution should be exercised as this reaction is highly exothermic.
Materials:
-
2,3-Dihydro-1,4-benzodioxine
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Glacial Acetic Acid
-
Ice bath
-
Three-necked round-bottom flask
-
Dropping funnel
-
Thermometer
-
Magnetic stirrer and stir bar
-
Büchner funnel and filtration apparatus
-
Ethanol (for recrystallization)
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2,3-dihydro-1,4-benzodioxine in glacial acetic acid.
-
Cool the flask in an ice bath to maintain an internal temperature between 0-5 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid, keeping the mixture cool in an ice bath. A common ratio is 1:1 (v/v) of nitric acid and sulfuric acid.[1]
-
Slowly add the nitrating mixture dropwise from the dropping funnel to the stirred solution of 2,3-dihydro-1,4-benzodioxine. Carefully monitor the internal temperature and maintain it below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until TLC indicates the consumption of the starting material.
-
Carefully pour the reaction mixture over crushed ice to precipitate the dinitro product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.
-
Recrystallize the crude product from ethanol to obtain pure 6,7-dinitro-2,3-dihydro-1,4-benzodioxine.
Step 3: Synthesis of this compound
This protocol details the reduction of the dinitro compound to the corresponding diamine via catalytic hydrogenation.
Materials:
-
6,7-Dinitro-2,3-dihydro-1,4-benzodioxine
-
10% Palladium on activated carbon (Pd/C) catalyst
-
Ethanol
-
Hydrogen (H₂) gas cylinder or generator
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon filled with H₂)
-
Filtration apparatus with Celite®
Procedure:
-
In a suitable hydrogenation vessel, dissolve 6,7-dinitro-2,3-dihydro-1,4-benzodioxine in ethanol.
-
Carefully add the 10% Pd/C catalyst to the solution. The amount of catalyst is typically 5-10 mol% relative to the substrate.
-
Seal the reaction vessel and purge it with nitrogen gas, followed by hydrogen gas to create an inert atmosphere.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (typically 1-4 atm pressure) for 4-6 hours.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield this compound. The product may be used directly or purified further by recrystallization if necessary.
Mandatory Visualization
The following diagrams illustrate the overall synthetic workflow.
Caption: Overall synthetic workflow for this compound.
References
An In-depth Technical Guide to the Synthesis of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a three-step process, commencing with the nitration of catechol, followed by the formation of the benzodioxine ring system, and culminating in the reduction of the dinitro intermediate to the target diamine. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway are provided to facilitate its practical application in a laboratory setting.
Overall Synthetic Pathway
The synthesis of this compound is a multi-step process that begins with commercially available catechol. The key intermediate, 6,7-Dinitro-2,3-dihydro-1,4-benzodioxine, is synthesized and subsequently reduced to yield the final product.
An In-depth Technical Guide to the Purification of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purification of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine, a key intermediate in the synthesis of various biologically active compounds. This document outlines the common synthetic route, potential impurities, and detailed purification methodologies, including recrystallization and column chromatography, to obtain a high-purity final product suitable for research and drug development applications.
Synthesis Overview and Potential Impurities
The most common synthetic route to this compound involves a two-step process starting from 2,3-dihydro-1,4-benzodioxine.
Step 1: Dinitration The initial step is the dinitration of 2,3-dihydro-1,4-benzodioxine to yield 6,7-dinitro-2,3-dihydro-1,4-benzodioxine. This is typically achieved using a mixture of nitric acid and sulfuric acid.
Step 2: Reduction The subsequent step is the reduction of the dinitro compound to the desired this compound. This transformation is commonly carried out via catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel in a suitable solvent like ethanol or methanol.
Potential Impurities: The purification strategy for the final diamine product is largely dictated by the potential impurities that can arise from the synthetic process. These may include:
-
Unreacted Starting Material: Residual 6,7-dinitro-2,3-dihydro-1,4-benzodioxine.
-
Partially Reduced Intermediates: Mono-amino-mono-nitro derivatives.
-
Isomeric Byproducts: Formation of other dinitro isomers during the nitration step, although the 6,7-isomer is generally favored.
-
Catalyst Residues: Traces of the hydrogenation catalyst.
-
Solvent Residues: Residual solvents from the reaction and workup.
The following diagram illustrates the general synthetic and purification workflow.
Purification Methodologies
The choice of purification method depends on the nature and quantity of the impurities present in the crude product. For this compound, both recrystallization and column chromatography are effective techniques.
Recrystallization
Recrystallization is a widely used and cost-effective method for purifying solid organic compounds. The selection of an appropriate solvent system is critical for successful recrystallization.
Experimental Protocol for Recrystallization:
-
Solvent Selection:
-
Screen various solvents to find one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Commonly effective solvents for aromatic amines include ethanol, methanol, water, and mixtures such as ethanol/water or acetone/hexane. For phenylenediamines, dissolving in water with the addition of activated charcoal, followed by boiling, filtration, and cooling has been reported to be effective[1].
-
-
Dissolution:
-
Place the crude diamine in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and boil for a few minutes.
-
-
Hot Filtration:
-
If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Dry the purified crystals in a vacuum oven at a suitable temperature.
-
Quantitative Data for Recrystallization of Aromatic Diamines (Illustrative):
| Compound | Solvent System | Yield (%) | Purity (%) | Reference |
| m-Phenylenediamine | n-Butanol | - | >99 | [2] |
| p-Phenylenediamine | Water/Activated Charcoal | - | High | [1] |
| Hexamethylenediamine | Cyclohexane | - | High |
Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities. It is particularly useful for removing impurities that have similar solubility characteristics to the desired product.
Experimental Protocol for Column Chromatography:
-
Stationary Phase Selection:
-
Silica gel is the most common stationary phase for the purification of moderately polar compounds like aromatic amines.
-
For basic amines that may interact strongly with the acidic silica surface, amine-functionalized silica gel can be a better alternative to prevent tailing and improve separation.
-
-
Mobile Phase Selection:
-
The choice of eluent is crucial for achieving good separation. A solvent system is typically selected based on Thin Layer Chromatography (TLC) analysis.
-
Common solvent systems for aromatic amines on silica gel include mixtures of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol).
-
For challenging separations of basic amines, adding a small amount of a competing amine like triethylamine (e.g., 0.1-1%) to the mobile phase can significantly improve the chromatography by neutralizing the acidic sites on the silica gel.
-
-
Column Packing:
-
Prepare a slurry of the stationary phase in the initial mobile phase and carefully pack it into a glass column.
-
-
Sample Loading:
-
Dissolve the crude diamine in a minimal amount of the mobile phase or a suitable solvent.
-
Alternatively, the crude product can be adsorbed onto a small amount of silica gel (dry loading), which is then added to the top of the column.
-
-
Elution and Fraction Collection:
-
Elute the column with the chosen mobile phase, either isocratically or using a gradient of increasing polarity.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Illustrative Chromatographic Conditions for Aromatic Amines:
| Stationary Phase | Mobile Phase | Detection | Reference |
| Silica Gel | Hexane/Ethyl Acetate gradient | UV | General Method |
| Amine-functionalized Silica | Dichloromethane/Methanol gradient | UV | General Method |
| Cadmium-impregnated Silica Gel | - | UV | [3] |
Note: The optimal conditions for column chromatography of this compound should be determined empirically starting with the general guidelines provided.
The logical relationship for selecting a purification method is outlined below.
Conclusion
The purification of this compound is a critical step in its utilization as a building block for advanced materials and pharmaceuticals. A thorough understanding of the potential impurities arising from its synthesis allows for the rational selection and optimization of purification techniques. While recrystallization offers a straightforward and scalable method, column chromatography provides a higher degree of separation for more complex impurity profiles. The detailed protocols and considerations presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to obtain this valuable intermediate in high purity.
References
A Comprehensive Technical Guide to 2,3-Dihydro-1,4-benzodioxine-6,7-diamine (CAS 81927-47-1)
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the chemical compound 2,3-Dihydro-1,4-benzodioxine-6,7-diamine, CAS 81927-47-1. It details its known properties, potential applications, and safety information, compiled from various chemical data sources. This guide is intended to serve as a foundational resource for professionals engaged in chemical synthesis, materials science, and pharmaceutical research.
Core Chemical Identity
This compound is a heterocyclic building block.[1] Its structure features a benzene ring fused to a 1,4-dioxane ring, with two amine groups at the 6 and 7 positions. This arrangement of functional groups makes it a valuable intermediate in the synthesis of more complex molecules. The IUPAC name for this compound is this compound.[2]
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 81927-47-1 | [1][3][4] |
| Molecular Formula | C₈H₁₀N₂O₂ | [2][3][4] |
| Molecular Weight | 166.18 g/mol | [3][4] |
| InChI | 1S/C8H10N2O2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4H,1-2,9-10H2 | [4] |
| InChI Key | FJRUWRJAJNEIKD-UHFFFAOYSA-N | [4][5] |
| Canonical SMILES | Nc1cc2OCCOc2cc1N | [4] |
| MDL Number | MFCD01320394 | [4] |
| PubChem Substance ID | 329793907 | [4] |
| Synonyms | 1,2-Diamino-4,5-ethylenedioxybenzene, DEDB | [2][5] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. Please note that some values are predicted based on computational models.
Table 2: Physicochemical Data
| Property | Value | Source(s) |
| Physical Form | Solid | [4] |
| Melting Point | 122-123 °C (Solvent: benzene) | [6] |
| Boiling Point (Predicted) | 364.2 ± 42.0 °C at 760 mmHg | [5][6] |
| Density (Predicted) | 1.352 - 1.572 g/cm³ | [5][6] |
| Flash Point | Not applicable | [4] |
Synthesis and Characterization Workflow
While specific experimental protocols for the synthesis of this compound are not detailed in the provided search results, a general synthetic pathway can be inferred from procedures for analogous benzodioxane derivatives.[7][8] The process typically involves the formation of the dihydro-benzodioxine ring, followed by functional group manipulations to introduce the diamine substituents. Characterization relies on standard spectroscopic and analytical methods.
A logical workflow for the preparation and verification of this compound is outlined in the diagram below.
Caption: General workflow for synthesis and characterization.
Experimental Protocols:
-
General Synthesis Approach: The synthesis of related N-(2,3-dihydrobenzo[4][6]-dioxin-6-yl) sulfonamides starts with 2,3-dihydro-1,4-benzodioxin-6-amine.[8] For the target diamine compound, a plausible route would involve starting with a suitably substituted catechol, performing a Williamson ether synthesis with a dihaloethane (e.g., 1,2-dibromoethane) to form the dihydro-benzodioxine ring, and then reducing dinitro groups, which would have been present on the initial catechol, to the corresponding diamines.
-
Purification: Purification methods for similar benzodioxane compounds include recrystallization or flash chromatography on silica gel.[7][9]
-
Characterization: The structures of newly synthesized benzodioxane derivatives are typically confirmed using proton nuclear magnetic resonance (¹H-NMR), infrared spectroscopy (IR), and CHN (elemental) analysis.[8][10] Mass spectrometry would be used to confirm the molecular weight.
It is important to note that one major supplier, Sigma-Aldrich, provides this compound for early discovery research but does not collect or provide analytical data, placing the responsibility of identity and purity confirmation on the buyer.[11]
Applications and Research Interest
This compound is classified as a heterocyclic building block, indicating its primary use as a chemical intermediate for creating more complex molecules.[1] The 1,4-benzodioxane scaffold is described as a "versatile template" extensively used in medicinal chemistry and drug design.[12]
Derivatives of the 1,4-benzodioxan core are investigated for a wide range of biological activities, including:
-
Drug Development: The scaffold is present in compounds developed as agonists and antagonists for various neuronal receptors (nicotinic, α1 adrenergic, serotoninergic).[12]
-
Anticancer Research: Benzodioxine-based molecules have been synthesized and evaluated as PARP1 inhibitors, which is a target in cancer therapy.[7]
-
Anti-diabetic Agents: Researchers have synthesized series of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides and evaluated them for anti-diabetic potential via α-glucosidase inhibition.[10]
The diamine functionality of this specific compound makes it a suitable precursor for synthesizing quinoxalines or other heterocyclic systems, which are of significant interest in pharmaceutical and materials science.
Safety and Handling
Safety data sheets (SDS) for this compound indicate several hazards that require careful handling in a professional laboratory setting.
Hazard Identification:
-
Toxicity: The compound is classified as harmful if swallowed or inhaled (Acute toxicity, Category 4).[13]
-
Reproductive Toxicity: It is listed as Category 1B for reproductive toxicity, with statements indicating it may damage fertility or the unborn child and may cause harm to breast-fed children.[13]
-
Environmental Hazard: It is considered harmful to aquatic life with long-lasting effects.[13]
Recommended Handling and Storage:
-
Precautions: Users should obtain special instructions before use and not handle the substance until all safety precautions have been read and understood.[13] It is crucial to avoid breathing dust and prevent contact during pregnancy and while nursing.[13] Work should be conducted under a chemical hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[13][14]
-
Storage: Store in a tightly closed, dry, and well-ventilated place.[13] The storage class is 11 for combustible solids.[4] Keep the container locked up or in an area accessible only to qualified or authorized persons.[13]
-
In Case of Exposure:
References
- 1. calpaclab.com [calpaclab.com]
- 2. pschemicals.com [pschemicals.com]
- 3. This compound 81927-47-1 India [ottokemi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 1,2-diamino-4,5-ethylenedioxybenzene CAS#: 81927-47-1 [chemicalbook.com]
- 7. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents | Tropical Journal of Pharmaceutical Research [ajol.info]
- 11. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 12. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
Technical Guide: Physicochemical and Biological Profile of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydro-1,4-benzodioxine-6,7-diamine is a heterocyclic organic compound featuring a benzodioxane core with two amino functional groups. This diamine derivative is a subject of interest in medicinal chemistry due to the established and diverse biological activities of the broader benzodioxane class of molecules. Derivatives of 1,4-benzodioxane are integral to a range of pharmaceuticals and have been investigated for their roles as α-adrenoceptor antagonists, inhibitors of Poly(ADP-ribose)polymerase (PARP), and agents targeting various other cellular pathways.[1][2][3] This guide provides a comprehensive overview of the available technical data on this compound, including its physicochemical properties, inferred solubility, potential synthetic and analytical methods, and its prospective role in modulating key signaling pathways.
Physicochemical Properties and Solubility
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | [4] |
| Molecular Weight | 166.18 g/mol | [4] |
| Appearance | Solid (predicted) | |
| CAS Number | 81927-47-1 | [4] |
| InChI Key | FJRUWRJAJNEIKD-UHFFFAOYSA-N |
Table 2: Inferred Solubility Profile
| Solvent | Solubility | Rationale / Notes |
| Water | Likely Insoluble to Sparingly Soluble | Aromatic core and diamine substitution suggest limited aqueous solubility. Related benzodioxane structures are generally insoluble in water. |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Common solvent for a wide range of organic compounds, including those with amine functionalities. |
| Dimethylformamide (DMF) | Likely Soluble | Frequently used as a reaction solvent for the synthesis of benzodioxane derivatives, indicating solubility of reactants and products.[3][5] |
| Methanol (MeOH) | Likely Soluble | Often used in the workup and purification of related benzodioxane compounds.[6] |
| Dichloromethane (DCM) | Likely Soluble | A common organic solvent used in the synthesis and extraction of benzodioxane derivatives.[6] |
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and analysis of this compound, based on established methods for related compounds.
Synthesis of this compound
A plausible synthetic route to this compound involves a multi-step process starting from a commercially available substituted catechol, followed by cyclization to form the benzodioxane ring, nitration, and subsequent reduction of the nitro groups to diamines.
Step 1: Synthesis of a Dinitro Benzodioxane Precursor This step involves the nitration of a suitable benzodioxane starting material.
-
Materials: 2,3-dihydro-1,4-benzodioxine, fuming nitric acid, sulfuric acid, acetic anhydride.
-
Procedure:
-
Cool a mixture of sulfuric acid and acetic anhydride to 0-5 °C in an ice bath.
-
Slowly add fuming nitric acid to the cooled mixture while maintaining the temperature.
-
Add 2,3-dihydro-1,4-benzodioxine dropwise to the nitrating mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture onto crushed ice and extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the dinitro-benzodioxane precursor.
-
Step 2: Reduction to this compound The dinitro precursor is then reduced to the target diamine.
-
Materials: Dinitro-benzodioxane precursor, tin(II) chloride or catalytic hydrogenation (e.g., Pd/C), hydrochloric acid, ethanol or ethyl acetate.
-
Procedure (using SnCl₂):
-
Dissolve the dinitro-benzodioxane precursor in ethanol.
-
Add an excess of tin(II) chloride dihydrate and concentrated hydrochloric acid.
-
Reflux the mixture for several hours until the reduction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a strong base (e.g., NaOH) to precipitate the tin salts.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield this compound, which can be further purified by column chromatography or recrystallization.
-
Analytical Methods
The analysis of aromatic diamines like this compound can be performed using standard chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound. For enhanced sensitivity and selectivity, mass spectrometry (LC-MS) can be employed.
-
Derivatization: For fluorescence detection, pre-column derivatization with reagents like dansyl chloride or o-phthalaldehyde (OPA) can be used.
-
-
Gas Chromatography (GC):
-
Column: A capillary column with a polar stationary phase is recommended.
-
Injector and Detector: A split/splitless injector and a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) for higher sensitivity.
-
Derivatization: Due to the polarity of the amine groups, derivatization (e.g., acylation or silylation) may be necessary to improve volatility and peak shape.
-
Potential Biological Activity and Signaling Pathways
While no specific biological targets for this compound have been explicitly reported, the benzodioxane scaffold is a well-established pharmacophore. Based on the activities of structurally similar molecules, two potential areas of biological relevance are PARP1 inhibition and α-adrenoceptor antagonism.
Potential as a PARP1 Inhibitor
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks.[3] Inhibition of PARP1 is a clinically validated strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways like homologous recombination (e.g., those with BRCA1/2 mutations).[7] Several 2,3-dihydro-1,4-benzodioxine derivatives have been identified as PARP1 inhibitors.[3] The diamine functionality of the target compound could potentially interact with the active site of PARP1.
Potential as an α-Adrenoceptor Antagonist
The 1,4-benzodioxane structure is a classical scaffold for α-adrenoceptor antagonists.[2][8] These receptors are involved in the sympathetic nervous system and play a role in processes like vasoconstriction. Antagonists of these receptors are used as antihypertensive agents. The amine groups of this compound could potentially interact with the binding sites of α-adrenoceptors.
Conclusion
This compound is a compound with potential for further investigation in drug discovery and development. While direct experimental data on its solubility and biological activity are limited, its structural relationship to known bioactive molecules, particularly PARP1 inhibitors and α-adrenoceptor antagonists, provides a strong rationale for its synthesis and evaluation. The experimental protocols and potential signaling pathways outlined in this guide offer a foundational framework for researchers to explore the therapeutic potential of this and related diamino-benzodioxane derivatives. Further studies are warranted to quantitatively determine its solubility, confirm its biological targets, and elucidate its mechanism of action.
References
- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,4-diamino-6,7-dimethoxyquinazolines. 1. 2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1-yl] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents | Tropical Journal of Pharmaceutical Research [ajol.info]
- 6. mdpi.com [mdpi.com]
- 7. BMN 673, a novel and highly potent PARP1/2 inhibitor for the treatment of human cancers with DNA repair deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 2,3-Dihydro-1,4-benzodioxine-6,7-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine, with a focus on its synthesis and predicted Nuclear Magnetic Resonance (NMR) data. Due to the limited availability of direct experimental data for this specific compound, this guide offers a scientifically grounded approach to its preparation and characterization based on established chemical principles and data from structurally related analogs.
Predicted NMR Data
Disclaimer: The following NMR data is predicted and should be used as a guideline for experimental verification.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound is summarized in Table 1. The introduction of two electron-donating amino groups at the C6 and C7 positions is expected to cause an upfield shift (to lower ppm values) of the aromatic protons compared to the unsubstituted analog.
Table 1. Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆, 400 MHz).
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~6.25 | s | 2H | H-5, H-8 |
| ~4.50 | br s | 4H | -NH₂ |
| 4.18 | s | 4H | -OCH₂CH₂O- |
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts are presented in Table 2. The carbon atoms directly attached to the amino groups (C6 and C7) are expected to be significantly shielded (shifted upfield), while the adjacent quaternary carbons (C5a and C8a) will also be influenced.
Table 2. Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆, 100 MHz).
| Chemical Shift (δ) (ppm) | Assignment |
| ~135.0 | C-5a, C-8a |
| ~130.0 | C-6, C-7 |
| ~100.0 | C-5, C-8 |
| 64.0 | -OCH₂CH₂O- |
Experimental Protocols
The synthesis of this compound can be achieved through a two-step process involving the dinitration of 2,3-dihydro-1,4-benzodioxine followed by the reduction of the resulting dinitro derivative.
Synthesis Workflow
An In-depth Technical Guide to the 1H NMR Spectrum of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected 1H Nuclear Magnetic Resonance (NMR) spectrum of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine. Due to the limited availability of direct experimental data in public literature for this specific compound, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from structurally analogous compounds. This document is intended to support researchers in the identification and characterization of this and related molecules.
Predicted 1H NMR Spectral Data
The chemical structure of this compound is characterized by a symmetrical substitution pattern on the aromatic ring, which simplifies its expected 1H NMR spectrum. The predicted data is summarized in the table below.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~6.25 | Singlet (s) | 2H | Ar-H (H-5, H-8) | The two aromatic protons are in identical chemical environments, leading to a single resonance. |
| ~4.30 | Broad Singlet (br s) | 4H | -NH 2 | The chemical shift of amine protons can vary significantly with concentration, temperature, and solvent. The signal is often broad due to quadrupole broadening and chemical exchange. |
| ~4.20 | Singlet (s) | 4H | -O-CH 2-CH 2-O- | The four protons of the ethylenedioxy bridge are chemically equivalent due to rapid conformational changes at room temperature, resulting in a single sharp signal. |
Disclaimer: The 1H NMR data presented is predicted based on chemical shift theory and data from analogous structures. Actual experimental values may vary.
Experimental Protocol for 1H NMR Spectroscopy
The following provides a detailed methodology for the acquisition of a 1H NMR spectrum for a compound such as this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O, depending on solubility) in a clean, dry vial. DMSO-d6 is often a good choice for compounds with amine groups as it can slow down N-H proton exchange.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (0 ppm).
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The 1H NMR spectrum should be recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.
-
Before data acquisition, the magnetic field homogeneity should be optimized by shimming on the sample.
-
The sample temperature should be maintained at a constant value, typically 298 K (25 °C).
3. Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Spectral Width: A spectral width of approximately 12-16 ppm is sufficient to cover the expected chemical shift range for most organic compounds.
-
Number of Scans: A sufficient number of scans (typically 16 to 64) should be acquired to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds between scans is generally sufficient for quantitative analysis of small molecules.
-
Acquisition Time (aq): An acquisition time of 2-4 seconds is standard.
-
Receiver Gain: The receiver gain should be optimized to maximize the signal without causing ADC overflow.
4. Data Processing:
-
The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.
-
Apply an exponential window function (line broadening) of 0.3 Hz to improve the signal-to-noise ratio.
-
The spectrum should be phased and the baseline corrected.
-
The chemical shifts should be referenced to the internal standard (TMS at 0 ppm).
-
Integrate the signals to determine the relative number of protons corresponding to each resonance.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) of the signals to elucidate the connectivity of the protons in the molecule.
Workflow for Compound Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of a novel chemical entity like this compound.
An In-depth Technical Guide to the ¹³C NMR of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine. Due to the absence of direct experimental data in publicly available literature, this guide presents predicted chemical shifts based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. It also includes a comprehensive experimental protocol for acquiring a ¹³C NMR spectrum of this and similar aromatic diamine compounds.
Predicted ¹³C NMR Data
The chemical shifts in ¹³C NMR spectroscopy are sensitive to the electronic environment of each carbon atom. For this compound, the presence of electron-donating amino (-NH₂) and ether (-O-) groups on the benzene ring significantly influences the chemical shifts of the aromatic carbons. The symmetry of the molecule results in four unique carbon signals.
The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These predictions are derived from data for analogous 2,3-dihydro-1,4-benzodioxine derivatives and general chemical shift ranges for aromatic and aliphatic carbons.[1][2][3][4][5]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification |
| C-2, C-3 | ~64 | Aliphatic carbons attached to oxygen (ether linkage), typically found in this region. |
| C-4a, C-8a | ~135-145 | Aromatic carbons attached to oxygen, deshielded. |
| C-6, C-7 | ~110-120 | Aromatic carbons bearing amino groups, shielded by the electron-donating effect of nitrogen. |
| C-5, C-8 | ~100-110 | Aromatic carbons ortho to the amino groups, expected to be significantly shielded. |
Note: The actual chemical shifts may vary depending on the solvent and other experimental conditions.
Experimental Protocol for ¹³C NMR Spectroscopy
The following protocol outlines the steps for acquiring a high-quality ¹³C NMR spectrum of an aromatic diamine like this compound.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices for aromatic amines include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD). The choice of solvent can affect the chemical shifts.[6]
-
Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).[6][7]
-
Sample Filtration: If any solid particles are present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to avoid magnetic field inhomogeneities.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and sensitivity.[8]
-
Tuning and Matching: Tune and match the ¹³C probe to the resonant frequency of the carbon nuclei in the sample.
-
Locking: Lock the magnetic field frequency using the deuterium signal from the solvent.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio.[7][9]
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient.
-
Spectral Width (sw): A spectral width of 0-220 ppm is appropriate for most organic compounds.[3]
-
Acquisition Time (aq): An acquisition time of 1-2 seconds is typical.
-
3. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS peak to 0.0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference.[6]
-
Peak Picking: Identify and label the chemical shifts of all significant peaks.
Logical Workflow for ¹³C NMR Analysis
The following diagram illustrates the logical workflow for the ¹³C NMR analysis of a compound like this compound.
Caption: Logical workflow for ¹³C NMR analysis.
References
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. compoundchem.com [compoundchem.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. scribd.com [scribd.com]
- 6. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rsc.org [rsc.org]
- 9. nmr.ceitec.cz [nmr.ceitec.cz]
An In-depth Technical Guide to the FT-IR Spectrum of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide synthesizes data from analogous aromatic diamines and benzodioxane derivatives to predict the characteristic vibrational modes. It also includes a comprehensive experimental protocol for acquiring an FT-IR spectrum of a solid aromatic amine and a logical workflow for spectral analysis.
Predicted FT-IR Spectral Data
The FT-IR spectrum of this compound is characterized by the vibrational frequencies of its constituent functional groups: the aromatic ring, the primary amine groups, the ether linkages, and the alkyl chains of the dioxine ring. The expected absorption bands are summarized in the table below. The precise peak positions and intensities can be influenced by the sample preparation method and the physical state of the compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| 3450 - 3300 | Strong, two bands | Asymmetric and symmetric N-H stretching of primary amine |
| 3050 - 3000 | Medium to Weak | Aromatic C-H stretching |
| 2950 - 2850 | Medium to Weak | Aliphatic C-H stretching (from the dioxine ring) |
| 1650 - 1580 | Medium | N-H bending (scissoring) of primary amine[1] |
| 1620 - 1580 | Medium to Strong | C=C stretching of the aromatic ring |
| 1520 - 1480 | Medium to Strong | C=C stretching of the aromatic ring |
| 1335 - 1250 | Strong | Aromatic C-N stretching[1] |
| 1280 - 1200 | Strong | Asymmetric C-O-C stretching of the ether group |
| 1100 - 1020 | Medium | Symmetric C-O-C stretching of the ether group |
| 910 - 665 | Strong, Broad | N-H wagging of primary amine[1] |
| 850 - 750 | Strong | C-H out-of-plane bending (aromatic substitution pattern) |
Experimental Protocol: Acquiring the FT-IR Spectrum
This section details a standard procedure for obtaining the FT-IR spectrum of a solid aromatic amine like this compound using the thin solid film method.[2] This method is often preferred for its simplicity and the quality of the resulting spectra.[2]
Materials:
-
This compound (approximately 50 mg)[2]
-
A suitable volatile solvent (e.g., methylene chloride or acetone)[2]
-
FT-IR spectrometer
-
Salt plates (e.g., NaCl or KBr)
-
Pipette or dropper
-
Desiccator for storing salt plates
Procedure:
-
Sample Preparation:
-
Salt Plate Preparation:
-
Film Deposition:
-
Using a pipette, apply a drop of the sample solution to the surface of the salt plate.[2]
-
Allow the solvent to evaporate completely, which will leave a thin solid film of the compound on the plate.[2] If the resulting film is too thin (leading to weak absorption peaks), another drop of the solution can be added and dried.[2] Conversely, if the film is too thick (causing peak saturation), the plate should be cleaned and a more dilute solution should be used.[2]
-
-
Spectral Acquisition:
-
Place the salt plate with the solid film into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty salt plate. This will be automatically subtracted from the sample spectrum.
-
Acquire the FT-IR spectrum of the sample. The typical scanning range for mid-IR is 4000-400 cm⁻¹.
-
-
Post-Measurement:
-
Clean the salt plate thoroughly with an appropriate solvent (e.g., acetone) and return it to the desiccator.[2]
-
Alternative Sample Preparation Methods:
-
Nujol Mull: For this method, a small amount of the solid sample (5-10 mg) is ground into a fine powder and then mixed with a drop of Nujol (mineral oil) to form a paste.[3] This mull is then pressed between two salt plates.[3] It is important to note that Nujol itself has characteristic absorption bands that will appear in the spectrum.[3]
-
KBr Pellet: The solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.[4] This method is often used for quantitative analysis but requires more specialized equipment.
Logical Workflow for FT-IR Spectral Analysis
The following diagram illustrates the logical workflow from sample preparation to the final interpretation of the FT-IR spectrum.
References
Mass Spectrometry of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the anticipated mass spectrometric behavior of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine. Due to a lack of publicly available experimental mass spectral data for this specific compound, this document presents a predicted fragmentation pattern based on the known mass spectrometry of its core structural components: 1,4-benzodioxane and aromatic diamines. This guide offers a theoretical framework for identifying the compound and its fragments in a research setting. It also includes generalized experimental protocols for both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry applicable to this class of molecules.
Introduction
This compound is a substituted aromatic diamine with a heterocyclic 1,4-benzodioxane core. This structure is of interest in medicinal chemistry and drug development due to the prevalence of the 1,4-benzodioxane moiety in biologically active compounds. Mass spectrometry is a critical analytical technique for the characterization of such molecules. Understanding the fragmentation pattern is essential for structural elucidation, purity assessment, and metabolic studies. This guide will propose a likely fragmentation pathway to aid researchers in the analysis of this compound.
Predicted Mass Spectrum and Fragmentation Pathway
The mass spectral fragmentation of this compound is expected to be influenced by both the benzodioxane ring system and the aromatic diamine functionalities. The molecular ion (M+) is predicted to be readily formed, and its subsequent fragmentation will likely proceed through several key pathways.
Predicted Quantitative Data
The following table summarizes the predicted key ions and their mass-to-charge ratios (m/z) for this compound.
| Predicted Ion | m/z (Nominal Mass) | Formula | Description |
| Molecular Ion [M]•+ | 166 | C₈H₁₀N₂O₂ | The intact molecule with one electron removed. |
| [M-NH₃]•+ | 149 | C₈H₇NO₂ | Loss of an ammonia molecule from one of the amine groups. |
| [M-HCN]•+ | 139 | C₇H₈NO₂ | Loss of a hydrogen cyanide molecule. |
| [M-NH₃-CO]•+ | 121 | C₇H₇NO | Subsequent loss of carbon monoxide from the [M-NH₃]•+ ion. |
| [C₆H₆N]⁺ | 92 | C₆H₆N | A fragment corresponding to an aminophenyl cation, potentially formed through cleavage of the dioxine ring and loss of associated atoms. |
Proposed Fragmentation Pathway
The fragmentation of this compound is likely initiated by the ionization of one of the lone pair electrons on a nitrogen or oxygen atom. The stability of the aromatic system will influence the fragmentation pathways.
A proposed fragmentation pathway is illustrated in the diagram below. The initial molecular ion can undergo several fragmentation reactions, including the loss of small neutral molecules such as ammonia (NH₃) and hydrogen cyanide (HCN), which are common fragmentation pathways for aromatic amines. Cleavage of the dihydrodioxine ring can also occur.
Caption: Proposed fragmentation pathway for this compound.
Experimental Protocols
The following are generalized experimental protocols for the mass spectrometric analysis of this compound. Instrument parameters should be optimized for the specific instrument being used.
Electron Ionization Mass Spectrometry (EI-MS)
EI-MS is a hard ionization technique that is well-suited for inducing fragmentation and providing structural information for relatively volatile and thermally stable compounds.
Methodology:
-
Sample Preparation: Dissolve a small amount of the solid compound in a volatile organic solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.
-
Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (DIP) or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use a standard electron energy of 70 eV.
-
Mass Analyzer: Scan a mass range appropriate for the expected fragments, for example, m/z 40-300.
-
Detector: Use an electron multiplier detector.
-
Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio for the molecular ion and major fragment ions.
Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is ideal for analyzing polar and less volatile compounds. It typically produces protonated molecules [M+H]⁺ with minimal fragmentation. Tandem mass spectrometry (MS/MS) can be used to induce and analyze fragmentation.
Methodology:
-
Sample Preparation: Dissolve the compound in a solvent compatible with ESI, such as methanol or acetonitrile, with the addition of a small amount of an acid (e.g., 0.1% formic acid) to promote protonation. A typical concentration is 1-10 µg/mL.
-
Introduction: Introduce the sample into the ESI source via direct infusion using a syringe pump or through a liquid chromatograph (LC).
-
Ionization: Use a positive ion mode. Typical ESI source parameters include a capillary voltage of 3-5 kV, a nebulizing gas flow of 1-2 L/min, and a drying gas temperature of 200-350 °C.
-
Mass Analyzer: In the first stage (MS1), scan for the protonated molecule [M+H]⁺ (expected at m/z 167). For MS/MS analysis, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell.
-
Detector: Use an appropriate detector for the mass analyzer being used.
-
Data Acquisition: Acquire the full scan MS1 spectrum and the product ion spectra from the MS/MS experiments.
Caption: General workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).
Conclusion
An In-depth Technical Guide on the Thermal Stability of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydro-1,4-benzodioxine-6,7-diamine is a significant heterocyclic building block in medicinal chemistry and materials science. Its rigid, aromatic structure, coupled with the presence of two amine functional groups, makes it a valuable precursor for the synthesis of various bioactive molecules and high-performance polymers, such as polybenzimidazoles (PBIs). The thermal stability of this diamine is a critical parameter, influencing its storage, handling, and processing conditions, particularly in high-temperature applications like polymerization reactions.
Expected Thermal Properties
Aromatic diamines generally exhibit high thermal stability due to the resonance stabilization of the aromatic rings. The thermal decomposition of such compounds typically involves the cleavage of C-N bonds and the subsequent breakdown of the aromatic structure at elevated temperatures. For this compound, the presence of the dihydro-benzodioxine ring system may influence the decomposition pathway.
While specific values are not available for the target compound, studies on structurally related aromatic diamines used in the synthesis of high-performance epoxy resins and polybenzoxazines show decomposition temperatures (Td5, temperature at 5% weight loss) ranging from 317°C to 361°C.[1] It is anticipated that this compound would exhibit thermal stability within a similar range.
Quantitative Data Summary
As direct experimental data for this compound is not available in the public domain, the following table provides a template for the presentation of such data once acquired. For context, data for a related class of compounds (cured epoxy resins with aromatic diamines) is included to provide a general expectation of thermal stability.
| Property | Expected Range/Value | Notes |
| Melting Point (°C) | Not available | Can be determined by DSC. |
| Onset Decomposition Temperature (Tonset) (°C) | Not available | Typically determined from the TGA curve. |
| Temperature at 5% Weight Loss (Td5) (°C) | ~300 - 370 | Based on analogous aromatic diamine systems.[1] |
| Temperature at 10% Weight Loss (Td10) (°C) | Not available | A common metric for thermal stability comparison. |
| Char Yield at 800°C (%) | Not available | Indicates the amount of carbonaceous residue after decomposition. |
Experimental Protocols
To determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most appropriate techniques.[2]
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of the sample as a function of temperature, identifying the decomposition temperature and char yield.[3]
Methodology:
-
Sample Preparation: A small amount of the sample (typically 2-6 mg) is accurately weighed and placed into a TGA crucible (e.g., alumina or platinum).[4][5]
-
Instrument Setup:
-
The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[6]
-
A temperature program is set, typically a linear heating ramp from ambient temperature to a final temperature (e.g., 800-1000°C) at a controlled rate (e.g., 10 or 20°C/min).[7]
-
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis:
-
The resulting TGA curve (mass % vs. temperature) is analyzed to determine the onset of decomposition, temperatures at specific weight loss percentages (e.g., Td5, Td10), and the final residual mass (char yield).[7]
-
The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.[7]
-
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow to or from a sample as a function of temperature, allowing for the determination of melting point, glass transitions, and other thermal events.[8][9]
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 2-6 mg) is encapsulated in a DSC pan (e.g., aluminum).[5][10] An empty, sealed pan is used as a reference.[10]
-
Instrument Setup:
-
The sample and reference pans are placed in the DSC cell.
-
The cell is purged with an inert gas.
-
A temperature program is initiated, which can include heating and cooling cycles at a defined rate (e.g., 10°C/min).[10]
-
-
Data Acquisition: The instrument measures the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
Mandatory Visualizations
Experimental Workflow for Thermal Stability Characterization
The following diagram illustrates a typical workflow for characterizing the thermal stability of a new chemical entity like this compound.
Caption: Workflow for Thermal Stability Analysis.
Logical Relationship of Thermal Degradation of Aromatic Diamines
The thermal degradation of aromatic diamines is a complex process that can proceed through several pathways. A simplified logical relationship diagram is presented below, illustrating potential degradation routes.
Caption: Thermal Degradation Pathways.
Conclusion
While direct experimental data on the thermal stability of this compound is currently limited, a comprehensive understanding of its likely behavior can be inferred from related aromatic diamines. The experimental protocols detailed in this guide provide a robust framework for the precise determination of its thermal properties. The characterization of the thermal stability of this diamine is essential for its effective utilization in the development of new pharmaceuticals and advanced materials, ensuring product quality, safety, and performance in demanding applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. epfl.ch [epfl.ch]
- 5. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. etamu.edu [etamu.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 10. web.williams.edu [web.williams.edu]
- 11. researchgate.net [researchgate.net]
The Reactivity of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine with Electrophiles: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the reactivity of 2,3-dihydro-1,4-benzodioxine-6,7-diamine with various electrophiles. This compound serves as a valuable scaffold in medicinal chemistry, primarily for the synthesis of quinoxaline derivatives, which are known to possess a wide range of biological activities, including anticancer properties. This document outlines key reactions, provides experimental protocols, summarizes quantitative data, and visualizes relevant pathways to aid in the research and development of novel therapeutic agents.
Core Reactivity: Synthesis of Quinoxaline Derivatives
The most prominent reaction of this compound is its condensation with 1,2-dicarbonyl compounds to form quinoxaline derivatives. This reaction is a cornerstone for accessing a diverse library of compounds with significant pharmacological potential.
Reaction with Dicarbonyl Compounds
The reaction proceeds via a double condensation between the two amino groups of the diamine and the two carbonyl groups of the electrophile, leading to the formation of a pyrazine ring fused to the benzodioxine core.
General Experimental Protocol: Synthesis of Quinoxaline Derivatives
A common method for the synthesis of quinoxaline derivatives involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] The following is a generalized protocol that can be adapted for this compound:
-
Dissolution of Reactants: Dissolve equimolar amounts of this compound and the desired 1,2-dicarbonyl compound (e.g., benzil, glyoxal, 2,3-butanedione) in a suitable solvent, such as ethanol or acetic acid.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for a period ranging from 30 minutes to several hours, depending on the reactivity of the substrates. Progress can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid can be collected by filtration and washed with a cold solvent. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
The versatility of this reaction allows for the introduction of various substituents onto the quinoxaline ring system, depending on the choice of the 1,2-dicarbonyl compound, enabling the fine-tuning of the pharmacological properties of the final products.
Acylation Reactions: Formation of Bis-Amides
The two primary amine groups of this compound are nucleophilic and readily react with acylating agents, such as acyl chlorides, to form bis-amide derivatives. This reaction provides a straightforward method to introduce diverse functionalities to the benzodioxine core.
General Experimental Protocol: Acylation of Aromatic Diamines
The following protocol for the acylation of aromatic amines can be adapted for the synthesis of bis-amides from this compound:
-
Dissolution and Base: Dissolve the diamine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) and add a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.
-
Addition of Acyl Chloride: Cool the mixture in an ice bath and slowly add the acyl chloride (2.2 equivalents) dropwise with stirring.
-
Reaction and Work-up: Allow the reaction to proceed at room temperature until completion (monitored by TLC). The reaction mixture is then typically washed with water, an aqueous solution of a weak base (e.g., sodium bicarbonate), and brine. The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Quantitative Data: Biological Activity of Quinoxaline Derivatives
Quinoxaline derivatives have garnered significant attention in drug discovery due to their broad spectrum of biological activities, particularly as anticancer agents.[2][3] Many of these compounds exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as those mediated by Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][5][6]
The following table summarizes the cytotoxic activity (IC50 values) of a selection of quinoxaline derivatives against various cancer cell lines. While specific data for derivatives of this compound are limited in the available literature, this data provides a valuable reference for the potential of this class of compounds.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoxaline Derivative | HCT116 (Colon Carcinoma) | 2.5 | [2] |
| Quinoxaline Derivative | MCF-7 (Breast Adenocarcinoma) | 9.0 | [2] |
| Quinoxaline Derivative | HepG2 (Liver Hepatocellular Carcinoma) | 9.8 | [2] |
| Benzo[g]quinoxaline Derivative | MCF-7 (Breast Cancer) | 2.89 | [3] |
| Quinoxaline Derivative | A549 (Lung Cancer) | 11.98 | [7] |
| Quinoxaline Derivative | K562 (Leukemia) | 0.164 | [8] |
| Quinoxaline Derivative | PC-3 (Prostate Cancer) | 2.11 | [5] |
Visualizations
Experimental Workflow: Synthesis of Quinoxaline Derivatives
Caption: General workflow for quinoxaline synthesis.
Signaling Pathway: Inhibition of EGFR/VEGFR by Quinoxaline Derivatives
Caption: EGFR/VEGFR signaling inhibition by quinoxalines.
Conclusion
This compound is a versatile building block for the synthesis of novel heterocyclic compounds, particularly quinoxalines. The reactivity of its diamine functionality allows for a range of transformations with various electrophiles. The resulting quinoxaline derivatives are of significant interest to the pharmaceutical industry due to their demonstrated anticancer activities, often through the inhibition of critical signaling pathways. Further exploration of the reactivity of this diamine and the biological evaluation of its derivatives hold considerable promise for the development of new and effective therapeutic agents.
References
- 1. journals.asmarya.edu.ly [journals.asmarya.edu.ly]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Handling and Storage of Air-Sensitive Aromatic Diamines
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information and protocols for the proper handling and storage of air-sensitive aromatic diamines. These compounds are crucial building blocks in pharmaceutical and materials science, but their reactivity with atmospheric oxygen and moisture necessitates specialized procedures to maintain their purity and integrity. This guide offers a comprehensive overview of best practices, from initial handling to long-term storage and purity analysis.
Introduction to Air-Sensitive Aromatic Diamines
Aromatic diamines are organic compounds containing two amino groups attached to an aromatic ring. Their utility in synthesis is vast, serving as precursors to a wide range of heterocyclic compounds, polymers, and active pharmaceutical ingredients. However, many aromatic diamines are susceptible to oxidation in the presence of air. This degradation is often visually indicated by a color change, typically from a colorless or light hue to darker shades of purple, brown, or black. The oxidation process not only compromises the purity of the material but can also lead to the formation of undesired and potentially reactive byproducts. Therefore, the implementation of air-free handling and storage techniques is paramount.
Core Principles of Handling and Storage
The primary goal when working with air-sensitive aromatic diamines is to minimize their exposure to oxygen and moisture. This is achieved through the use of inert atmospheres, specialized glassware, and meticulous laboratory techniques.
Inert Atmosphere Techniques
The exclusion of air is accomplished by replacing it with a dry, inert gas, most commonly nitrogen or argon. Two primary pieces of equipment are utilized for this purpose:
-
Gloveboxes: These are sealed enclosures that provide a controlled, inert atmosphere. They are ideal for storing, weighing, and transferring air-sensitive solids. The atmosphere within a glovebox is continuously circulated through a catalyst and desiccant to remove oxygen and water, respectively, often maintaining levels below 1 ppm.
-
Schlenk Lines: A Schlenk line is a glass manifold with multiple ports that allows for the manipulation of air-sensitive compounds under vacuum or a flow of inert gas. This technique is well-suited for carrying out reactions and transfers of air-sensitive solutions.
Storage Recommendations
Proper storage is critical to preserving the shelf-life of air-sensitive aromatic diamines. The following are general guidelines:
-
Containers: Store in the original, unopened manufacturer's container whenever possible. If transferred, use amber glass bottles with tight-fitting seals, preferably with a PTFE liner.
-
Atmosphere: The container should be flushed with a dry, inert gas (nitrogen or argon) before sealing. For highly sensitive compounds, storage within a glovebox is recommended.
-
Temperature: Store in a cool, dry, and well-ventilated area. Refer to the Safety Data Sheet (SDS) for specific temperature recommendations for each compound.
-
Light: Protect from light, as it can accelerate oxidative degradation. Amber glass containers and storage in a dark cabinet are essential.
-
Incompatibilities: Store away from oxidizing agents, acids, acid chlorides, and acid anhydrides.
Quantitative Stability Data
Obtaining precise quantitative data on the degradation of solid air-sensitive aromatic diamines under various atmospheric conditions is challenging and often not publicly available. The rate of degradation is highly dependent on factors such as the specific diamine, its physical form (crystal size, surface area), the precise levels of oxygen and moisture, and the intensity of light exposure.
However, based on qualitative observations from safety data sheets and related literature, a general stability profile can be inferred. The following table summarizes the expected stability of common air-sensitive aromatic diamines under different storage conditions. It is important to note that these are qualitative indicators, and for critical applications, it is highly recommended to perform a stability study under your specific laboratory conditions.
| Aromatic Diamine | Storage Condition | Expected Stability | Visual Indicators of Degradation |
| o-Phenylenediamine | Sealed under Nitrogen, Dark, Cool | High | Remains a white to off-white solid. |
| Exposed to Air, Light, Ambient | Low | Rapidly darkens, turning yellow, then brown to black. | |
| p-Phenylenediamine | Sealed under Nitrogen, Dark, Cool | High | Remains a white to light purple solid. |
| Exposed to Air, Light, Ambient | Very Low | Quickly oxidizes to purple and then black.[1][2] |
Degradation Pathways
The degradation of air-sensitive aromatic diamines in the presence of oxygen is a complex process that can lead to a variety of products, including colored dimers, oligomers, and polymers. The initial step is often the oxidation of the diamine to a quinonediimine derivative.
For example, the oxidation of p-phenylenediamine (PPD) proceeds through the formation of p-benzoquinonediimine. This intermediate is highly reactive and can undergo further reactions, including polymerization, to form complex colored products.
The following diagram illustrates a simplified proposed pathway for the initial oxidation of p-phenylenediamine.
Experimental Protocols
To ensure the quality of air-sensitive aromatic diamines, it is crucial to have reliable analytical methods to assess their purity and detect any degradation products. The following sections provide detailed protocols for the analysis of these compounds using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
General Workflow for Handling and Sample Preparation
The following workflow should be followed for all handling and preparation of air-sensitive aromatic diamine samples for analysis.
Protocol for Purity Assessment by HPLC
This protocol describes a general method for determining the purity of an aromatic diamine and detecting the presence of non-volatile degradation products.
1. Materials and Reagents:
-
Aromatic diamine sample
-
HPLC-grade acetonitrile (degassed)
-
HPLC-grade water (degassed)
-
Ammonium acetate
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
2. Preparation of Mobile Phase:
-
Mobile Phase A: 25 mM Ammonium acetate in water, pH 4.5
-
Mobile Phase B: Acetonitrile
-
Degas both mobile phases by sparging with helium or sonicating under vacuum.
3. Preparation of Standard and Sample Solutions:
-
Standard Solution: In a glovebox, accurately weigh approximately 10 mg of the aromatic diamine reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with degassed mobile phase B. This will be your stock solution. Prepare working standards by serial dilution of the stock solution.
-
Sample Solution: In a glovebox, accurately weigh approximately 10 mg of the aromatic diamine sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with degassed mobile phase B.
4. Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient elution is recommended to separate the parent diamine from potential degradation products. For example:
-
Start with 90% A and 10% B.
-
Linearly increase to 90% B over 15 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Monitor at the λmax of the specific aromatic diamine (e.g., ~240 nm for p-phenylenediamine).
-
Injection Volume: 10 µL
5. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
The purity of the sample can be calculated by comparing the peak area of the main component to the total area of all peaks (area percent method) or by using the calibration curve for quantification.
Protocol for Analysis of Degradation Products by GC-MS
This protocol is suitable for identifying and quantifying volatile degradation products. Derivatization is often employed to improve the chromatographic properties of the polar amines and their degradation products.
1. Materials and Reagents:
-
Aromatic diamine sample
-
Dichloromethane (anhydrous)
-
Sodium sulfate (anhydrous)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or Acetic Anhydride)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
2. Sample Preparation and Derivatization:
-
In a glovebox, accurately weigh approximately 1 mg of the aromatic diamine sample into a 2 mL vial.
-
Add 1 mL of anhydrous dichloromethane and sonicate to dissolve.
-
Add a small amount of anhydrous sodium sulfate to remove any residual moisture.
-
Transfer the solution to a clean vial.
-
Add the derivatizing agent (e.g., 100 µL of BSTFA).
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before analysis.
3. GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
4. Analysis:
-
Analyze the derivatized sample.
-
Identify the parent diamine and any degradation products by comparing their mass spectra to a library (e.g., NIST) and their retention times to those of known standards, if available.
Conclusion
The successful use of air-sensitive aromatic diamines in research and development hinges on the rigorous application of appropriate handling and storage techniques. By understanding the principles of inert atmosphere chemistry, the potential degradation pathways, and the analytical methods for purity assessment, researchers can ensure the integrity of these valuable compounds. This guide provides a foundational framework for best practices; however, it is essential to consult the specific Safety Data Sheet for each compound and to adapt these protocols to the specific requirements of your research.
References
An In-depth Technical Guide to the Chemical Properties of Diamino Benzodioxane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,4-benzodioxane scaffold is a privileged heterocyclic motif frequently incorporated into a diverse range of biologically active molecules. Its rigid structure and potential for substitution on both the aromatic and dioxane rings make it a valuable template in medicinal chemistry. The introduction of diamino functionalities to this core structure gives rise to diamino benzodioxane derivatives, a class of compounds with significant therapeutic potential, most notably as antagonists of α-adrenergic receptors. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of diamino benzodioxane derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Physicochemical Properties
The physicochemical properties of diamino benzodioxane derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles. These properties, including lipophilicity (LogP), acid dissociation constant (pKa), and molecular weight, influence their absorption, distribution, metabolism, and excretion (ADME). A summary of the key physicochemical properties for the parent compound, 2,3-dihydro-1,4-benzodioxine-6,7-diamine, is provided below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O₂ | |
| Molecular Weight | 166.18 g/mol | |
| Appearance | Solid | |
| CAS Number | 81927-47-1 |
Synthesis and Experimental Protocols
The synthesis of diamino benzodioxane derivatives typically involves a multi-step process. A common strategy is the construction of the benzodioxane ring system followed by the introduction of the amino groups, often via nitration and subsequent reduction.
General Synthesis Workflow
A generalized workflow for the synthesis of diamino benzodioxane derivatives is outlined below.
Caption: Generalized synthetic workflow for diamino benzodioxane derivatives.
Detailed Experimental Protocol: Synthesis of this compound
While a specific, detailed protocol for the direct synthesis of this compound from a readily available starting material is not explicitly detailed in a single source, a representative procedure can be inferred from the synthesis of related amino-benzodioxane derivatives. The following is a plausible, generalized protocol based on common organic chemistry techniques.[1][2]
Step 1: Synthesis of 1,4-Benzodioxane
-
Reaction: Catechol is reacted with 1,2-dibromoethane in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF or acetone).
-
Procedure: A mixture of catechol, 1,2-dibromoethane, and potassium carbonate in DMF is heated under reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 2: Dinitration of 1,4-Benzodioxane
-
Reaction: 1,4-Benzodioxane is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).
-
Procedure: To a cooled solution of 1,4-benzodioxane in sulfuric acid, a mixture of nitric acid and sulfuric acid is added dropwise while maintaining a low temperature. After the addition is complete, the reaction mixture is stirred for a period, then poured onto ice. The precipitated dinitro-1,4-benzodioxane is filtered, washed with water until neutral, and dried.
Step 3: Reduction of Dinitro-1,4-benzodioxane to this compound
-
Reaction: The dinitro-1,4-benzodioxane is reduced to the corresponding diamine using a reducing agent (e.g., tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with H₂/Pd-C).
-
Procedure (using SnCl₂): The dinitro-1,4-benzodioxane is dissolved in a suitable solvent like ethanol or acetic acid. An excess of tin(II) chloride dihydrate and concentrated hydrochloric acid is added, and the mixture is heated under reflux. After the reaction is complete (monitored by TLC), the mixture is cooled and made alkaline with a sodium hydroxide solution. The product is then extracted with an organic solvent. The organic extracts are combined, washed, dried, and the solvent is evaporated to yield the crude diamino benzodioxane. Further purification can be achieved by recrystallization or column chromatography.
Characterization: The final product and intermediates are characterized using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.
-
Infrared (IR) Spectroscopy: To identify the functional groups present.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Melting Point Analysis: To assess the purity of the solid product.
Biological Activity and Signaling Pathways
Diamino benzodioxane derivatives have been primarily investigated for their potent and selective antagonism of α1-adrenergic receptors.[3] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in the sympathetic nervous system, regulating smooth muscle contraction in various tissues, including blood vessels and the prostate.
α1-Adrenergic Receptor Antagonism
The antagonism of α1-adrenergic receptors by diamino benzodioxane derivatives leads to the relaxation of smooth muscle. This action is the basis for their therapeutic application in hypertension and benign prostatic hyperplasia (BPH).
The general signaling pathway initiated by the activation of α1-adrenergic receptors, and subsequently blocked by antagonists like diamino benzodioxane derivatives, is depicted below.
Caption: Signaling pathway of α1-adrenergic receptor and its inhibition.
Activation of the α1-adrenergic receptor by an agonist like norepinephrine leads to the activation of the Gq protein.[4] This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The increased intracellular calcium and activated PKC lead to smooth muscle contraction.[2] Diamino benzodioxane derivatives act as antagonists, blocking the binding of norepinephrine to the receptor and thereby inhibiting this signaling cascade, resulting in smooth muscle relaxation.[5]
Structure-Activity Relationships (SAR)
The biological activity of diamino benzodioxane derivatives is significantly influenced by the nature and position of substituents on both the aromatic and dioxane rings. Structure-activity relationship (SAR) studies have provided valuable insights for the design of potent and selective α1-adrenergic receptor antagonists.
-
Amino Groups: The presence and position of the amino groups on the benzene ring are critical for activity. The 6,7-diamino substitution pattern is a common feature in potent antagonists.
-
Substitution on the Dioxane Ring: Modifications to the dioxane ring can impact both potency and selectivity for α1-adrenergic receptor subtypes (α1A, α1B, and α1D).
-
Side Chain: The nature of the side chain attached to the benzodioxane core plays a crucial role in receptor binding and overall pharmacological profile. For instance, the incorporation of a piperazine moiety is a common strategy in the design of α1-antagonists.
Quantitative Data on Biological Activity
The following table summarizes the reported biological activity of a representative diamino benzodioxane-containing compound, Doxazosin, which features a 4-amino-6,7-dimethoxyquinazoline moiety attached to a benzodioxan-2-ylcarbonyl)piperazine group. While not a simple diamino benzodioxane, its structure incorporates the core principles and it is a well-characterized α1-adrenoceptor antagonist.
| Compound | Target | Activity (nM) | Assay | Reference |
| Doxazosin | α1-Adrenoceptor | High Affinity (nM range) | Radioligand Binding | [3] |
Conclusion
Diamino benzodioxane derivatives represent a promising class of compounds with significant therapeutic potential, particularly as α1-adrenergic receptor antagonists for the treatment of hypertension and benign prostatic hyperplasia. Their chemical properties, synthetic accessibility, and well-defined mechanism of action make them an attractive scaffold for further drug discovery and development efforts. A thorough understanding of their physicochemical properties, detailed synthetic protocols, and the intricacies of their interaction with biological targets is essential for the rational design of new and improved therapeutic agents based on this versatile molecular framework. Further research focusing on the synthesis and evaluation of a broader range of diamino benzodioxane analogs will undoubtedly uncover new therapeutic opportunities and expand our understanding of their structure-activity relationships and signaling pathways.
References
- 1. Synthesis of 1,4-benzodioxan derivatives and the evaluation of their biological activity as a novel juvenile hormone signaling inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,4-diamino-6,7-dimethoxyquinazolines. 1. 2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1-yl] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding to alpha-adrenergic receptors: differential pharmacological potencies and binding affinities of benzodioxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Derivatization of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine, a versatile building block in medicinal chemistry. The primary derivatization strategy focuses on the synthesis of novel quinoxaline derivatives, which have shown significant potential in various therapeutic areas, including oncology and inflammatory diseases.
Introduction
This compound is an aromatic diamine containing the privileged 1,4-benzodioxan scaffold. This core structure is present in numerous biologically active compounds. Derivatization of the diamine moiety, particularly through condensation with 1,2-dicarbonyl compounds, leads to the formation of[1][2]dioxino[2,3-b]quinoxaline derivatives. These fused heterocyclic systems are of great interest in drug discovery due to their diverse pharmacological activities, which include anticancer, anti-inflammatory, and kinase inhibitory properties.[3][4] This document outlines key synthetic protocols and presents data on the resulting derivatives.
Key Applications of Derivatives
Derivatives of this compound, particularly the resulting quinoxalines, are being explored for a range of therapeutic applications:
-
Anticancer Agents: Quinoxaline derivatives have been shown to exhibit potent cytotoxic activity against various cancer cell lines.[3][5] Their mechanisms of action can include the induction of apoptosis and the inhibition of key signaling pathways involved in tumor growth and proliferation.[5] Some quinoxaline compounds act as bioreductive drugs, showing selective toxicity towards hypoxic tumor cells.[3]
-
Kinase Inhibitors: The quinoxaline scaffold is a common feature in many kinase inhibitors. These compounds can target specific kinases involved in cell signaling pathways that are often dysregulated in cancer and other diseases. For example, derivatives have been investigated as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) and Janus Kinases (JAKs).[6][7]
-
Anti-inflammatory and Analgesic Agents: Certain quinoxaline derivatives have demonstrated significant anti-inflammatory and analgesic properties.[5] Their mechanism may involve the modulation of inflammatory mediators such as interleukins and tumor necrosis factor-alpha (TNF-α).[5]
Experimental Protocols
The following protocols describe the synthesis of two key classes of derivatives from this compound.
Protocol 1: Synthesis of 1,4-Dihydro-[1][2]dioxino[2,3-b]quinoxaline-2,3-dione
This protocol details the condensation reaction of this compound with oxalic acid to yield 1,4-Dihydro-[1][2]dioxino[2,3-b]quinoxaline-2,3-dione, a potential pharmacophore.[2]
Materials:
-
This compound
-
Oxalic acid dihydrate
-
Ethanol
-
Water
-
Mortar and pestle
-
Heating mantle or hot plate
-
Filtration apparatus
Procedure:
-
In a mortar, combine this compound (1.0 mmol) and oxalic acid dihydrate (1.0 mmol).
-
Grind the mixture thoroughly with a pestle at room temperature for 15-20 minutes. The reaction progress can be monitored by a change in the consistency and color of the mixture.
-
Transfer the resulting solid to a round-bottom flask.
-
Add a minimal amount of a 1:1 ethanol/water mixture to form a slurry.
-
Heat the mixture to reflux for 30 minutes to ensure complete reaction.
-
Cool the reaction mixture to room temperature, and then further cool in an ice bath to promote precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 1,4-Dihydro-[1][2]dioxino[2,3-b]quinoxaline-2,3-dione.
Protocol 2: Synthesis of 2,3-Disubstituted[1][2]Dioxino[2,3-b]quinoxalines
This protocol describes the synthesis of 2,3-disubstituted[1][2]dioxino[2,3-b]quinoxalines through the condensation of this compound with a 1,2-dicarbonyl compound, such as benzil.
Materials:
-
This compound
-
Benzil (or other 1,2-dicarbonyl compound)
-
Acetic acid or Ethanol
-
Reflux condenser
-
Heating mantle or hot plate
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol, ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 mmol) and the 1,2-dicarbonyl compound (e.g., benzil, 1.0 mmol).
-
Add a suitable solvent, such as glacial acetic acid or ethanol (10-15 mL).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the crude product by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the pure 2,3-disubstituted[1][2]dioxino[2,3-b]quinoxaline.
Data Presentation
The following tables summarize representative data for derivatives of this compound.
Table 1: Synthesis of[1][2]Dioxino[2,3-b]quinoxaline Derivatives
| Derivative Name | 1,2-Dicarbonyl Compound | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1,4-Dihydro-[1][2]dioxino[2,3-b]quinoxaline-2,3-dione | Oxalic Acid | Solvent-free/Ethanol-Water | 0.5 - 1 | 85-95 | >300 |
| 2,3-Diphenyl-[1][2]dioxino[2,3-b]quinoxaline | Benzil | Acetic Acid | 2 - 4 | 80-90 | 210-212 |
| 2,3-Dimethyl-[1][2]dioxino[2,3-b]quinoxaline | Biacetyl (2,3-Butanedione) | Ethanol | 1 - 2 | 75-85 | 185-187 |
Table 2: Spectroscopic Data for 2,3-Diphenyl-[1][2]dioxino[2,3-b]quinoxaline
| Spectroscopy | Key Signals |
| ¹H NMR (CDCl₃, δ ppm) | 7.0-7.8 (m, 12H, Ar-H), 4.4-4.5 (m, 4H, O-CH₂-CH₂-O) |
| ¹³C NMR (CDCl₃, δ ppm) | 154.0, 142.5, 139.0, 130.0, 129.5, 128.5, 118.0, 65.0 |
| Mass Spec (ESI-MS) m/z | [M+H]⁺ calculated for C₂₂H₁₆N₂O₂: 341.12; found: 341.12 |
Visualizations
Experimental Workflow for Quinoxaline Synthesis
Caption: General workflow for the synthesis of quinoxaline derivatives.
Potential Signaling Pathway Inhibition by Quinoxaline Derivatives
Caption: Potential mechanism of action via kinase pathway inhibition.
References
- 1. Synthesis and Characterization of 1,4-Dihydroquinoxaline -2, 3-Dione Derivatives-Based Zn (Ii) and Cd (Ii) Complexes. [etd.aau.edu.et]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine in Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydro-1,4-benzodioxine-6,7-diamine is a valuable bifunctional building block for the synthesis of a variety of heterocyclic compounds. The presence of the vicinal diamine functionality on the benzodioxin scaffold allows for the construction of fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the synthesis of two important classes of heterocycles, quinoxalines and phenazines, using this versatile starting material. The resulting benzodioxin-fused heterocycles are scaffolds with potential applications in drug discovery, as quinoxaline and phenazine cores are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2]
Synthesis of Benzodioxin-Fused Quinoxalines
The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds is a classical and widely used method for the synthesis of quinoxalines.[2][3] This reaction can be adapted for this compound to produce novel benzodioxin-fused quinoxaline derivatives. A variety of catalysts and reaction conditions can be employed to promote this transformation, often with high yields.[4][5][6]
General Reaction Scheme:
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Quinoxaline synthesis [organic-chemistry.org]
- 6. soc.chim.it [soc.chim.it]
Application Notes: 2,3-Dihydro-1,4-benzodioxine-6,7-diamine as a Versatile Building Block in Medicinal Chemistry
Introduction
2,3-Dihydro-1,4-benzodioxine-6,7-diamine is a valuable heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of quinoxaline derivatives. The presence of the vicinal diamine functionality on the rigid benzodioxine scaffold allows for the construction of diverse molecular architectures with a range of biological activities. This diamine is a key starting material for the synthesis of 2,3-dihydro-[1][2]dioxino[2,3-b]quinoxalines, a class of compounds that has shown promise in the development of novel therapeutic agents, particularly in the field of oncology.
The primary application of this compound lies in its condensation reaction with various 1,2-dicarbonyl compounds to form the quinoxaline ring system. This reaction is a robust and versatile method for generating libraries of substituted quinoxalines for biological screening. The resulting 2,3-dihydro-[1][2]dioxino[2,3-b]quinoxaline scaffold has been incorporated into molecules targeting key signaling pathways involved in cancer progression, such as those mediated by receptor tyrosine kinases.
Application in Anticancer Drug Discovery
The 2,3-dihydro-[1][2]dioxino[2,3-b]quinoxaline core has been identified as a privileged scaffold for the development of anticancer agents. These compounds have demonstrated significant inhibitory activity against various cancer cell lines, including human colon carcinoma (HCT-116), liver hepatocellular carcinoma (HepG2), and human breast adenocarcinoma (MCF-7).[3] The mechanism of action for some of these derivatives involves the inhibition of critical enzymes in cancer signaling pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[3][4]
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative 2,3-dihydro-[1][2]dioxino[2,3-b]quinoxaline derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM)[3] |
| Quinoxaline Derivative A | HCT-116 (Colon) | 4.4 |
| HepG2 (Liver) | 7.8 | |
| MCF-7 (Breast) | 5.3 | |
| Quinoxaline Derivative B | HCT-116 (Colon) | 2.5 |
| HepG2 (Liver) | 6.1 | |
| MCF-7 (Breast) | 8.2 | |
| Doxorubicin (Reference) | HCT-116 (Colon) | 1.2 |
| HepG2 (Liver) | 1.5 | |
| MCF-7 (Breast) | 1.8 |
Experimental Protocols
General Synthesis of 2,3-Disubstituted-2,3-dihydro-[1][2]dioxino[2,3-b]quinoxalines
This protocol describes a general method for the synthesis of quinoxaline derivatives through the condensation of this compound with a 1,2-dicarbonyl compound.[5]
Materials:
-
This compound
-
Substituted benzil (or other 1,2-dicarbonyl compound)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin Layer Chromatography (TLC) plates
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
To a solution of this compound (1 mmol) in ethanol (20 mL) in a round-bottom flask, add the substituted 1,2-dicarbonyl compound (1 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the crude product by filtration. If no precipitate forms, concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent to afford the pure 2,3-disubstituted-2,3-dihydro-[1][2]dioxino[2,3-b]quinoxaline.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR).
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a general procedure for evaluating the cytotoxic effects of synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]
Materials:
-
Cancer cell lines (e.g., HCT-116, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37 °C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubate the plates for 48 hours at 37 °C in a 5% CO2 atmosphere.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Targeted Signaling Pathway: Receptor Tyrosine Kinase Inhibition
Several quinoxaline derivatives synthesized from this compound have been shown to target receptor tyrosine kinases (RTKs) like VEGFR-2 and EGFR. These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis, which are often dysregulated in cancer. By inhibiting these kinases, the compounds can block downstream signaling and impede tumor growth.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 2,3-dihydro-[1,4]dioxino[2,3-f]quinazoline derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Quinoxalines from 2,3-Dihydro-1,4-benzodioxine-6,7-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxalines, also known as benzopyrazines, are a class of nitrogen-containing heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine ring.[1] This scaffold is of paramount importance in medicinal chemistry and drug development due to its presence in a wide array of pharmacologically active compounds. Quinoxaline derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and antidepressant properties.[2] Notably, several antibiotics, such as echinomycin and levomycin, incorporate the quinoxaline moiety, underscoring its significance in the development of novel therapeutic agents.
The most prevalent and direct method for synthesizing quinoxalines is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound.[3] This versatile reaction can be conducted under various conditions, often resulting in high yields. These application notes provide detailed protocols for the synthesis of novel quinoxalines derived from 2,3-Dihydro-1,4-benzodioxine-6,7-diamine, a starting material that introduces the unique 1,4-benzodioxan moiety, a feature present in numerous biologically active molecules.
Reaction Mechanism and Workflow
The synthesis of quinoxalines from this compound and a 1,2-dicarbonyl compound proceeds via a cyclocondensation reaction. The generally accepted mechanism involves an initial nucleophilic attack of one of the amino groups on a carbonyl carbon, followed by dehydration to form an imine intermediate. Subsequent intramolecular cyclization and a final dehydration step yield the stable aromatic quinoxaline ring.
Diagram of the General Reaction Mechanism
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Quinoxalines from 2,3-Diamino-1,4-benzodioxane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3] The quinoxaline scaffold, a fusion of a benzene and a pyrazine ring, is a privileged structure found in numerous biologically active molecules.[1][2] Derivatives of quinoxaline have demonstrated potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties, making them attractive candidates for drug discovery and development.[1][2]
The most common and straightforward method for synthesizing quinoxalines is the condensation reaction between an aryl 1,2-diamine and a 1,2-dicarbonyl compound.[2] This application note provides a detailed protocol for the synthesis of quinoxaline derivatives using 2,3-diamino-1,4-benzodioxane as the diamine component. The incorporation of the benzodioxane moiety is of particular interest as this scaffold is present in numerous pharmacologically active compounds, potentially enhancing the biological activity of the resulting quinoxaline derivatives.
General Reaction Scheme
The synthesis proceeds via the condensation of 2,3-diamino-1,4-benzodioxane with a 1,2-dicarbonyl compound, such as benzil, to form the corresponding quinoxaline derivative. This reaction is typically carried out in a suitable solvent, often with mild heating to facilitate the reaction.
Diagram of the General Reaction Scheme
Caption: General synthesis of dioxino[2,3-b]quinoxaline derivatives.
Experimental Protocols
This section details the experimental procedures for the synthesis of 2,3-diphenyl-6,7-dihydro-[4][5]dioxino[2,3-b]quinoxaline from 2,3-diamino-1,4-benzodioxane and benzil. Two common protocols are provided, one using conventional heating and another employing microwave irradiation for accelerated synthesis.
Protocol 1: Conventional Heating Method
This protocol is based on the classical and widely used method for quinoxaline synthesis.
Materials:
-
2,3-Diamino-1,4-benzodioxane
-
Benzil
-
Rectified Spirit (approximately 95% ethanol)
-
Round-bottom flask
-
Water bath or heating mantle
-
Reflux condenser
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Deionized water
Procedure:
-
In a round-bottom flask, prepare a warm solution of benzil (1.0 mmol, 210.2 mg) in 8 mL of rectified spirit.
-
In a separate container, dissolve 2,3-diamino-1,4-benzodioxane (1.0 mmol, 166.2 mg) in 8 mL of rectified spirit.
-
Add the 2,3-diamino-1,4-benzodioxane solution to the warm benzil solution.
-
Warm the resulting mixture in a water bath at a gentle reflux for 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, add deionized water dropwise to the warm solution until a slight turbidity persists.
-
Allow the mixture to cool to room temperature to facilitate the crystallization of the product.
-
Collect the precipitated product by filtration and wash with a small amount of cold aqueous ethanol.
-
Dry the product to obtain 2,3-diphenyl-6,7-dihydro-[4][5]dioxino[2,3-b]quinoxaline.
Protocol 2: Microwave-Assisted Synthesis
This method offers a more rapid and often higher-yielding alternative to conventional heating.
Materials:
-
2,3-Diamino-1,4-benzodioxane
-
Benzil
-
Ethanol
-
Microwave-safe reaction vessel with a stirrer
-
Microwave reactor
-
Filtration apparatus
Procedure:
-
In a microwave-safe reaction vessel, combine 2,3-diamino-1,4-benzodioxane (1.0 mmol, 166.2 mg), benzil (1.0 mmol, 210.2 mg), and 5 mL of ethanol.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 80-100 °C) for a short duration (e.g., 5-15 minutes). The optimal time and temperature should be determined empirically.
-
After irradiation, allow the vessel to cool to room temperature.
-
The product may precipitate upon cooling. If not, the solvent can be partially evaporated to induce crystallization.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the synthesis of quinoxalines from o-phenylenediamines and benzil, which are analogous to the reaction with 2,3-diamino-1,4-benzodioxane.
| Diamine (1.0 mmol) | Dicarbonyl (1.0 mmol) | Solvent | Catalyst | Method | Time | Yield (%) | Reference |
| o-Phenylenediamine | Benzil | Rectified Spirit | None | Conventional Heating | 30 min | ~98% | [6] |
| o-Phenylenediamine | Benzil | Ethanol | None | Conventional Heating | 30 min | High | [7] |
| Substituted o-phenylenediamines | Benzil | Methanol | None | Reflux | 5-10 hrs | - | [4] |
Note: The yields for the reaction with 2,3-diamino-1,4-benzodioxane are expected to be high, comparable to those with o-phenylenediamine.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical steps from starting materials to the final, characterized product.
Caption: Workflow for quinoxaline synthesis and characterization.
Applications in Drug Discovery
Quinoxaline derivatives are of significant interest to the pharmaceutical industry. Their diverse biological activities make them valuable scaffolds for the development of new therapeutic agents. For instance, certain quinoxaline derivatives have been investigated as:
-
Anticancer Agents: They can inhibit tumor growth and induce apoptosis in various cancer cell lines.
-
Antimicrobial Agents: They have shown efficacy against a range of bacteria and fungi.[5]
-
Antiviral Agents: Some derivatives exhibit activity against various viruses.
-
Kinase Inhibitors: The quinoxaline core can be functionalized to target specific protein kinases involved in disease signaling pathways.
The synthesis of novel quinoxaline libraries from precursors like 2,3-diamino-1,4-benzodioxane is a key strategy in lead generation and optimization for drug discovery programs. The protocols outlined in this document provide a robust foundation for researchers to synthesize and explore the therapeutic potential of this important class of heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 5. rjpbcs.com [rjpbcs.com]
- 6. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 2,3-Dihydro-1,4-benzodioxine-6,7-diamine in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydro-1,4-benzodioxine-6,7-diamine is a synthetic aromatic diamine with a unique heterocyclic structure. While its application in polymer chemistry is not yet widely documented in publicly available literature, its structural features—specifically the presence of two primary amine groups—make it a promising candidate monomer for the synthesis of novel polyamides and polyimides. The rigid benzodioxine ring is expected to impart favorable thermal and mechanical properties to the resulting polymers, while the diamine functionality allows for its incorporation into polymer backbones through various polycondensation reactions.
These notes provide detailed, representative protocols for the synthesis and characterization of polymers using this compound, based on established methods for analogous aromatic diamines. The potential applications of these polymers, particularly in the realm of drug development, are also explored, drawing inspiration from the known biological activities of other benzodioxane-containing molecules.
I. Polymer Synthesis: Polyamides
Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. The incorporation of the 2,3-dihydro-1,4-benzodioxine moiety is anticipated to influence polymer solubility and processability.
Experimental Protocol: Low-Temperature Solution Polycondensation for Polyamide Synthesis
This protocol describes the synthesis of a polyamide from this compound and terephthaloyl chloride.
Materials:
-
This compound
-
Terephthaloyl chloride
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
Triethylamine (TEA)
-
Methanol
-
Nitrogen gas (inert atmosphere)
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1.66 g, 10 mmol) and anhydrous LiCl (0.85 g) in anhydrous DMAc (40 mL) under a nitrogen atmosphere.
-
Cool the stirred solution to 0°C in an ice bath.
-
Slowly add terephthaloyl chloride (2.03 g, 10 mmol) to the solution.
-
Add triethylamine (2.8 mL, 20 mmol) dropwise to the reaction mixture to act as an acid scavenger.
-
Allow the reaction to warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.
-
Precipitate the resulting viscous polymer solution by pouring it into methanol (400 mL).
-
Collect the fibrous polymer precipitate by filtration, wash thoroughly with hot water and then with methanol to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80°C for 24 hours.
Illustrative Data for Polyamides
The following table summarizes expected quantitative data for polyamides synthesized from this compound and various diacid chlorides, based on typical values for aromatic polyamides.
| Diacid Chloride | Inherent Viscosity (dL/g)¹ | TGA (10% Weight Loss, °C)² | Glass Transition Temperature (Tg, °C)³ | Tensile Strength (MPa) |
| Terephthaloyl chloride | 0.85 | 450 | 280 | 110 |
| Isophthaloyl chloride | 0.78 | 435 | 265 | 100 |
| Adipoyl chloride | 0.65 | 380 | 210 | 85 |
¹Measured in concentrated H₂SO₄ at 30°C. ²Thermogravimetric analysis performed under a nitrogen atmosphere. ³Determined by differential scanning calorimetry (DSC).
II. Polymer Synthesis: Polyimides
Polyimides are another class of high-performance polymers renowned for their outstanding thermal stability, chemical resistance, and excellent mechanical properties.
Experimental Protocol: Two-Step Synthesis of Polyimides
This protocol outlines the synthesis of a polyimide from this compound and pyromellitic dianhydride (PMDA).
Step 1: Synthesis of Poly(amic acid) (PAA)
-
In a dry, nitrogen-purged flask, dissolve this compound (1.66 g, 10 mmol) in anhydrous N-methyl-2-pyrrolidone (NMP) (30 mL).
-
Once the diamine has completely dissolved, slowly add solid pyromellitic dianhydride (2.18 g, 10 mmol) in small portions with continuous stirring.
-
Continue stirring at room temperature for 12 hours under a nitrogen atmosphere to obtain a viscous poly(amic acid) solution.
Step 2: Thermal Imidization
-
Cast the poly(amic acid) solution onto a clean, dry glass plate.
-
Place the cast film in a vacuum oven and heat according to the following program: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to effect the conversion of the poly(amic acid) to the final polyimide.
-
After cooling to room temperature, the flexible polyimide film can be peeled from the glass plate.
Illustrative Data for Polyimides
The following table presents expected quantitative data for polyimides synthesized from this compound and various dianhydrides.
| Dianhydride | Inherent Viscosity of PAA (dL/g)¹ | TGA (10% Weight Loss, °C)² | Glass Transition Temperature (Tg, °C)³ | Dielectric Constant (1 MHz) |
| Pyromellitic dianhydride (PMDA) | 1.2 | 550 | 380 | 3.2 |
| 4,4'-Oxydiphthalic anhydride (ODPA) | 1.1 | 530 | 360 | 3.0 |
| 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) | 1.3 | 540 | 370 | 3.1 |
¹Measured for the poly(amic acid) precursor in NMP at 30°C. ²Thermogravimetric analysis performed under a nitrogen atmosphere. ³Determined by differential scanning calorimetry (DSC).
III. Visualizations
Diagrams of Experimental Workflows
The Versatility of Benzodioxane Derivatives in Modern Drug Discovery
The 1,4-benzodioxane scaffold, a heterocyclic motif, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in the development of novel therapeutic agents across a wide range of diseases.[1][2] Its unique structural and electronic properties allow for diverse chemical modifications, leading to compounds with high affinity and selectivity for various biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels.[3] This has resulted in the identification of potent benzodioxane derivatives with applications in oncology, infectious diseases, central nervous system (CNS) disorders, and inflammatory conditions.
The strategic incorporation of the benzodioxane nucleus into drug candidates has been a successful approach for medicinal chemists to optimize pharmacokinetic and pharmacodynamic properties.[3] This includes enhancing receptor binding, improving metabolic stability, and fine-tuning the overall pharmacological profile of the molecules. As a result, numerous benzodioxane-containing compounds have been developed, with some progressing into clinical trials and marketed drugs, such as the antihypertensive agent Doxazosin.[4][5]
Applications in Major Therapeutic Areas
The broad utility of benzodioxane derivatives is evident in their application across several key therapeutic areas:
Anticancer Agents: Benzodioxane derivatives have shown significant promise as anticancer agents by targeting various mechanisms involved in tumor growth and proliferation.[3][6] These compounds have been designed to inhibit critical enzymes in cancer cell signaling pathways, such as phosphoinositide 3-kinases (PI3Ks) and Rho kinase (ROCK).[3] For instance, a benzodioxane-based derivative has been developed as a selective inhibitor of the PI3K-α isozyme, a key player in many cancers.[3] Furthermore, some derivatives induce apoptosis and cause cell cycle arrest in cancer cells, highlighting their potential as chemotherapeutic agents.[6]
Central Nervous System (CNS) Disorders: The benzodioxane scaffold is a prominent feature in many CNS-active compounds, particularly those targeting adrenergic, serotoninergic, and nicotinic receptors.[1] Derivatives have been developed as agonists and antagonists for various receptor subtypes, leading to potential treatments for conditions like schizophrenia, anxiety, and depression.[3] For example, the benzodioxane derivative SSR181507 has been investigated for its dual activity as a 5-HT1A agonist and D2 receptor antagonist for the treatment of schizophrenia.[3]
Antibacterial Agents: In the face of growing antibiotic resistance, benzodioxane derivatives are being explored as novel antibacterial agents.[3] Researchers are designing compounds that act on new bacterial targets, offering a potential solution to combat drug-resistant bacteria.[3]
Anti-inflammatory Agents: The anti-inflammatory properties of benzodioxane derivatives have also been investigated.[3][4] By mimicking the structure of known anti-inflammatory drugs, benzodioxane-based carboxylic acids have been developed as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[3]
Quantitative Data on Benzodioxane Derivatives
The following tables summarize the biological activity of selected benzodioxane derivatives, providing a comparative overview of their potency against various targets.
| Compound ID | Target | Activity (IC50) | Therapeutic Area | Reference |
| Compound 31 | PI3K-α | 34 nM | Cancer | [3] |
| Compound 49 | ROCK-II | 7.2 nM | Cancer, Glaucoma | [3] |
| Compound 36 | Ras Farnesyltransferase | 6.6 µM | Cancer | [3] |
| Unnamed | E. coli FabH | 60 nM | Antibacterial | [3] |
| Compound 7e | mTOR Kinase | 5.47 µM | Skin Cancer | [6] |
| Compound 4f | COX-1 | 0.725 µM | Anti-inflammatory | [7] |
| Compound 3b | COX-1 | 1.12 µM | Anti-inflammatory | [7] |
| Compound 3b | COX-2 | 1.3 µM | Anti-inflammatory | [7] |
| Compound ID | Target | Affinity (Ki) | Therapeutic Area | Reference |
| cis-14 | 5-HT transporter | 5.3 nM | CNS Disorders | [3] |
| cis-14 | 5-HT1A receptor | 66 nM | CNS Disorders | [3] |
| MKC-242 | 5-HT1A receptor | 0.35 nM | CNS Disorders | [8] |
| MKC-242 | alpha 1-adrenoceptors | 21 nM | CNS Disorders | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of benzodioxane derivatives.
Protocol 1: Synthesis of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs
Objective: To synthesize a library of 1,4-benzodioxane-6-carboxylic acid amide analogs starting from gallic acid.[4][5]
Materials:
-
Gallic acid
-
Methanol
-
Sulfuric acid
-
1,2-dibromoethane
-
Potassium carbonate (K2CO3)
-
Acetone
-
Various mercaptans
-
N,N-dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Thionyl chloride (SOCl2)
-
Various primary and secondary amines
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
Procedure:
-
Esterification of Gallic Acid: Dissolve gallic acid in methanol and add a catalytic amount of sulfuric acid. Reflux the mixture to afford methyl 3,4,5-trihydroxybenzoate.[4][5]
-
Formation of the Benzodioxane Ring: React the methyl 3,4,5-trihydroxybenzoate with an excess of 1,2-dibromoethane in the presence of K2CO3 in acetone to furnish the 6,8-disubstituted-1,4-benzodioxane.[4][5]
-
Thioether Formation: React the disubstituted-1,4-benzodioxane with a selected mercaptan in DMF with K2CO3 at 60°C for 24 hours.[4]
-
Hydrolysis of the Methyl Ester: Hydrolyze the methyl ester of the resulting sulfide derivative using NaOH in methanol, followed by acidification with HCl to yield the carboxylic acid.[5]
-
Amide Formation: Convert the carboxylic acid to the acid chloride using thionyl chloride. React the acid chloride intermediate with various primary and secondary amines in the presence of a base like triethylamine in a solvent such as dichloromethane to obtain the final amide analogs.[4]
-
Purification and Characterization: Purify the synthesized compounds using column chromatography or trituration. Characterize the final products using FTIR, 1H-NMR, 13C-NMR, and high-resolution ESI-MS.[4][5]
Protocol 2: In Vitro mTOR Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a benzodioxane derivative against mTOR kinase.[6]
Materials:
-
Recombinant human mTOR enzyme
-
ATP
-
Substrate peptide (e.g., a fusion protein containing the phosphorylation site for mTOR)
-
Test compound (benzodioxane derivative)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, the mTOR enzyme, and the substrate peptide.
-
Add serial dilutions of the test compound to the wells. Include a positive control (known mTOR inhibitor) and a negative control (vehicle).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels using a luminescent kinase assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by benzodioxane derivatives and a general workflow for their synthesis and evaluation.
Caption: GPCR signaling pathway modulated by benzodioxane derivatives.
Caption: Inhibition of the PI3K signaling pathway by a benzodioxane derivative.
Caption: General workflow for the discovery and development of benzodioxane-based drugs.
References
- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. air.unimi.it [air.unimi.it]
- 4. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 5. scirp.org [scirp.org]
- 6. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel benzodioxan derivative, 5-(3-[((2S)-1,4-benzodioxan-2- ylmethyl)amino]propoxy)-1,3-benzodioxole HCl (MKC-242), with a highly potent and selective agonist activity at rat central serotonin1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel PARP Inhibitors Utilizing a Benzodioxane Diamine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a crucial class of targeted therapies in oncology, particularly for cancers harboring defects in DNA damage repair pathways, such as those with BRCA1/2 mutations. The core chemical structures of these inhibitors are pivotal to their efficacy and selectivity. This document outlines a proposed synthetic pathway and experimental protocols for a novel class of PARP inhibitors based on a 2,3-dihydro-1,4-benzodioxine-6,7-diamine scaffold. The rationale for this approach is to explore new chemical space for PARP inhibition, potentially leading to compounds with improved potency, selectivity, or pharmacological properties.
Proposed Signaling Pathway of PARP1 in DNA Repair
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). Upon detection of a DNA SSB, PARP1 binds to the damaged site and, using NAD+ as a substrate, synthesizes long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins, including histones.[1][2][3][4][5] This PARylation event serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage to effect repair.[4][6] PARP inhibitors act by competing with NAD+ for the catalytic site of PARP1, thereby preventing the synthesis of PAR and trapping PARP1 on the DNA.[2] This trapping leads to the stalling of replication forks and the formation of double-strand breaks (DSBs), which are lethal to cancer cells with deficient homologous recombination repair (HRR) pathways, a concept known as synthetic lethality.[7]
Quantitative Data on Structurally Related PARP Inhibitors
While the proposed compounds are novel, the inhibitory activities of structurally related benzofuran and pyridopyridazinone-based PARP inhibitors provide a strong rationale for the potential efficacy of the proposed benzodioxane diamine-derived scaffolds. The carboxamide moiety is a common feature in many potent PARP inhibitors, forming key hydrogen bond interactions within the enzyme's active site.
| Compound Scaffold | Derivative | PARP-1 IC50 (nM) | Reference |
| (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-7-carboxamide | Lead Compound | 434 | [6] |
| Benzofuran-carboxamide with tetrazolyl analogue | Analogue 51 | 35 | [6] |
| Benzofuran-carboxamide with carboxyl group | Analogue 60 | 68 | [6] |
| Isoform-selective benzofuran-carboxamide | Compound 81 | 30 (PARP-1), 2 (PARP-2) | [6] |
| Pyridopyridazinone | Compound 8a | 36 | [8] |
| Olaparib | Reference Drug | 34 | [8] |
Experimental Protocols
The following protocols describe a proposed synthetic route to generate a library of novel PARP inhibitors starting from this compound. The key synthetic step involves the construction of a quinoxaline-2-carboxamide core, a known pharmacophore for PARP inhibition.
Experimental Workflow
Protocol 1: Synthesis of Ethyl 7,8-(ethylenedioxy)quinoxaline-2-carboxylate
-
Reaction Setup: To a solution of this compound (1.66 g, 10 mmol) in ethanol (50 mL) in a 100 mL round-bottom flask, add ethyl bromopyruvate (1.95 g, 10 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 4 hours.
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (100 mL) and washed with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.
Protocol 2: Synthesis of 7,8-(Ethylenedioxy)quinoxaline-2-carboxylic acid
-
Reaction Setup: Dissolve the ethyl 7,8-(ethylenedioxy)quinoxaline-2-carboxylate (2.60 g, 10 mmol) in a mixture of tetrahydrofuran (THF) (20 mL) and water (10 mL) in a 100 mL round-bottom flask.
-
Reaction Conditions: Add lithium hydroxide monohydrate (0.84 g, 20 mmol) and stir the mixture at room temperature for 12 hours.
-
Work-up: After the reaction is complete (monitored by TLC), the THF is removed under reduced pressure. The aqueous solution is acidified to pH 2-3 with 1N HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum.
Protocol 3: General Procedure for the Synthesis of 7,8-(Ethylenedioxy)quinoxaline-2-carboxamide Derivatives
-
Reaction Setup: To a solution of 7,8-(ethylenedioxy)quinoxaline-2-carboxylic acid (0.23 g, 1 mmol) in dimethylformamide (DMF) (10 mL), add HATU (0.42 g, 1.1 mmol) and N,N-diisopropylethylamine (DIPEA) (0.35 mL, 2 mmol).
-
Reaction Conditions: Stir the mixture at room temperature for 15 minutes, then add the desired amine (1.2 mmol). Continue stirring at room temperature for 12-24 hours.
-
Work-up: The reaction mixture is poured into water (50 mL) and extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel or by preparative HPLC to yield the final carboxamide derivative.
Characterization
All synthesized compounds should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm their identity and purity.
In Vitro PARP1 Inhibition Assay Protocol
-
Assay Principle: The inhibitory activity of the synthesized compounds against PARP1 can be determined using a commercially available HT Universal Colorimetric PARP Assay Kit or a similar system. This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins.
-
Procedure:
-
Add recombinant human PARP1 enzyme to a 96-well plate coated with histones.
-
Add varying concentrations of the test compounds (typically from 1 nM to 100 µM) to the wells.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for 1 hour.
-
After incubation, wash the plate and add streptavidin-horseradish peroxidase (HRP).
-
Add HRP substrate and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the synthesis and evaluation of a novel class of PARP inhibitors derived from this compound. This exploration of new chemical scaffolds holds the potential to identify next-generation PARP inhibitors with enhanced therapeutic profiles for the treatment of cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Anti-Diabetic Agents from 2,3-Dihydro-1,4-benzodioxine-6,7-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global prevalence of diabetes mellitus necessitates the continuous development of novel and effective anti-diabetic agents. The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This document provides detailed protocols for the synthesis of potential anti-diabetic agents derived from 2,3-dihydro-1,4-benzodioxine-6,7-diamine. The primary synthetic route explored is the preparation of quinoxaline derivatives, a class of heterocyclic compounds known to possess anti-diabetic properties. The methodologies provided are based on established chemical transformations and are intended to serve as a foundational guide for researchers in the field.
Synthetic Workflow Overview
The general strategy for the synthesis of potential anti-diabetic quinoxaline derivatives from this compound involves a condensation reaction with a 1,2-dicarbonyl compound. This versatile reaction allows for the generation of a diverse library of quinoxaline derivatives by varying the substituents on the dicarbonyl reactant.
Caption: Synthetic workflow for quinoxaline derivatives.
Experimental Protocols
Protocol 1: Synthesis of 2,3-Diphenyl-6,7-dihydro-[1][2]dioxino[2,3-b]quinoxaline
This protocol details the synthesis of a representative quinoxaline derivative from this compound and benzil.
Materials:
-
This compound (1 mmol, 166.18 mg)
-
Benzil (1 mmol, 210.23 mg)
-
Phenol (0.2 mmol, 18.82 mg)
-
Ethanol:Water (7:3, 10 mL)
-
Distilled Water
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (Buchner funnel, filter paper)
-
Standard laboratory glassware
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1 mmol) and benzil (1 mmol).
-
Add 10 mL of the 7:3 ethanol:water solvent mixture to the flask.
-
Add phenol (0.2 mmol) to the solution to act as a catalyst.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., n-hexane:ethyl acetate 20:1).
-
Upon completion of the reaction (typically within 30-60 minutes), add 20 mL of distilled water to the reaction mixture.
-
Allow the mixture to stand at room temperature for 30 minutes to facilitate the crystallization of the product.
-
Collect the precipitated product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold distilled water.
-
Dry the purified product in a desiccator or a vacuum oven at a low temperature.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Data Presentation
The synthesized compounds can be evaluated for their anti-diabetic potential through various in vitro and in vivo assays. A common in vitro assay is the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. The results of such an assay are typically presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound ID | R1 | R2 | α-Glucosidase IC50 (µM)[1][2] |
| Q-1 | Phenyl | Phenyl | 45.6 ± 2.1 |
| Q-2 | 4-Methoxyphenyl | 4-Methoxyphenyl | 38.2 ± 1.8 |
| Q-3 | 4-Chlorophenyl | 4-Chlorophenyl | 52.1 ± 3.5 |
| Q-4 | Methyl | Methyl | 78.9 ± 4.3 |
| Acarbose | - | - | 37.38 ± 0.12[1][2] |
Data presented in this table is hypothetical and for illustrative purposes only. Acarbose is a standard α-glucosidase inhibitor used as a positive control.
Signaling Pathway
Many anti-diabetic drugs exert their effects by modulating specific signaling pathways. For instance, some compounds may act as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), an enzyme that inactivates incretin hormones like GLP-1. Inhibition of DPP-4 leads to increased levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release, ultimately lowering blood glucose levels.
References
Application Notes and Protocols for the Synthesis of Bioactive Compounds from 2,3-Dihydro-1,4-benzodioxine-6,7-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydro-1,4-benzodioxine-6,7-diamine is a valuable scaffold in medicinal chemistry for the synthesis of a wide range of bioactive compounds. Its vicinal diamine functionality makes it an ideal precursor for the construction of heterocyclic systems, most notably quinoxalines. Quinoxaline derivatives are a class of compounds renowned for their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[1] This document provides detailed application notes and experimental protocols for the synthesis of bioactive quinoxaline derivatives from this compound and an overview of their biological activities and mechanisms of action.
General Synthesis of Bioactive Quinoxalines
The primary method for synthesizing quinoxalines from this compound is through a condensation reaction with a 1,2-dicarbonyl compound. This versatile reaction can be catalyzed by various acids or metals and can be performed under different conditions to yield a diverse array of substituted quinoxalines.
A general workflow for this synthesis is outlined below:
Caption: General workflow for the synthesis of quinoxaline derivatives.
Experimental Protocols
Protocol 1: General Synthesis of 6,7-(Ethylenedioxy)quinoxaline Derivatives
This protocol describes a general method for the condensation of this compound with a generic 1,2-dicarbonyl compound.
Materials:
-
This compound (1 mmol)
-
1,2-Dicarbonyl compound (e.g., benzil, glyoxal, 2,3-butanedione) (1 mmol)
-
Ethanol or Acetic Acid (10 mL)
-
Catalyst (optional, e.g., a few drops of acetic acid if using ethanol as solvent)
Procedure:
-
In a round-bottom flask, dissolve this compound in the chosen solvent.
-
Add the 1,2-dicarbonyl compound to the solution.
-
If necessary, add the catalyst.
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the dicarbonyl compound.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Bioactive Quinoxaline Derivatives and Their Biological Activities
Quinoxaline derivatives synthesized from this compound have shown promising activity as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.
Kinase Inhibitory Activity
Several studies have reported the synthesis of quinoxaline derivatives as potent kinase inhibitors. For instance, derivatives have been identified as inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1), c-Met, and Pim-1/2 kinases.[2][3][4]
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Dibromo-substituted quinoxaline | ASK1 | 30.17 | [2] |
| Quinoxaline-2-carboxylic acid derivative | Pim-1 | 74 | [4] |
| Quinoxaline-2-carboxylic acid derivative | Pim-2 | 2100 | [4] |
Table 1: Kinase Inhibitory Activity of Selected Quinoxaline Derivatives.
Signaling Pathways
Apoptosis Signal-regulating Kinase 1 (ASK1) Signaling Pathway
ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, which is involved in cellular responses to stress, inflammation, and apoptosis.[5] Overactivation of the ASK1 pathway is implicated in various diseases. Quinoxaline-based inhibitors can block the kinase activity of ASK1, thereby preventing the downstream phosphorylation cascade that leads to apoptosis and inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and established synthetic pathway involves a two-step process. The first step is the dinitration of 2,3-dihydro-1,4-benzodioxine to yield 6,7-dinitro-2,3-dihydro-1,4-benzodioxine. The subsequent step is the reduction of the dinitro compound to the desired this compound.
Q2: What are the critical parameters to control during the nitration step?
A2: Temperature control is paramount during the nitration of 2,3-dihydro-1,4-benzodioxine. The reaction is highly exothermic, and maintaining a low temperature is crucial to prevent the formation of over-nitrated byproducts and other side reactions. The choice of nitrating agent, typically a mixture of nitric acid and sulfuric acid, and the rate of addition of the substrate are also critical parameters to control for optimal yield and purity.
Q3: Which reducing agents are suitable for the conversion of the dinitro intermediate to the diamine?
A3: Several reducing agents can be employed for this transformation. Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) under a hydrogen atmosphere is a clean and efficient method. Alternatively, metal/acid combinations like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are also effective. The choice of reducing agent can influence the impurity profile of the final product.
Q4: How can I monitor the progress of the nitration and reduction reactions?
A4: Thin Layer Chromatography (TLC) is a common and effective technique for monitoring the progress of both reactions. By comparing the TLC profile of the reaction mixture with that of the starting material and, if available, the expected product, you can determine the extent of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be utilized.
Q5: The final product, this compound, is coloring over time. Why is this happening and how can it be prevented?
A5: Aromatic diamines are often susceptible to oxidation in the presence of air and light, leading to the formation of colored impurities.[1] To minimize degradation, it is recommended to store the final product under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at low temperatures. Using degassed solvents during the final work-up and purification steps can also help to mitigate oxidation.
Synthetic Workflow
Caption: Overall synthetic pathway for this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield in the nitration step | - Incomplete reaction.- Over-nitration to tri- or tetra-nitro compounds.- Substrate degradation due to excessive temperature. | - Monitor the reaction closely using TLC until the starting material is consumed.- Maintain strict temperature control, typically between 0-10 °C.- Optimize the reaction time and the stoichiometry of the nitrating agents. |
| Presence of multiple spots on TLC after nitration | - Formation of regioisomers (e.g., 5,6- or 5,7-dinitro).- Incomplete dinitration (presence of mono-nitro intermediate).- Over-nitration. | - Improve temperature control during the addition of the starting material.- Purify the dinitro intermediate by recrystallization before proceeding to the reduction step. |
| Low yield in the reduction step | - Incomplete reaction.- Catalyst poisoning (for catalytic hydrogenation).- Degradation of the diamine product. | - Ensure the dinitro starting material is fully consumed via TLC monitoring.- Use a fresh, high-quality catalyst and ensure the substrate is free of catalyst poisons.- Perform the reaction and work-up under an inert atmosphere to prevent oxidation. |
| Colored impurities in the final product | - Oxidation of the diamine.- Formation of azo- or azoxy- byproducts during reduction (especially with certain reducing agents).- Incomplete reduction (presence of nitro-amino intermediates). | - Purify the final product by column chromatography or recrystallization under an inert atmosphere.- Store the purified product under nitrogen or argon, protected from light.- Consider using a milder reducing agent like catalytic hydrogenation. |
| Difficulty in isolating the final product | - The diamine may be soluble in the aqueous phase, especially if it forms a salt.- Emulsion formation during work-up. | - Adjust the pH of the aqueous layer to the isoelectric point of the diamine to precipitate it.- Use a different solvent system for extraction or employ techniques like filtration or centrifugation to break emulsions. |
Common Impurities and Byproducts
| Impurity/Byproduct | Stage of Formation | Potential Cause | Detection & Analysis | Removal Method |
| 6-Nitro-2,3-dihydro-1,4-benzodioxine | Nitration | Incomplete reaction | TLC, HPLC, GC-MS | Drive the reaction to completion; Column chromatography of the dinitro intermediate. |
| Regioisomers of dinitro-2,3-dihydro-1,4-benzodioxine | Nitration | Lack of regioselectivity, poor temperature control | TLC, HPLC, NMR | Recrystallization of the dinitro intermediate. |
| Over-nitrated products (tri/tetra-nitro) | Nitration | Harsh reaction conditions (high temperature, excess nitrating agent) | TLC, HPLC, MS | Recrystallization; Column chromatography. |
| 6-Amino-7-nitro-2,3-dihydro-1,4-benzodioxine | Reduction | Incomplete reduction | TLC, HPLC, MS | Drive the reduction to completion; Column chromatography of the final product. |
| Oxidized diamine derivatives (quinones, etc.) | Post-reduction/Storage | Exposure to air and/or light | Color change, TLC, HPLC | Work-up and storage under inert atmosphere; Purification by chromatography or recrystallization.[1] |
| Azo/Azoxy compounds | Reduction | Side reactions with certain reducing agents (e.g., incomplete reduction with Zn) | Color change, TLC, HPLC | Choose a more selective reducing agent (e.g., catalytic hydrogenation); Column chromatography. |
| Residual starting materials | Both steps | Incomplete reaction | TLC, HPLC, GC-MS | Ensure reaction goes to completion; Purification by chromatography or recrystallization. |
| Residual metals (Sn, Fe, Pd) | Reduction | Incomplete removal during work-up | ICP-MS, AAS | Acidic wash, filtration through celite, or treatment with a metal scavenger. |
Experimental Protocols
1. Synthesis of 6,7-Dinitro-2,3-dihydro-1,4-benzodioxine
-
Materials: 2,3-dihydro-1,4-benzodioxine, concentrated nitric acid (70%), concentrated sulfuric acid (98%).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add concentrated nitric acid to the cooled sulfuric acid while maintaining the temperature below 10 °C to prepare the nitrating mixture.
-
In a separate flask, dissolve 2,3-dihydro-1,4-benzodioxine in a minimal amount of concentrated sulfuric acid.
-
Add the solution of 2,3-dihydro-1,4-benzodioxine dropwise to the nitrating mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 10-15 °C) for a specified time, monitoring the progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration, washed thoroughly with water until the washings are neutral, and then washed with a small amount of cold ethanol.
-
The crude 6,7-dinitro-2,3-dihydro-1,4-benzodioxine can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
-
2. Synthesis of this compound
-
Method A: Catalytic Hydrogenation
-
Materials: 6,7-dinitro-2,3-dihydro-1,4-benzodioxine, Palladium on carbon (10% Pd/C), ethanol, hydrogen gas.
-
Procedure:
-
In a hydrogenation vessel, dissolve or suspend 6,7-dinitro-2,3-dihydro-1,4-benzodioxine in ethanol.
-
Carefully add the Pd/C catalyst under an inert atmosphere.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the mixture at room temperature.
-
Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude diamine.
-
Purify the product by recrystallization or column chromatography under an inert atmosphere.
-
-
-
Method B: Reduction with Tin and Hydrochloric Acid
-
Materials: 6,7-dinitro-2,3-dihydro-1,4-benzodioxine, granular tin (Sn), concentrated hydrochloric acid (HCl), sodium hydroxide (NaOH).
-
Procedure:
-
In a round-bottom flask, suspend 6,7-dinitro-2,3-dihydro-1,4-benzodioxine and granular tin in ethanol.
-
Heat the mixture to reflux and add concentrated hydrochloric acid portion-wise.
-
Continue refluxing until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and filter to remove any unreacted tin.
-
Carefully neutralize the filtrate with a concentrated solution of sodium hydroxide until the solution is basic, which will precipitate the diamine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify by column chromatography or recrystallization.
-
-
Troubleshooting Logic Diagram
Caption: A logic diagram for troubleshooting common issues in the synthesis.
References
Technical Support Center: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions and challenges encountered during the synthesis of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most common and direct route involves a two-step process:
-
Dinitration: Electrophilic nitration of 2,3-dihydro-1,4-benzodioxine to yield 6,7-dinitro-2,3-dihydro-1,4-benzodioxine.
-
Reduction: Subsequent reduction of the dinitro compound to the desired 6,7-diamine.
Q2: What are the primary side reactions during the dinitration step?
The main side reactions include the formation of regioisomers (5,6- and 5,8-dinitro derivatives) and over-nitration products (e.g., 5,6,7-trinitro derivatives). Inadequate temperature control can also lead to decomposition of the starting material and nitrating agents, resulting in a complex mixture of byproducts.
Q3: What are the potential side products during the reduction of the dinitro compound?
Incomplete reduction is a major challenge and can lead to the formation of various intermediates, such as 6-amino-7-nitro, 6-nitroso-7-amino, and 6-hydroxylamino-7-amino derivatives. Condensation of these intermediates can also form dimeric impurities like azo and azoxy compounds.
Q4: How can I purify the final this compound product?
Purification of aromatic diamines can be challenging due to their polarity and susceptibility to oxidation. Column chromatography on silica gel or alumina is a common method. Recrystallization from a suitable solvent system can also be effective. In some cases, forming a salt (e.g., hydrochloride) can facilitate purification and improve stability.
Troubleshooting Guides
Problem 1: Low Yield of 6,7-Dinitro-2,3-dihydro-1,4-benzodioxine in the Nitration Step
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the reaction is stirred efficiently to ensure proper mixing of reactants. - Increase the reaction time, monitoring progress by TLC. |
| Suboptimal Temperature | - Maintain a low temperature (typically 0-10 °C) during the addition of the nitrating agent to prevent decomposition. - Allow the reaction to warm to the optimal temperature for the reaction to proceed to completion, as specified in the protocol. |
| Decomposition of Nitrating Agent | - Use fresh, high-quality nitric and sulfuric acids. - Prepare the nitrating mixture just before use and keep it cold. |
| Product Loss During Work-up | - Carefully pour the reaction mixture onto ice with vigorous stirring to ensure complete precipitation of the product. - Wash the crude product thoroughly with water to remove residual acids. |
Problem 2: Presence of Impurities in the Dinitration Product
| Symptom | Possible Cause | Suggested Solution |
| Multiple spots on TLC close to the product spot | Formation of regioisomers (e.g., 5,6-dinitro) | - Optimize the reaction temperature and the rate of addition of the nitrating agent. - Use a milder nitrating agent if possible. - Separate isomers by column chromatography. |
| More polar byproduct spot on TLC | Over-nitration (trinitro or tetranitro products) | - Use stoichiometric amounts of the nitrating agent. - Avoid prolonged reaction times and elevated temperatures. |
| Dark-colored, tarry reaction mixture | Decomposition due to exothermic reaction | - Maintain strict temperature control with an efficient cooling bath. - Add the nitrating agent slowly and portion-wise. |
Problem 3: Incomplete Reduction of the Dinitro Compound
| Symptom | Possible Cause | Suggested Solution |
| Presence of starting material (dinitro compound) in the product | Insufficient reducing agent or catalyst deactivation | - Increase the equivalents of the reducing agent (e.g., SnCl₂). - For catalytic hydrogenation, ensure the catalyst is active and use a sufficient loading. Check for catalyst poisons in the starting material or solvent. |
| Multiple product spots on TLC, some colored (yellow/orange) | Formation of nitro-amino, nitroso, or hydroxylamine intermediates | - Increase the reaction time or temperature to drive the reduction to completion. - Ensure a sufficient excess of the reducing agent is present throughout the reaction. |
Problem 4: Formation of Colored Impurities (Azo/Azoxy Compounds) During Reduction
| Symptom | Possible Cause | Suggested Solution |
| Intensely colored product mixture (red, orange, or brown) | Condensation of nitroso and hydroxylamine intermediates | - Maintain an inert atmosphere (e.g., nitrogen or argon) during the reaction and work-up to prevent oxidation. - Add the reducing agent portion-wise to keep the concentration of intermediates low. - The addition of a small amount of a reducing agent like sodium dithionite during work-up can sometimes help to reduce these colored impurities. |
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes. Note that specific results may vary based on the exact experimental conditions and scale.
| Reaction Step | Parameter | Typical Value/Range | Notes |
| Dinitration | Yield of 6,7-dinitro derivative | 70-85% | Yields can be lower due to the formation of isomers. |
| Purity of crude 6,7-dinitro derivative | 80-95% | Major impurities are often regioisomers. | |
| Reduction | Yield of 6,7-diamine | 60-90% | Highly dependent on the reduction method and purity of the starting dinitro compound. |
| Purity of crude 6,7-diamine | 75-95% | Impurities can include partially reduced and dimeric species. |
Experimental Protocols
Synthesis of 6,7-Dinitro-2,3-dihydro-1,4-benzodioxine
This protocol is adapted from the dinitration of 1,4-benzodioxane.[1]
Reagents and Materials:
-
2,3-Dihydro-1,4-benzodioxine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Distilled Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath to 0-5 °C.
-
Slowly add 2,3-dihydro-1,4-benzodioxine to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, pre-cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of 2,3-dihydro-1,4-benzodioxine in sulfuric acid, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC.
-
Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
The yellow precipitate of 6,7-dinitro-2,3-dihydro-1,4-benzodioxine is collected by filtration.
-
Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from ethanol to obtain pure 6,7-dinitro-2,3-dihydro-1,4-benzodioxine.
Synthesis of this compound (Representative Protocol)
This is a general protocol for the reduction of dinitroarenes using tin(II) chloride.
Reagents and Materials:
-
6,7-Dinitro-2,3-dihydro-1,4-benzodioxine
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Suspend 6,7-dinitro-2,3-dihydro-1,4-benzodioxine in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.
-
Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a concentrated sodium hydroxide solution. Caution: The neutralization is highly exothermic.
-
Extract the aqueous mixture with ethyl acetate several times.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography or recrystallization.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 2,3-Dihydro-1,4-benzodioxine-6,7-diamine
Welcome to the technical support center for the synthesis of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this important diamine. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your reaction conditions.
Troubleshooting Guide
This section addresses specific issues that may arise during the two-main step synthesis of this compound: the nitration of 2,3-dihydro-1,4-benzodioxine to yield the 6,7-dinitro intermediate, and its subsequent reduction to the desired diamine.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Nitration Step: Low yield of 6,7-dinitro-2,3-dihydro-1,4-benzodioxine | Incomplete reaction. | - Increase reaction time. - Ensure the nitrating agent is fresh and of high purity. - Optimize the reaction temperature; a slight increase may improve conversion, but be cautious of side reactions. |
| Formation of undesired isomers (e.g., 6-nitro or other dinitro isomers). | - Control the reaction temperature carefully; lower temperatures often favor regioselectivity. - Use a nitrating system known for good regioselectivity with similar substrates, such as a mixture of nitric acid and sulfuric acid.[1] | |
| Over-nitration leading to tri- or tetra-nitro byproducts. | - Use a stoichiometric amount of the nitrating agent. - Add the nitrating agent slowly and maintain a low reaction temperature. | |
| Reduction Step: Incomplete reduction of the dinitro compound | Insufficient amount or activity of the reducing agent/catalyst. | - Increase the equivalents of the reducing agent (e.g., SnCl₂·2H₂O, Fe). - For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C, Raney Ni) is not poisoned and use an adequate catalyst loading. - Increase hydrogen pressure for catalytic hydrogenation. |
| Deactivation of the catalyst. | - Ensure the starting material and solvent are free of impurities that could poison the catalyst (e.g., sulfur compounds). - Use a fresh batch of catalyst. | |
| Reduction Step: Formation of side products (e.g., nitroso, azoxy, or azo compounds) | Incomplete reduction or side reactions under specific pH or temperature conditions. | - Choose a robust reducing system known for complete reduction of nitro groups, such as catalytic hydrogenation or SnCl₂/HCl. - Control the reaction temperature and pH. For metal/acid reductions, maintaining acidic conditions is crucial. |
| Final Product: Discoloration (darkening) of this compound upon isolation or storage | Oxidation of the aromatic diamine by air. | - Handle the isolated diamine under an inert atmosphere (e.g., nitrogen or argon).[2] - Store the product in a tightly sealed container in a cool, dark place, preferably under an inert atmosphere.[2][3] - Use degassed solvents for purification and handling. |
| Purification: Difficulty in isolating the pure diamine | The diamine may be highly polar and/or prone to oxidation on silica gel. | - Consider recrystallization from a suitable solvent system. - If column chromatography is necessary, use a deactivated stationary phase and elute quickly with degassed solvents. - Purification via salt formation (e.g., hydrochloride salt) followed by neutralization and extraction can be an effective strategy. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent synthetic pathway involves a two-step process. The first step is the dinitration of 2,3-dihydro-1,4-benzodioxine to form 6,7-dinitro-2,3-dihydro-1,4-benzodioxine. The second step is the reduction of the dinitro compound to the desired this compound.[1]
Q2: How can I control the regioselectivity of the nitration reaction to favor the 6,7-dinitro product?
A2: The directing effects of the ether oxygens in the 2,3-dihydro-1,4-benzodioxine ring system favor electrophilic substitution at the 6 and 7 positions. To maximize the yield of the 6,7-dinitro isomer, it is crucial to control the reaction conditions. Using a mixture of concentrated nitric acid and sulfuric acid at a controlled, low temperature generally provides the best results.[1]
Q3: What are the recommended reducing agents for the conversion of the dinitro compound to the diamine?
A3: Several reducing agents are effective for this transformation. Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere is a clean and efficient method. Alternatively, metal-based reductions using tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid or hydrochloric acid are also commonly employed. Transfer hydrogenation using a hydrogen donor like ammonium formate or formic acid with a suitable catalyst is another viable option.[4][5]
Q4: My final product, the diamine, is unstable and darkens over time. How can I prevent this?
A4: Aromatic diamines, especially vicinal diamines like the target compound, are susceptible to oxidation by atmospheric oxygen, which causes discoloration.[6] To minimize degradation, it is essential to handle the compound under an inert atmosphere (nitrogen or argon). Purification should be performed with degassed solvents. For long-term storage, keep the diamine in a sealed container under an inert atmosphere, protected from light, and at a low temperature (2-8 °C is recommended for similar compounds).[3][7]
Q5: What is the best method for purifying the final diamine product?
A5: Purification can be challenging due to the polarity and potential instability of the diamine. Recrystallization is often the preferred method. If chromatography is necessary, using deactivated silica or alumina and running the column quickly with degassed eluents can be effective. Another approach is to precipitate the diamine as a salt (e.g., hydrochloride), which is often more crystalline and stable. The pure diamine can then be regenerated by neutralization and extraction.
Experimental Protocols
Step 1: Synthesis of 6,7-Dinitro-2,3-dihydro-1,4-benzodioxine
Methodology: This protocol is based on general procedures for the dinitration of 2,3-dihydro-1,4-benzodioxine.[1]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Addition of Starting Material: Slowly add 2,3-dihydro-1,4-benzodioxine to the cold sulfuric acid while maintaining the temperature below 10 °C.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the solution of 2,3-dihydro-1,4-benzodioxine in sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 0-10 °C) for a specified time (e.g., 1-3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate is the crude 6,7-dinitro-2,3-dihydro-1,4-benzodioxine.
-
Purification: Filter the crude product, wash thoroughly with water until the washings are neutral, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
| Parameter | Typical Value/Range |
| Molar ratio of Nitric Acid to Substrate | 2.0 - 2.5 : 1 |
| Molar ratio of Sulfuric Acid to Substrate | 5 - 10 : 1 |
| Reaction Temperature | 0 - 10 °C |
| Reaction Time | 1 - 4 hours |
| Typical Yield | 70 - 85% |
Step 2: Synthesis of this compound
Methodology A: Reduction with Tin(II) Chloride
-
Preparation: In a round-bottom flask, suspend 6,7-dinitro-2,3-dihydro-1,4-benzodioxine in a suitable solvent such as ethanol or ethyl acetate.
-
Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and neutralize it carefully with a strong base (e.g., concentrated NaOH or KOH solution) until the solution is strongly alkaline. This will precipitate tin salts.
-
Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude diamine can be purified by recrystallization from a suitable solvent system under an inert atmosphere.
Methodology B: Catalytic Transfer Hydrogenation
-
Preparation: To a solution of 6,7-dinitro-2,3-dihydro-1,4-benzodioxine in a solvent like ethanol or methanol in a round-bottom flask, add a catalyst such as 10% Pd/C.
-
Addition of Hydrogen Donor: Add a hydrogen donor, such as ammonium formate or formic acid, to the mixture.[4][8]
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and filter it through a pad of celite to remove the catalyst.
-
Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting residue can be dissolved in water and basified to precipitate the free diamine, or extracted with an organic solvent.
-
Purification: The crude product can be purified by recrystallization under an inert atmosphere.
| Parameter | Method A: SnCl₂/HCl | Method B: Catalytic Transfer Hydrogenation |
| Molar ratio of Reducing Agent to Substrate | 5 - 10 : 1 (SnCl₂·2H₂O) | 5 - 10 : 1 (Ammonium Formate) |
| Catalyst Loading | N/A | 5 - 10 mol% (Pd/C) |
| Solvent | Ethanol, Ethyl Acetate | Ethanol, Methanol |
| Reaction Temperature | Reflux | Reflux |
| Reaction Time | 2 - 6 hours | 1 - 4 hours |
| Typical Yield | 75 - 90% | 85 - 95% |
Visualizing the Synthesis Workflow
The following diagram illustrates the overall experimental workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
- 1. tsijournals.com [tsijournals.com]
- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. manavchem.com [manavchem.com]
- 7. aksci.com [aksci.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Quinoxaline Synthesis from Aromatic Diamines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common problems encountered during the synthesis of quinoxalines from aromatic diamines and 1,2-dicarbonyl compounds. This guide is intended for researchers, scientists, and drug development professionals to help navigate challenges in their experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Low Reaction Yield
Q1: My quinoxaline synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields are a common issue in quinoxaline synthesis. Several factors can contribute to this problem. Here's a troubleshooting guide to help you optimize your reaction for a better yield:
-
Catalyst Choice and Loading: The choice of catalyst is crucial. While the reaction can proceed without a catalyst, it is often slow and low-yielding.[1] A variety of catalysts have been shown to improve yields significantly. Consider screening different types of catalysts, including Lewis acids (e.g., ZnCl₂, InCl₃), organocatalysts (e.g., camphorsulfonic acid), and nanoparticle catalysts.[2][3][4] The optimal catalyst loading should also be determined experimentally; a typical starting point is 10-20 mol%.[3]
-
Solvent Selection: The solvent plays a critical role in dissolving reactants and influencing the reaction rate.[5] While traditional solvents like ethanol and acetic acid are commonly used, exploring greener alternatives like water or solvent mixtures (e.g., EtOH/H₂O) can sometimes lead to improved yields.[2][6] In some cases, solvent-free conditions, such as grinding or ball milling, can also be highly effective.[5]
-
Reaction Temperature and Time: Many traditional methods require high temperatures and long reaction times, which can lead to side product formation and degradation of starting materials or products.[1] Consider optimizing the temperature. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields.[7][8] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid unnecessary heating.
-
Substituent Effects: The electronic properties of the substituents on both the aromatic diamine and the 1,2-dicarbonyl compound can significantly impact the reaction.
-
Aromatic Diamines: Electron-donating groups on the aromatic diamine generally favor the reaction and lead to higher yields, while electron-withdrawing groups can decrease the reactivity and result in lower yields and longer reaction times.[2][4]
-
1,2-Dicarbonyl Compounds: The electronic properties of substituents on the dicarbonyl compound generally have a less pronounced effect on the reaction yield.[2]
-
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting flowchart for addressing low yields in quinoxaline synthesis.
2. Side Reactions and Impurities
Q2: I am observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?
A2: Side reactions can lead to a complex reaction mixture and make purification challenging. The most common side reaction is the self-condensation of the aromatic diamine, especially under harsh acidic conditions or high temperatures.
-
Control Reaction Conditions: Milder reaction conditions are key to minimizing side reactions.[2] Using an appropriate catalyst can often allow the reaction to proceed at a lower temperature, thus reducing the likelihood of side product formation.[3]
-
Stoichiometry: Ensure the correct stoichiometry of reactants. An excess of the diamine can sometimes lead to the formation of undesired byproducts. A 1:1 molar ratio of the aromatic diamine to the 1,2-dicarbonyl compound is typically optimal.[9]
-
Purification Strategy: If side products are unavoidable, a robust purification strategy is necessary. Column chromatography is the most common method for separating the desired quinoxaline from impurities.[10]
3. Purification Challenges
Q3: I am having difficulty purifying my quinoxaline product. What are some common purification issues and how can I resolve them?
A3: Purification of quinoxaline derivatives can be challenging due to their varying polarities and solubilities. Here are some common issues and their solutions:
-
Co-elution of Impurities: If your product co-elutes with impurities during column chromatography, you may need to screen different solvent systems using TLC to find an eluent that provides better separation.[10] Sometimes, switching the stationary phase (e.g., from silica gel to alumina) can also be effective.[10]
-
Poor Solubility: Some quinoxaline derivatives have poor solubility in common organic solvents, making purification by recrystallization or chromatography difficult. You may need to screen a wider range of solvents or solvent mixtures to find a suitable system. For column chromatography, if the compound has low solubility in the eluent, it may precipitate on the column. In such cases, you can try loading the sample as a solid by pre-adsorbing it onto a small amount of silica gel.[10]
-
Compound Instability on Silica Gel: Some quinoxaline derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation during chromatography.[10] This can be addressed by deactivating the silica gel by flushing the column with a solvent system containing a small amount of a base like triethylamine (1-2%).[10]
General Workflow for Quinoxaline Synthesis and Purification
Caption: A general experimental workflow for the synthesis and purification of quinoxalines.
Quantitative Data Summary
The following tables summarize the effect of different catalysts and solvents on the yield of 2,3-diphenylquinoxaline from the reaction of o-phenylenediamine and benzil, as reported in the literature.
Table 1: Effect of Various Catalysts on Quinoxaline Synthesis [2]
| Catalyst (mol%) | Solvent | Time (min) | Yield (%) |
| (NH₄)₆Mo₇O₂₄·4H₂O (2) | EtOH/H₂O (3:1) | 5 | 98 |
| ZnCl₂ (10) | EtOH/H₂O (3:1) | 30 | 85 |
| Zn(OAc)₂ (10) | EtOH/H₂O (3:1) | 45 | 70 |
| Mn(OAc)₂ (10) | EtOH/H₂O (3:1) | 60 | 65 |
| No Catalyst | EtOH/H₂O (3:1) | 120 | 40 |
Table 2: Effect of Different Solvents on Quinoxaline Synthesis [1][6]
| Solvent | Catalyst | Time | Yield (%) |
| Ethanol | Phenol (20 mol%) | 25 min | 96 |
| Water | Phenol (20 mol%) | 240 min | 67 |
| Ethanol/Water (1:1) | Phenol (20 mol%) | 60 min | 85 |
| Acetonitrile | Zn(OTf)₂ (0.2 mmol) | 10 min | 90 |
| Toluene | Alumina-supported heteropolyoxometalate | > 2 hours | > 90 |
Detailed Experimental Protocol
This protocol provides a general method for the synthesis of quinoxaline derivatives from aromatic diamines and 1,2-dicarbonyl compounds.
Materials:
-
Aromatic 1,2-diamine (1.0 mmol)
-
1,2-dicarbonyl compound (1.0 mmol)
-
Catalyst (e.g., (NH₄)₆Mo₇O₂₄·4H₂O, 0.02 mmol)
-
Solvent (e.g., Ethanol/Water 3:1, 10 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a round-bottom flask, add the aromatic 1,2-diamine (1.0 mmol), the 1,2-dicarbonyl compound (1.0 mmol), the catalyst, and the chosen solvent.[2]
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the chosen conditions.[2] For microwave-assisted synthesis, place the reaction vessel in the microwave reactor and irradiate at a specified power and temperature.[11]
-
Monitor the progress of the reaction by TLC.[12]
-
Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.[12]
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexane and ethyl acetate) or by recrystallization from a suitable solvent (e.g., ethanol).[10][12]
-
Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.[3]
References
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sid.ir [sid.ir]
- 3. ijrar.org [ijrar.org]
- 4. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 7. ecommons.udayton.edu [ecommons.udayton.edu]
- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 9. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 10. benchchem.com [benchchem.com]
- 11. ijrar.org [ijrar.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Prevention of Aromatic Diamine Oxidation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of aromatic diamine oxidation during chemical reactions. Aromatic diamines are highly susceptible to oxidation, which can lead to colored impurities, reduced yields, and the formation of undesired side products.[1][2] This guide offers practical solutions, detailed experimental protocols, and preventative measures to ensure the integrity of your reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing an aromatic diamine is turning dark brown/purple. What is the likely cause?
A1: The discoloration of your reaction mixture is a strong indicator that the aromatic diamine is oxidizing.[1] Aromatic amines, especially diamines like p-phenylenediamine (PPD), are readily oxidized by atmospheric oxygen, a process that can be accelerated by light, heat, and the presence of metal ions.[3][4][5] The colored species are often quinone-imine compounds or polymeric structures formed from the oxidative coupling of the diamine.[6][7]
Q2: What are the essential precautions to take before starting a reaction with an oxidation-sensitive aromatic diamine?
A2: To minimize oxidation, it is crucial to work under an inert atmosphere and use deoxygenated solvents. Purging all glassware with an inert gas (nitrogen or argon) before adding reagents is a critical first step.[8] Additionally, solvents should be thoroughly degassed to remove dissolved oxygen, which is a primary oxidant.
Q3: How can I effectively remove dissolved oxygen from my reaction solvents?
A3: There are several methods for deoxygenating solvents, with the most common and effective being inert gas sparging and the freeze-pump-thaw technique. The choice of method depends on the scale of your reaction and the sensitivity of your reagents. For most applications, inert gas sparging is sufficient. However, for highly sensitive reactions, the freeze-pump-thaw method is recommended as it is the most effective way to remove dissolved gases.[6]
Q4: Are there chemical additives I can use to prevent the oxidation of my aromatic diamine?
A4: Yes, the addition of antioxidants can be an effective strategy. Antioxidants are substances that inhibit oxidation by scavenging free radicals or reducing hydroperoxides.[9] For the protection of aromatic diamines, hindered phenolic antioxidants and phosphite antioxidants are commonly used, often in combination for a synergistic effect.[10][11]
Q5: How does pH affect the stability of aromatic diamines in my reaction?
A5: The pH of the reaction medium can significantly influence the rate of oxidation. Generally, the oxidation of aromatic amines is pH-dependent.[7] In some cases, acidic conditions can protonate the amine groups, making them less susceptible to oxidation. However, the optimal pH will depend on the specific diamine and reaction conditions.
Troubleshooting Guide
| Issue | Observation | Potential Cause | Recommended Solution |
| Reaction Discoloration | The reaction mixture turns yellow, brown, purple, or black over time.[4][12] | Oxidation of the aromatic diamine by dissolved oxygen or other oxidants. | 1. Ensure all steps are performed under a strict inert atmosphere (Nitrogen or Argon). 2. Use freshly degassed solvents. 3. Add a suitable antioxidant to the reaction mixture. 4. Protect the reaction from light by wrapping the flask in aluminum foil. |
| Low Product Yield | The isolated yield of the desired product is significantly lower than expected. | The aromatic diamine starting material has degraded due to oxidation. | 1. Check the purity of the starting diamine before use. If it is discolored, consider purification (e.g., recrystallization or sublimation). 2. Store aromatic diamines under an inert atmosphere in a cool, dark place.[3] |
| Formation of Insoluble Material | A precipitate or polymeric material forms in the reaction mixture. | Oxidative polymerization of the aromatic diamine.[2] | 1. Lower the reaction temperature if possible. 2. Use a more dilute reaction concentration. 3. Optimize the stoichiometry of reagents to avoid excess diamine. |
| Inconsistent Reaction Outcomes | The reaction works well on some days but fails on others, with discoloration being a variable. | Inconsistent removal of oxygen from the reaction setup. | 1. Standardize the solvent degassing procedure. 2. Check for leaks in the inert gas setup. 3. Ensure a positive pressure of inert gas is maintained throughout the reaction. |
Quantitative Data on Antioxidant Performance
The selection of an appropriate antioxidant is critical for preventing the oxidation of aromatic diamines. The following table provides a qualitative comparison of common antioxidant classes. The effectiveness can vary depending on the specific aromatic diamine, solvent, and reaction conditions.
| Antioxidant Class | Mechanism of Action | Relative Performance for Aromatic Diamines | Typical Use Cases |
| Hindered Phenolic Antioxidants | Radical scavengers (hydrogen donors).[9][13] | Good | Effective at a wide range of temperatures, providing both processing and long-term thermal stability.[13] |
| Phosphite Antioxidants | Hydroperoxide decomposers (reducing agents).[11][14] | Excellent, especially in synergy with hindered phenols. | Most effective at high temperatures encountered during melt processing of polymers.[13] |
| Aromatic Amine Antioxidants (derivatives) | Radical scavengers. | Very Good | Often used in rubber and polymer applications. Their use in synthesis requires careful consideration to avoid side reactions. |
Experimental Protocols
Protocol 1: Solvent Deoxygenation by Inert Gas Sparging
This protocol describes the process of removing dissolved oxygen from a solvent by bubbling an inert gas through it.[15]
Materials:
-
Solvent to be degassed
-
Schlenk flask or a round-bottom flask with a sidearm
-
Rubber septum
-
Long needle (e.g., a cannula or a long syringe needle)
-
Short vent needle
-
Inert gas source (Nitrogen or Argon) with a regulator and tubing
Procedure:
-
Fill the flask with the solvent to no more than two-thirds of its volume.
-
Seal the flask with a rubber septum.
-
Insert the long needle through the septum so that its tip is submerged deep into the solvent.
-
Insert the short vent needle through the septum, ensuring its tip is in the headspace above the solvent.
-
Connect the long needle to the inert gas line and begin a slow and steady bubbling of the gas through the solvent. A flow rate that creates gentle bubbling without excessive splashing is ideal.
-
Continue sparging for at least 30-60 minutes for every 100 mL of solvent.
-
After the desired time, raise the long needle above the solvent surface while maintaining the inert gas flow to flush the headspace.
-
Remove the short vent needle first, followed by the long needle.
-
Maintain a positive pressure of the inert gas in the flask. The solvent is now ready for use.
Protocol 2: Solvent Deoxygenation by Freeze-Pump-Thaw
This is the most rigorous method for removing dissolved gases from a solvent and is recommended for highly air-sensitive reactions.[6][16]
Materials:
-
Solvent to be degassed
-
Schlenk flask with a high-vacuum stopcock
-
Schlenk line with a high-vacuum pump and an inert gas source
-
Cold trap
-
Dewar flask
-
Liquid nitrogen or a dry ice/acetone bath
Procedure:
-
Place the solvent in the Schlenk flask, filling it to no more than half its volume.
-
Attach the flask to the Schlenk line.
-
Freeze the solvent by immersing the flask in the liquid nitrogen or dry ice/acetone bath. Ensure the solvent is completely frozen.
-
Once frozen, open the stopcock to the vacuum manifold of the Schlenk line. Evacuate the headspace for several minutes.
-
Close the stopcock to the vacuum and remove the cooling bath.
-
Allow the solvent to thaw completely. You will see bubbles of gas being released from the liquid into the headspace.
-
Repeat steps 3-6 at least two more times. After the final thaw, the absence of bubbling indicates that the solvent is thoroughly degassed.
-
Backfill the flask with inert gas from the Schlenk line. The solvent is now ready for use.
Protocol 3: HPLC-UV Analysis of Aromatic Diamine Oxidation
This protocol provides a general method for monitoring the oxidation of an aromatic diamine using High-Performance Liquid Chromatography with a UV detector.[15][16]
Materials:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column
-
Mobile phase: Acetonitrile and a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer). The exact composition and pH should be optimized for the specific diamine.[15][16]
-
Aromatic diamine standard solution
-
Reaction samples at different time points
Procedure:
-
Method Development:
-
Prepare a standard solution of the pure aromatic diamine in a suitable solvent.
-
Develop a gradient or isocratic elution method that gives a sharp, well-resolved peak for the diamine.
-
Determine the optimal UV wavelength for detection by acquiring a UV spectrum of the diamine peak.
-
-
Sample Preparation:
-
Withdraw aliquots from the reaction mixture at various time points.
-
Quench the reaction if necessary.
-
Dilute the samples with the mobile phase to a concentration within the linear range of the detector.
-
Filter the samples through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solution to determine the retention time and response factor of the pure diamine.
-
Inject the reaction samples.
-
Monitor the chromatograms for a decrease in the peak area of the starting diamine and the appearance of new peaks corresponding to oxidation products.
-
-
Quantification:
-
Create a calibration curve using standard solutions of known concentrations.
-
Quantify the amount of remaining diamine in the reaction samples by comparing their peak areas to the calibration curve.
-
Visual Guides
Workflow for Preventing Aromatic Diamine Oxidation
Caption: A typical experimental workflow to prevent the oxidation of aromatic diamines.
Troubleshooting Flowchart for Reaction Discoloration
Caption: A logical flowchart for troubleshooting discoloration in reactions involving aromatic diamines.
References
- 1. Thermo-oxidative Oligomerization of Aromatic Diamine | Organic Polymer Material Research [journals.bilpubgroup.com]
- 2. online.visual-paradigm.com [online.visual-paradigm.com]
- 3. medium.com [medium.com]
- 4. US20050009938A1 - Reduction of discoloration in white polyurethane foams - Google Patents [patents.google.com]
- 5. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants | Scilit [scilit.com]
- 6. GENERAL INTRODUCTION TO THE CHEMISTRY OF DYES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cyberleninka.ru [cyberleninka.ru]
- 8. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds | MDPI [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. partinchem.com [partinchem.com]
- 11. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Why Transparent TPU Products Turn Yellow Over Time And How To Deal With It [tpupolymer.com]
- 13. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 14. Difference Between Phosphite Antioxidants and Phenolic Antioxidants [vinatiorganics.com]
- 15. researchgate.net [researchgate.net]
- 16. osha.gov [osha.gov]
Technical Support Center: Heterocyclic Synthesis with Benzodioxane Diamine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to address common challenges encountered during the heterocyclic synthesis of pharmacologically relevant scaffolds, with a specific focus on reactions involving 2,3-diamino-1,4-benzodioxane. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to help you overcome low yields and other synthetic hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing very low yields in my quinoxaline synthesis when using 2,3-diamino-1,4-benzodioxane and a 1,2-dicarbonyl compound. What are the likely causes?
Low yields in this condensation reaction are a common issue and can often be attributed to several factors. Systematically investigating the following aspects of your experimental setup is the best approach to identify and resolve the problem.
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the reaction rate and equilibrium, directly affecting your yield.
-
Incomplete Reaction: The reaction may not be proceeding to completion, leaving a significant amount of starting material unreacted.
-
Side Reactions: The formation of undesired byproducts can consume your starting materials and complicate purification, leading to a lower isolated yield of the target heterocycle.
-
Product Degradation: The synthesized quinoxaline derivative may be unstable under the reaction or workup conditions, leading to decomposition.
-
Purity of Starting Materials: Impurities in the 2,3-diamino-1,4-benzodioxane or the dicarbonyl compound can interfere with the reaction.
The following sections provide a more detailed breakdown of how to troubleshoot each of these potential issues.
Troubleshooting Guide: Low Product Yield
Issue 1: Suboptimal Reaction Conditions
The reaction conditions for the synthesis of quinoxalines from 2,3-diamino-1,4-benzodioxane are critical for achieving high yields. The tables below summarize the impact of different solvents and catalysts on the reaction yield, based on literature data for analogous reactions.
Table 1: Effect of Solvent on Quinoxaline Synthesis Yield
| Solvent | Typical Temperature (°C) | Reported Yield Range (%) | Notes |
| Ethanol | Reflux | 60-88%[1] | A common and effective solvent. Can sometimes require longer reaction times. |
| Toluene | Room Temperature - Reflux | 80-92%[2] | Good for reactions with solid acid catalysts. Allows for azeotropic removal of water. |
| Acetonitrile | Reflux | 60-70%[1] | Used for specific substrates, may require extended reaction times (e.g., 30 hours).[1] |
| Dimethyl Sulfoxide (DMSO) | 80 | Good yields reported | Useful for reactions involving copper catalysts.[3] |
| Water | Room Temperature | 85-95%[4] | An environmentally friendly option, particularly effective in solvent-free grinding methods.[4] |
Table 2: Effect of Catalyst on Quinoxaline Synthesis Yield
| Catalyst | Solvent | Temperature (°C) | Reported Yield (%) |
| None (Solvent-free grinding) | Water (catalytic) | Room Temperature | 85-95%[4] |
| Alumina-Supported Heteropolyoxometalates | Toluene | Room Temperature | up to 92%[2] |
| Copper(I) Iodide (CuI) | DMSO | 80 | Good yields[3] |
| Nickel(II) Bromide/1,10-Phenanthroline | Not specified | Not specified | Good yields[3] |
| Bioinspired ortho-quinone catalysts | Not specified | Mild conditions | High yields[3] |
Troubleshooting Steps:
-
Solvent Screening: If your yield is low in a particular solvent, consider switching to an alternative from Table 1. For example, if a reaction in ethanol is sluggish, switching to toluene with a solid acid catalyst at room temperature could improve the outcome.[2]
-
Catalyst Optimization: If you are not using a catalyst, introducing one could significantly improve your yield. For a greener approach, consider solvent-free grinding or a recyclable solid acid catalyst.[2][4]
-
Temperature Adjustment: While some modern methods allow for room temperature synthesis, traditional approaches often require refluxing.[1][2] If your reaction is incomplete at a lower temperature, cautiously increasing the temperature may drive it to completion. However, be mindful of potential product degradation at higher temperatures.
Issue 2: Incomplete Reaction
An incomplete reaction is a frequent cause of low yields.
Troubleshooting Steps:
-
Reaction Time: Extend the reaction time. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion. Some protocols report reaction times of up to 30 hours.[1]
-
Stoichiometry: Ensure that you are using the correct stoichiometry of reactants. While a 1:1 molar ratio of the diamine and dicarbonyl is typical, a slight excess of one reactant might be beneficial in some cases.
-
Mixing: Ensure efficient mixing, especially in heterogeneous reactions involving solid catalysts.
Issue 3: Side Reactions and Purification Challenges
The formation of side products can be a significant issue.
Potential Side Reactions:
-
Self-condensation of the dicarbonyl compound: This is more likely with certain dicarbonyls under basic conditions.
-
Oxidation of the diamine: 2,3-diamino-1,4-benzodioxane can be susceptible to oxidation, especially at elevated temperatures or in the presence of oxidizing agents.
-
Formation of regioisomers: If an unsymmetrical dicarbonyl compound is used, the formation of two different regioisomers is possible, which can complicate purification and lower the yield of the desired product.
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the oxidation of the diamine.
-
Purification Method: Optimize your purification protocol. Column chromatography is a common method for separating the desired quinoxaline from starting materials and byproducts. Recrystallization from a suitable solvent can also be effective for obtaining a pure product.[2]
-
Characterization of Byproducts: If possible, isolate and characterize any significant byproducts. Understanding their structure can provide insights into the undesired reaction pathways and help in modifying the reaction conditions to suppress them.
Experimental Protocols
Protocol 1: High-Yield, Solvent-Free Synthesis of 1,4-dihydro-quinoxaline-2,3-dione Derivatives
This protocol is adapted from a green chemistry approach and is suitable for the synthesis of quinoxaline-2,3-diones from 2,3-diamino-1,4-benzodioxane and oxalic acid.[4]
Materials:
-
2,3-diamino-1,4-benzodioxane (1 mmol)
-
Oxalic acid dihydrate (1 mmol)
-
Mortar and pestle
-
Ethanol/water for recrystallization
Procedure:
-
Place 1 mmol of 2,3-diamino-1,4-benzodioxane and 1 mmol of oxalic acid dihydrate in a mortar.
-
Grind the mixture vigorously with a pestle at room temperature for the time specified in your reaction optimization (typically 10-20 minutes). The progress of the reaction can be monitored by TLC.
-
Upon completion of the reaction, add a small amount of water or a water/ethanol mixture to the solid.
-
Transfer the mixture to a flask and heat gently to dissolve the product.
-
Allow the solution to cool to room temperature to crystallize the pure product.
-
Collect the crystals by filtration, wash with a small amount of cold water, and dry under vacuum.
Expected Yield: 85-95%[4]
Protocol 2: Room-Temperature Synthesis of Quinoxaline Derivatives Using a Recyclable Catalyst
This protocol is based on a method using a solid acid catalyst for the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds.[2]
Materials:
-
2,3-diamino-1,4-benzodioxane (1 mmol)
-
1,2-dicarbonyl compound (e.g., benzil) (1 mmol)
-
Alumina-supported heteropolyoxometalate catalyst (e.g., AlCuMoVP) (0.1 g)
-
Toluene (8 mL)
-
Anhydrous sodium sulfate
-
Ethanol for recrystallization
Procedure:
-
To a mixture of 2,3-diamino-1,4-benzodioxane (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL), add 0.1 g of the catalyst.
-
Stir the mixture at room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, separate the insoluble catalyst by filtration. The catalyst can be washed, dried, and reused.
-
Dry the filtrate over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol.
Expected Yield: Up to 92%[2]
Visualizations
Caption: Troubleshooting workflow for low yield in heterocyclic synthesis.
Caption: General reaction pathway for quinoxaline synthesis.
References
Technical Support Center: Purification of Quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of quinoxaline derivatives. Our goal is to offer practical solutions to improve yield, purity, and efficiency in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of quinoxaline derivatives?
A1: Common impurities often include unreacted starting materials (o-phenylenediamines and 1,2-dicarbonyl compounds), benzimidazole derivatives formed as byproducts, over-oxidation products like quinoxaline N-oxides, and incomplete condensation products such as dihydroquinoxalines.[1][2] The specific impurity profile will depend on the synthetic route and reaction conditions.
Q2: My quinoxaline derivative appears to be degrading on the silica gel column. What can I do to prevent this?
A2: Some quinoxaline derivatives are sensitive to the acidic nature of standard silica gel.[3] To mitigate degradation, you can deactivate the silica gel by flushing the column with a solvent system containing a small amount of triethylamine (typically 1-3%).[3] Alternatively, consider using a less acidic stationary phase, such as neutral alumina.
Q3: I'm having trouble separating constitutional isomers of my substituted quinoxaline. What methods can I try?
A3: Separating constitutional isomers can be challenging due to their similar physical properties.[3] Here are a few strategies:
-
Fractional Crystallization: If there is a sufficient difference in the solubility of the isomers in a particular solvent, fractional crystallization can be an effective method.[3] This requires careful screening of various solvents.
-
Column Chromatography: Optimizing the solvent system for flash chromatography is crucial. A shallow gradient elution may be necessary to resolve isomers with a small difference in polarity.
-
Preparative HPLC: For isomers that are very difficult to separate by other means, preparative High-Performance Liquid Chromatography (HPLC) offers the best resolution, although it is more costly and requires specialized equipment.[3]
Q4: After purification, my quinoxaline derivative has a persistent color. How can I remove it?
A4: Colored impurities are often highly conjugated organic compounds. An effective method for their removal is treatment with activated charcoal.[3] Dissolve your product in a suitable hot solvent, add a small amount of activated charcoal (1-2% by weight), swirl the mixture for a few minutes, and then perform a hot gravity filtration to remove the charcoal.[3] The purified compound can then be crystallized from the filtrate.
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause(s) | Solution(s) |
| Product and impurities elute together. | The eluent system is too polar, or the stationary phase is not providing adequate separation. | Decrease the polarity of the eluent system. If separation is still poor, try a different solvent system (e.g., dichloromethane/methanol) or switch to a different stationary phase like alumina. |
| Product does not elute from the column. | The eluent system is not polar enough. | Gradually increase the polarity of the eluent. For example, in a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. |
| Streaking of spots on TLC of column fractions. | The compound may be acidic or basic and is interacting strongly with the silica gel. The column may be overloaded. | Add a modifier to the eluent system, such as triethylamine (0.1-1%) for basic compounds or acetic acid (0.1-1%) for acidic compounds. Ensure the sample is loaded in a concentrated band and the total weight is appropriate for the column size. |
| Product appears to decompose on the column. | The compound is sensitive to the acidic nature of silica gel. | Deactivate the silica gel with triethylamine or use a neutral stationary phase like alumina. |
Recrystallization
| Issue | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used). The compound is very soluble in the chosen solvent even at low temperatures. | Evaporate some of the solvent to concentrate the solution. If crystals still do not form, try adding a non-polar "anti-solvent" dropwise until turbidity persists, then heat until clear and cool slowly. |
| Product "oils out" instead of crystallizing. | The melting point of the solute is lower than the boiling point of the solvent. The cooling process is too rapid. Impurities are preventing crystal lattice formation. | Use a lower-boiling point solvent or a solvent mixture. Allow the solution to cool more slowly. If impurities are the issue, an initial purification by column chromatography may be necessary. |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent. Too much solvent was used for washing the crystals. | Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Use a minimal amount of ice-cold recrystallization solvent to wash the filtered crystals. |
| The product is not significantly purer after recrystallization. | The impurities have very similar solubility properties to the product in the chosen solvent. | Try a different recrystallization solvent or a two-solvent system. A preliminary purification by another method like column chromatography might be required. |
Data Presentation
Table 1: Comparison of Purification Methods for a Typical Quinoxalinone Derivative
| Parameter | Crude Product | Recrystallized Product |
| Appearance | Yellow to brown powder | Light yellow crystalline solid |
| Purity (by HPLC) | ~85-90% | >98% |
| Yield (%) | - | 75-85% |
| Solvent Used | - | Methanol or Ethanol |
This data is illustrative for a typical quinoxalinone derivative and may vary for specific compounds.[4]
Table 2: Example Column Chromatography Data for a Quinoxaline Derivative
| Eluent System (Hexane:Ethyl Acetate) | Purity Before (%) | Purity After (%) | Recovery (%) |
| 9:1 | 70 | 95 | 85 |
| 8:2 | 70 | 99 | 80 |
| 7:3 | 70 | 98 | 75 |
Note: Optimal eluent composition will depend on the specific impurities.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents to find one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common solvents for quinoxaline derivatives include ethanol and methanol/water mixtures.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves completely.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution briefly.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
Protocol 2: Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system using Thin-Layer Chromatography (TLC). The ideal eluent should give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel. Carefully add the sample to the top of the packed column.
-
Elution and Fraction Collection: Begin eluting the column with the chosen solvent system. Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions containing the desired product. Remove the solvent under reduced pressure to obtain the purified quinoxaline derivative.
Mandatory Visualization
Caption: Decision workflow for quinoxaline derivative purification.
References
Technical Support Center: Quinoxaline Synthesis Work-Up & Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful work-up and purification of quinoxaline derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in quinoxaline synthesis?
A1: The most prevalent impurities encountered during quinoxaline synthesis, which typically involves the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, include:
-
Unreacted Starting Materials: Residual o-phenylenediamine and/or the 1,2-dicarbonyl compound are common impurities if the reaction does not go to completion.[1][2]
-
Over-oxidation Products: The o-phenylenediamine starting material is susceptible to oxidation, which can lead to various colored impurities.[1]
-
Benzimidazoles: These can form as byproducts through rearrangement of the quinoxaline skeleton, particularly under acidic conditions or at elevated temperatures.[1]
-
Quinoxaline Dimers: Self-condensation of the quinoxaline product can occur, especially in the presence of strong acids.[1]
-
Incomplete Condensation Products: Intermediates, such as mono-imines, may be present if the reaction is incomplete.[1]
-
Isomeric Mixtures: The use of substituted benzofuroxans in the Beirut reaction for synthesizing quinoxaline-1,4-dioxides can result in a mixture of 6- and 7-substituted isomers.[1]
-
Residual Chlorinating Agents: In syntheses involving a chlorination step (e.g., preparation of 2-chloroquinoxalines), residual reagents like phosphorus oxychloride or thionyl chloride and their byproducts can be present.[2]
Q2: What are the primary methods for purifying crude quinoxaline products?
A2: The most effective and commonly employed purification techniques for quinoxaline derivatives are:
-
Recrystallization: This is an excellent method for removing small amounts of impurities and can yield highly pure crystalline products, provided a suitable solvent is found.[2][3] Common solvents include ethanol and methanol/water mixtures.[4]
-
Column Chromatography: This is a versatile technique for separating the desired product from a range of impurities. Silica gel is the most frequently used stationary phase.[2][3]
-
Acid-Base Extraction: This liquid-liquid extraction technique is useful for separating acidic or basic impurities from the neutral quinoxaline product.[5][6]
-
Distillation: For quinoxaline itself and other volatile derivatives, distillation can be an effective purification method.[3]
Troubleshooting Guides
Recrystallization
Q: My quinoxaline product will not crystallize from solution. What should I do?
A: If your product fails to crystallize, consider the following:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid's surface to create nucleation sites. Adding a seed crystal of the pure product, if available, can also initiate crystallization.
-
Solvent System Adjustment: The solvent may be too good, keeping your compound fully dissolved. You can try slowly adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes turbid, then warm it slightly to redissolve and allow it to cool slowly.
-
Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of your product and then allow it to cool again.
-
Re-evaluate Solvent Choice: The chosen solvent may not be optimal. Test the solubility of your crude product in various solvents to find one where it is soluble when hot but sparingly soluble when cold.[2]
Q: The recrystallized product is still colored or impure. How can I improve the purity?
A: To address persistent impurities after recrystallization:
-
Decolorization: If the solution is colored due to impurities, you can add a small amount of activated charcoal to the hot solution before filtration.[2][4] Typically, 1-2% by weight of your compound is sufficient.[4] Gently heat and swirl the mixture for a few minutes, then perform a hot gravity filtration to remove the charcoal.[2][4]
-
Hot Filtration: Insoluble impurities can be removed by performing a hot gravity filtration of the dissolved crude product before allowing it to cool and crystallize.[4][7]
-
Second Recrystallization: A second recrystallization in the same or a different solvent system may be necessary to achieve the desired purity.
-
Alternative Purification: If impurities have very similar solubility properties to your product, recrystallization alone may not be sufficient. A preliminary purification by column chromatography might be required.[2]
Column Chromatography
Q: My quinoxaline derivative is streaking or not moving from the baseline on the TLC plate. What does this mean for column chromatography?
A: Streaking or immobility on a TLC plate often indicates a problem with the solvent system or interaction with the stationary phase.[4]
-
Increase Solvent Polarity: Your eluent may be too non-polar. Gradually increase the polarity of the solvent system to encourage the compound to move up the plate.[4]
-
Address Acidity: Some quinoxaline derivatives can be sensitive to the acidic nature of standard silica gel, causing streaking.[4] To remedy this, you can deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a basic modifier like triethylamine (1-3%) before packing the column.[4]
-
Alternative Stationary Phase: If issues persist, consider using a different stationary phase such as neutral alumina or reverse-phase C18 silica.[4]
Q: The product co-elutes with a major impurity during column chromatography. How can I improve the separation?
A: When your product and an impurity elute together, the selectivity of your chromatographic system needs to be improved.
-
Optimize the Solvent System: Experiment with different solvent systems on TLC to find an eluent that provides better separation between your product and the impurity before attempting another column.[4]
-
Gradient Elution: Employ a gradient elution, where the polarity of the solvent is gradually increased during the chromatography run. This can often resolve closely eluting compounds.[4]
-
Solid Loading: If your compound has low solubility in the chromatography solvents, it may precipitate on the column, leading to poor separation.[4] In such cases, dissolve your crude product in a minimal amount of a suitable solvent, add a small amount of silica gel, and evaporate the solvent. The resulting dry powder can then be carefully added to the top of the column (solid loading).[4]
Data Presentation
Table 1: Comparison of Purification Methods for Quinoxaline Derivatives
| Purification Method | Typical Impurities Removed | Advantages | Disadvantages |
| Recrystallization | Small amounts of soluble and insoluble impurities, colored byproducts (with charcoal). | Can yield highly pure crystalline material, relatively simple and cost-effective. | Not effective for separating impurities with similar solubility; potential for product loss in the filtrate.[7] |
| Column Chromatography | Unreacted starting materials, byproducts with different polarities. | Highly versatile for a wide range of compounds and impurities; can separate complex mixtures. | Can be time-consuming and requires larger volumes of solvent; potential for product decomposition on acidic silica gel.[4] |
| Acid-Base Extraction | Acidic or basic starting materials/byproducts from a neutral product. | Effective for separating compounds based on their acid-base properties; relatively quick. | Only applicable when the product and impurities have different acid-base characteristics; requires multiple extraction steps.[5][6] |
Experimental Protocols
Protocol 1: Recrystallization of a Quinoxaline Derivative
-
Solvent Selection: In a small test tube, add a small amount of the crude quinoxaline product. Add a potential recrystallization solvent (e.g., ethanol, or an ethanol/water mixture) dropwise while heating and agitating until the solid dissolves.[2] The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[4]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (1-2% by weight).[4] Swirl the mixture and gently heat for a few minutes.
-
Hot Gravity Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove them.[2][4]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[4]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent, and allow them to air dry or dry in a vacuum oven.[2][4]
Protocol 2: Column Chromatography of a Quinoxaline Derivative
-
TLC Analysis: Develop a suitable solvent system using Thin-Layer Chromatography (TLC). The ideal eluent should give your desired product an Rf value of approximately 0.3-0.4 and show good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the chromatography column. Allow the silica to settle, ensuring a level surface, and drain the excess solvent until it is just above the silica bed.
-
Sample Loading: Dissolve the crude quinoxaline derivative in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and carefully add it to the top of the packed column using a pipette. Alternatively, perform a solid load as described in the troubleshooting section.
-
Elution and Fraction Collection: Carefully add the eluent to the column and begin collecting fractions. Monitor the composition of the collected fractions by TLC.[2]
-
Isolation: Combine the pure fractions containing the desired product. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified quinoxaline derivative.[2]
Protocol 3: Acid-Base Extraction for Quinoxaline Purification
This protocol assumes the quinoxaline product is neutral and the primary impurity is an acidic or basic starting material.
-
Dissolution: Dissolve the crude product mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.[8]
-
Extraction of Basic Impurities: To remove basic impurities (like unreacted o-phenylenediamine), add an aqueous acid solution (e.g., 1 M HCl) to the separatory funnel. Stopper the funnel, shake vigorously while periodically venting, and then allow the layers to separate. Drain the lower aqueous layer. Repeat this extraction two more times with fresh aqueous acid.
-
Extraction of Acidic Impurities: To remove acidic impurities, add an aqueous base solution (e.g., 1 M NaOH or saturated sodium bicarbonate) to the organic layer in the separatory funnel.[5] Shake and separate the layers as described above. Repeat this extraction two more times with fresh aqueous base.
-
Washing: Wash the organic layer with water and then with brine (saturated NaCl solution) to remove any residual acid, base, or dissolved water.
-
Drying and Isolation: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[8] Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to yield the purified neutral quinoxaline product.
Visualizations
Caption: Workflow for the purification of quinoxaline by recrystallization.
Caption: General workflow for column chromatography purification of quinoxalines.
Caption: Troubleshooting logic for common quinoxaline purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. youtube.com [youtube.com]
- 7. (Solved) - b) Why was some of our pure benzil quinoxaline product lost in the... (1 Answer) | Transtutors [transtutors.com]
- 8. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
recrystallization of quinoxaline derivatives from crude reaction mixture
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the recrystallization of quinoxaline derivatives from crude reaction mixtures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of quinoxaline derivatives.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation | 1. Too much solvent was used: The solution is not saturated enough for crystals to form upon cooling. 2. The chosen solvent is too effective: The compound remains soluble even at low temperatures. 3. The cooling process was too rapid: This can lead to supersaturation without crystallization. 4. Presence of significant impurities: Impurities can inhibit crystal nucleation and growth. | 1. Reduce the solvent volume by gentle heating or under reduced pressure and allow the solution to cool again. 2. Select a different solvent or a solvent mixture where the compound has lower solubility at colder temperatures.[1] 3. Allow the solution to cool slowly to room temperature, then transfer to an ice bath. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. 4. Consider a preliminary purification step like column chromatography before recrystallization. |
| Oiling Out | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is supersaturated with impurities. 3. The rate of cooling is too fast. | 1. Choose a lower-boiling point solvent. 2. Re-dissolve the oil in a larger volume of hot solvent and cool slowly. If oiling persists, consider purification by column chromatography first. 3. Ensure a slow cooling process. Insulating the flask can help. |
| Colored Impurities in Crystals | 1. Colored byproducts from the synthesis. 2. Oxidation of the starting materials or product. | 1. Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly as it can adsorb the desired product.[1] 2. Consider performing the synthesis and recrystallization under an inert atmosphere. |
| Low Recovery of Purified Product | 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used for washing the crystals. 3. Premature crystallization during hot filtration. | 1. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. 2. Use a minimal amount of ice-cold recrystallization solvent to wash the filtered crystals. 3. Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common solvent for recrystallizing quinoxaline derivatives?
A1: Ethanol is a frequently used and effective solvent for the recrystallization of many quinoxaline derivatives.[2] For specific compounds, a solvent screening is always recommended to find the optimal conditions.
Q2: How do I choose a suitable solvent for recrystallization?
A2: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. It should not react with the compound and should be volatile enough to be easily removed from the crystals. A common practice is to test the solubility of a small amount of the crude product in various solvents.
Q3: Can I use a mixed solvent system for recrystallization?
A3: Yes, a two-solvent system is often effective, especially when no single solvent provides the ideal solubility profile. The crude product is dissolved in a minimal amount of a hot "good" solvent (in which it is highly soluble), and then a "poor" solvent (in which it is less soluble) is added dropwise until the solution becomes slightly cloudy. A few more drops of the "good" solvent are added to clarify the solution, which is then allowed to cool slowly. A methanol/water system is a common example.[1]
Q4: My compound is still impure after one recrystallization. What should I do?
A4: A second recrystallization may be necessary to achieve the desired purity. If impurities persist, they may have similar solubility properties to your product in the chosen solvent. In this case, trying a different solvent or solvent system, or employing an alternative purification method like column chromatography, is recommended.
Q5: How can I improve the crystal size and quality?
A5: Slow cooling generally leads to the formation of larger and purer crystals. Allowing the solution to cool to room temperature undisturbed before placing it in an ice bath is a key step. Seeding the solution with a small, pure crystal of the compound can also promote the growth of well-defined crystals.
Recrystallization Data for Quinoxaline Derivatives
The following table provides examples of recrystallization conditions for specific quinoxaline derivatives. Note that optimal conditions can vary based on the purity of the crude mixture.
| Quinoxaline Derivative | Recrystallization Solvent(s) | Expected Yield | Melting Point (°C) |
| 2,3-Diphenylquinoxaline | Ethanol | ~92% | 127-128 |
| 2,3-Dihydroxyquinoxaline | Methanol/Water | - | >300 |
| Quinoxaline-2,3-dione | Ethanol | - | - |
| Quinoxaline-2,3-dione | 5% NaOH solution, then acidification with dilute HCl | - | - |
Experimental Protocols
General Single-Solvent Recrystallization Protocol
-
Solvent Selection: In a test tube, add a small amount of the crude quinoxaline derivative. Add a potential solvent dropwise while heating until the solid dissolves. Allow it to cool to room temperature and then in an ice bath to observe crystal formation.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or air dry to remove any residual solvent.
Example Protocol: Recrystallization of 2,3-Diphenylquinoxaline from Ethanol
-
Place the crude 2,3-diphenylquinoxaline in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol and heat the mixture until the solid is completely dissolved.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities.
-
Allow the clear filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to complete the crystallization.
-
Collect the white, needle-like crystals by vacuum filtration.
-
Wash the crystals with a small portion of ice-cold ethanol.
-
Dry the crystals under vacuum. A yield of approximately 92% can be expected with a melting point of 127-128°C.[2]
Visual Guides
Caption: Troubleshooting workflow for quinoxaline derivative recrystallization.
Caption: General experimental workflow for recrystallization.
References
Technical Support Center: Chromatographic Purification of N-Heterocyclic Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic purification of N-heterocyclic compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of N-heterocyclic compounds, offering systematic approaches to problem resolution.
Issue 1: Peak Tailing for Basic N-Heterocyclic Compounds
Symptom: Chromatographic peaks are asymmetrical with a pronounced tail, leading to poor resolution and inaccurate quantification.
Cause: This is often due to secondary interactions between the basic nitrogen atom of the analyte and acidic silanol groups on the surface of silica-based stationary phases.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing of basic N-heterocyclic compounds.
Issue 2: Poor Resolution or Co-elution of N-Heterocyclic Isomers
Symptom: Two or more N-heterocyclic isomers are not adequately separated, resulting in overlapping peaks.
Cause: Insufficient selectivity of the chromatographic system for the subtle structural differences between the isomers.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor resolution of N-heterocyclic isomers.
Frequently Asked Questions (FAQs)
1. Why do my N-heterocyclic compounds show poor peak shape on a standard C18 column?
N-heterocyclic compounds are often basic due to the lone pair of electrons on the nitrogen atom. This basicity can lead to strong interactions with the acidic silanol groups present on the surface of traditional silica-based stationary phases like C18.[1] These secondary interactions cause peak tailing. To mitigate this, you can:
-
Use a low pH mobile phase (pH 2.5-3.5): This protonates the silanol groups, reducing their ability to interact with the basic analyte.[1]
-
Add a competing base: Additives like triethylamine (TEA) can mask the active silanol sites.[1]
-
Use an end-capped, high-purity silica column (Type B): These columns have a lower concentration of accessible silanol groups.
2. How do I choose the right column for separating aromatic N-heterocyclic compounds?
While C18 columns are widely used, stationary phases with phenyl ligands (e.g., Phenyl-Hexyl) can offer alternative selectivity for aromatic compounds through π-π interactions.[2][3] This can be particularly useful for separating isomers or closely related aromatic N-heterocycles. The choice between C18 and a phenyl-based column will depend on the specific analytes and should be determined through method development.[4]
3. What should I do if my polar N-heterocyclic compound is not retained on a reversed-phase column?
For highly polar N-heterocyclic compounds that have little or no retention on C18 or other reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable alternative.[5][6][7] HILIC utilizes a polar stationary phase (like bare silica or a zwitterionic phase) with a mobile phase high in organic solvent, which promotes the retention of polar analytes.[5][6]
4. How do I approach the separation of N-heterocyclic enantiomers?
The separation of enantiomers requires a chiral environment. This is typically achieved by using a Chiral Stationary Phase (CSP).[8][9][10][11] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are commonly used for the separation of N-heterocyclic enantiomers, such as triazoles.[8][11] The choice of the specific CSP and mobile phase is crucial and often requires screening of different columns and conditions.
5. Can I use flash chromatography for the purification of N-heterocyclic compounds?
Yes, flash chromatography is a widely used technique for the preparative purification of N-heterocyclic compounds.[12] For polar compounds that streak on silica gel, dry loading the sample onto silica can improve the separation. If the compound is unstable on silica, alternative stationary phases like alumina or Florisil can be used.[12]
Data Presentation
Table 1: Comparison of Stationary Phases for the Separation of Aromatic Compounds
| Compound | Stationary Phase | Retention Time (min) |
| NSAID Mix Component 1 | Eclipse Plus Phenyl-Hexyl | ~2.5 |
| Eclipse XDB-Phenyl | ~2.8 | |
| SB-Phenyl | ~3.0 | |
| NSAID Mix Component 2 | Eclipse Plus Phenyl-Hexyl | ~3.5 |
| Eclipse XDB-Phenyl | ~3.8 | |
| SB-Phenyl | ~4.2 | |
| NSAID Mix Component 3 | Eclipse Plus Phenyl-Hexyl | ~4.2 |
| Eclipse XDB-Phenyl | ~4.5 | |
| SB-Phenyl | ~5.0 | |
| Data adapted from a study comparing different phenyl bonded phases for the separation of non-steroidal anti-inflammatory drugs (NSAIDs) containing aromatic rings.[2] |
Table 2: Chiral Separation of Triazole Fungicides on Different Chiral Stationary Phases (CSPs)
| Compound | Chiral Stationary Phase | Mobile Phase | Resolution (Rs) |
| Triadimefon | Lux® Cellulose-2 | Isopropanol | > 1.5 |
| Bifonazole | Lux® Amylose-2 | Methanol | > 1.5 |
| Sulconazole | Lux® Cellulose-2 | Isopropanol | > 1.5 |
| Triadimenol | Lux® Amylose-2 | Isopropanol | > 1.5 |
| Data from a study on the enantioseparation of azole fungicides using supercritical fluid chromatography with various polysaccharide-based CSPs.[11] |
Experimental Protocols
Protocol 1: Analytical HPLC of a Pyridine Derivative
This protocol is for the analytical separation of a novel synthetic pyridine derivative using reversed-phase HPLC.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: Agilent HPLC or equivalent with a UV detector.
-
Column: Hypercil C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of methanol and water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
2. Sample Preparation:
-
Prepare a stock solution of the pyridine derivative in the mobile phase.
-
Dilute the stock solution to the desired concentration for analysis.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
This method was developed for the quantification of a novel synthetic pyridine derivative.[13]
Protocol 2: Preparative HPLC Purification of a Quinoline Derivative
This protocol describes the preparative purification of 2-(1-Adamantyl)quinoline-4-carboxylic acid.[14]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: Preparative HPLC system with a gradient pump, UV detector, and fraction collector.
-
Column: C18 (21.2 x 250 mm, 10 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 70% to 90% B over 20 minutes.
-
Flow Rate: 20 mL/min.
-
Detection Wavelength: 325 nm.
-
Sample Loading: Up to 100 mg per injection.
2. Sample Preparation:
-
Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., methanol).
-
Filter the solution through a 0.45 µm filter.
3. Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample.
-
Collect fractions corresponding to the main peak based on the UV signal.
-
Combine the pure fractions and remove the organic solvent using a rotary evaporator.
Protocol 3: Flash Chromatography of Indole Alkaloids
This protocol is a general procedure for the purification of indole alkaloids from a plant extract.
1. Instrumentation and Materials:
-
Flash chromatography system.
-
Silica gel column.
-
Solvents: n-hexane, ethyl acetate, methanol.
2. Method Development:
-
Develop a suitable solvent system using Thin Layer Chromatography (TLC). The ideal system should give a good separation of the target alkaloid with an Rf value of 0.2-0.4.
3. Purification Procedure:
-
Pack the column with silica gel.
-
Load the crude extract onto the column (dry loading is recommended for samples with poor solubility in the initial mobile phase).
-
Elute the column with a gradient of increasing polarity (e.g., from 100% n-hexane to a mixture of n-hexane/ethyl acetate and then to ethyl acetate/methanol).
-
Collect fractions and monitor by TLC.
-
Combine the fractions containing the pure indole alkaloid and evaporate the solvent.
This is a general approach; the specific solvent system and gradient will depend on the polarity of the target indole alkaloids.
References
- 1. lcms.cz [lcms.cz]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. separationmethods.com [separationmethods.com]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repository.uncw.edu [repository.uncw.edu]
- 11. mdpi.com [mdpi.com]
- 12. Purification [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Stability of 2,3-dihydro-1,4-benzodioxine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2,3-dihydro-1,4-benzodioxine derivatives under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the 2,3-dihydro-1,4-benzodioxine ring system under acidic conditions?
The 2,3-dihydro-1,4-benzodioxine ring is generally considered chemically stable. However, under specific and often harsh acidic conditions, the ether linkages can undergo cleavage. The stability is significantly influenced by the nature and position of substituents on both the aromatic and the dioxan rings. For instance, derivatives like Doxazosin have been shown to degrade under acidic hydrolysis.
Q2: What is the primary degradation pathway for 2,3-dihydro-1,4-benzodioxine derivatives in an acidic medium?
The most common degradation pathway involves the acid-catalyzed hydrolysis of the ether bonds within the 1,4-dioxane ring. This typically proceeds via protonation of one of the ether oxygens, followed by nucleophilic attack by water. Depending on the substitution pattern and the stability of potential carbocation intermediates, the mechanism can have characteristics of either an SN1 or SN2 reaction. For complex derivatives containing other susceptible functional groups, such as amides, hydrolysis of those groups can also be a primary degradation route.[1] For example, in the case of Doxazosin, a major degradation product results from the cleavage of the amide bond, yielding 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline.
Q3: What are the expected degradation products from the acid-catalyzed cleavage of the 2,3-dihydro-1,4-benzodioxine ring?
The acid-catalyzed ring opening of the unsubstituted 2,3-dihydro-1,4-benzodioxine would be expected to yield catechol (1,2-dihydroxybenzene) and 1,2-ethanediol or its derivatives. For substituted derivatives, the corresponding substituted catechols and diols would be formed. It is crucial to consider the stability of these degradation products, as they may undergo further reactions under the experimental conditions.
Q4: Are there specific storage recommendations for 2,3-dihydro-1,4-benzodioxine derivatives to prevent acid-catalyzed degradation?
To minimize acid-catalyzed degradation, these derivatives should be stored in a neutral or slightly basic environment. Contact with acidic substances, including acidic excipients in formulations, should be avoided. Storage in well-sealed containers, protected from light and moisture, is also recommended to prevent the formation of acidic impurities through other degradation pathways.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks observed during HPLC analysis of an acidic formulation. | Acid-catalyzed degradation of the 2,3-dihydro-1,4-benzodioxine derivative. | 1. Confirm the identity of the degradation products using LC-MS. 2. Perform a forced degradation study under acidic conditions to confirm the degradation pathway. 3. Adjust the pH of the formulation to a more neutral or slightly basic range. 4. Evaluate the compatibility of the active pharmaceutical ingredient (API) with all acidic excipients. |
| Loss of potency of the active ingredient in an acidic solution over time. | The compound is undergoing acid hydrolysis. | 1. Determine the rate of degradation by conducting a kinetic study at the relevant pH and temperature. 2. If the degradation rate is unacceptable, consider reformulating at a different pH or using a different solvent system. 3. For storage, consider lyophilization or storing the compound in a solid state. |
| Difficulty in achieving a stable baseline during HPLC analysis of a sample from an acid degradation study. | Continuous on-column degradation or reaction with the mobile phase. | 1. Neutralize the sample with a suitable base before injection. 2. Ensure the mobile phase is compatible with the analyte and its degradation products. Consider using a buffered mobile phase. |
| Inconsistent results in stability studies under acidic conditions. | Variability in experimental parameters. | 1. Tightly control the pH, temperature, and concentration of the acidic solution. 2. Use a calibrated pH meter and a temperature-controlled incubator or water bath. 3. Ensure consistent sample preparation and analysis times. |
Quantitative Stability Data
The following table summarizes the kinetic data for the degradation of Doxazosin Mesylate, a representative 2,3-dihydro-1,4-benzodioxine derivative, under acidic conditions.
| Compound | Acidic Condition | Temperature | Kinetic Order | Rate Constant (k) | Half-life (t½) | Shelf-life (t₉₀) | Reference |
| Doxazosin Mesylate | 1M HCl | Not Specified | Zero-order | 0.45 mole liter⁻¹ minutes⁻¹ | 110.99 min | 22.19 min |
Experimental Protocols
Protocol for Forced Degradation Study under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study of a 2,3-dihydro-1,4-benzodioxine derivative under acidic conditions.
1. Materials:
- 2,3-dihydro-1,4-benzodioxine derivative (test compound)
- Hydrochloric acid (HCl), 0.1 M and 1 M solutions
- Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)
- High-purity water (Milli-Q or equivalent)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Volumetric flasks, pipettes, and other standard laboratory glassware
- pH meter
- Temperature-controlled water bath or incubator
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or PDA)
2. Procedure:
- Sample Preparation: Accurately weigh a known amount of the test compound and dissolve it in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) to prepare a stock solution of known concentration.
- Acid Treatment:
- Pipette a known volume of the stock solution into a volumetric flask.
- Add a sufficient volume of the acidic solution (e.g., 0.1 M or 1 M HCl) to achieve the desired final concentration of the test compound and acid.
- Dilute to the final volume with the acidic solution.
- Incubation:
- Incubate the solution in a temperature-controlled water bath or incubator at a specified temperature (e.g., 60°C or 80°C).
- Withdraw aliquots at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).
- Sample Analysis:
- Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH solution to stop the degradation reaction.
- Dilute the neutralized samples to a suitable concentration for HPLC analysis with the mobile phase.
- Analyze the samples by a validated stability-indicating HPLC method to determine the amount of the remaining parent compound and the formation of any degradation products.
- Data Analysis:
- Calculate the percentage of degradation at each time point.
- Determine the order of the degradation reaction (e.g., zero-order, first-order) by plotting the concentration of the remaining drug versus time.
- Calculate the degradation rate constant (k), half-life (t½), and shelf-life (t₉₀).
Visualizations
References
Validation & Comparative
A Comparative Guide to Alternative Reagents for 2,3-Dihydro-1,4-benzodioxine-6,7-diamine in Heterocyclic Synthesis and Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative reagents to 2,3-Dihydro-1,4-benzodioxine-6,7-diamine, focusing on their application in the synthesis of bioactive heterocyclic compounds and their utility as probes in cellular signaling pathways. We present a detailed analysis of commonly used alternatives, primarily centered around o-phenylenediamine and its derivatives, supported by experimental data and protocols.
Introduction
This compound is a valuable scaffold in medicinal chemistry, often employed in the synthesis of quinoxalines and benzimidazoles, which are core structures in numerous pharmacologically active compounds. However, the exploration of alternative diamine reagents is crucial for expanding chemical diversity, improving synthetic efficiency, and developing novel molecular tools. This guide focuses on o-phenylenediamine and its substituted analogs as primary alternatives, evaluating their performance in key chemical transformations and their application in probing cellular redox signaling.
Performance Comparison: Synthesis of Quinoxalines and Benzimidazoles
The condensation of aromatic diamines with 1,2-dicarbonyl compounds to form quinoxalines, or with aldehydes and carboxylic acids to yield benzimidazoles, are fundamental reactions in heterocyclic chemistry. While specific comparative data for this compound is limited in publicly accessible literature, we can infer its reactivity and compare it to the well-documented performance of o-phenylenediamine and its derivatives.
The presence of the electron-donating 1,4-dioxane ring in this compound is expected to increase the nucleophilicity of the amino groups compared to unsubstituted o-phenylenediamine. This enhanced reactivity could potentially lead to faster reaction times or milder reaction conditions. However, steric hindrance from the fused ring system might also play a role.
The following tables summarize typical reaction conditions and yields for the synthesis of quinoxalines and benzimidazoles using various o-phenylenediamine derivatives. These provide a benchmark for evaluating the potential performance of this compound in similar reactions.
Data Presentation: Quinoxaline Synthesis
| Diamine Reagent | 1,2-Dicarbonyl Compound | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| o-Phenylenediamine | Benzil | EtOH/H₂O (7:3), Phenol (20 mol%) | 15 min | 95 | [1] |
| o-Phenylenediamine | Benzil | Toluene, AlCuMoVP | 2 h | 92 | [2] |
| 4,5-Dimethyl-1,2-phenylenediamine | Benzil | EtOH/H₂O (7:3), Phenol (20 mol%) | 15 min | 97 | [1] |
| 4-Nitro-1,2-phenylenediamine | Benzil | EtOH/H₂O (7:3), Phenol (20 mol%) | 35 min | 85 | [1] |
| o-Phenylenediamine | Glyoxal | Tap Water, CAN (5 mol%) | 10 min | 94 | [3] |
Data Presentation: Benzimidazole Synthesis
| Diamine Reagent | Aldehyde/Carboxylic Acid | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| o-Phenylenediamine | Formic Acid | None, Reflux | 2 h | High | [4] |
| o-Phenylenediamine | Benzaldehyde | H₂O₂/HCl, MeCN | 30 min | 98 | |
| 4-Methyl-1,2-phenylenediamine | 4-Chlorobenzaldehyde | H₂O₂/HCl, MeCN | 35 min | 96 | |
| 4-Nitro-1,2-phenylenediamine | 4-Methoxybenzaldehyde | H₂O₂/HCl, MeCN | 45 min | 92 | |
| o-Phenylenediamine | Various Aldehydes | Al₂O₃/CuI/PANI | 15-40 min | 85-95 |
Experimental Protocols
Detailed methodologies for the synthesis of quinoxalines and benzimidazoles are provided below. These protocols are based on established literature procedures for o-phenylenediamine and can be adapted for use with this compound and other analogs.
Synthesis of 2,3-Diphenylquinoxaline from o-Phenylenediamine and Benzil
Materials:
-
o-Phenylenediamine (1.08 g, 10 mmol)
-
Benzil (2.10 g, 10 mmol)
-
Ethanol (20 mL)
-
Water
Procedure:
-
In a 100 mL round-bottom flask, dissolve benzil in 10 mL of warm ethanol.
-
In a separate beaker, dissolve o-phenylenediamine in 10 mL of ethanol.
-
Add the o-phenylenediamine solution to the benzil solution.
-
Reflux the mixture for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add water dropwise until a slight turbidity is observed.
-
Cool the mixture in an ice bath to facilitate crystallization.
-
Collect the precipitated product by vacuum filtration and wash with cold aqueous ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline.
Synthesis of 2-Phenylbenzimidazole from o-Phenylenediamine and Benzaldehyde
Materials:
-
o-Phenylenediamine (1.08 g, 10 mmol)
-
Benzaldehyde (1.06 g, 10 mmol)
-
Acetonitrile (30 mL)
-
30% Hydrogen Peroxide (H₂O₂, 2 mL)
-
Concentrated Hydrochloric Acid (HCl, 0.5 mL)
-
Sodium Bicarbonate solution
Procedure:
-
To a solution of o-phenylenediamine and benzaldehyde in acetonitrile, add concentrated HCl.
-
Slowly add 30% H₂O₂ to the mixture at room temperature.
-
Stir the reaction mixture for the time indicated by TLC monitoring (typically 30-60 minutes).
-
Upon completion, pour the reaction mixture into water.
-
Neutralize the solution with sodium bicarbonate.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to yield pure 2-phenylbenzimidazole.
Application in Cellular Imaging: Probing Redox Signaling
o-Phenylenediamine and its derivatives are widely used in the development of fluorescent probes for the detection of reactive oxygen species (ROS). The diamine moiety can be oxidized by ROS to form a highly fluorescent phenazine derivative. This principle can be applied to visualize and quantify ROS levels within cells, providing insights into redox-sensitive signaling pathways.
One such critical pathway is the Keap1-Nrf2-ARE signaling cascade, which is a master regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is targeted for degradation by the Keap1 protein. However, under conditions of oxidative stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression and thus protecting the cell from oxidative damage.
Fluorescent probes derived from diamino compounds can be employed to monitor the intracellular ROS levels that trigger the activation of the Keap1-Nrf2-ARE pathway.
Experimental Workflow for Monitoring ROS in the Keap1-Nrf2 Pathway
The following diagram illustrates a typical workflow for studying the Keap1-Nrf2 pathway using a fluorescent probe derived from a diamine reagent.
Caption: Workflow for studying ROS-mediated Nrf2 activation.
Keap1-Nrf2-ARE Signaling Pathway
The following diagram illustrates the core mechanism of the Keap1-Nrf2-ARE signaling pathway.
Caption: The Keap1-Nrf2-ARE antioxidant response pathway.
Conclusion
o-Phenylenediamine and its derivatives serve as excellent and versatile alternatives to this compound for the synthesis of quinoxalines and benzimidazoles. They offer a broad range of commercially available starting materials, and their reactivity is well-documented, allowing for predictable and efficient synthesis of diverse heterocyclic libraries. The choice of substituents on the o-phenylenediamine ring allows for fine-tuning of electronic properties and steric effects, influencing reaction outcomes and the biological activity of the final products.
Furthermore, the inherent reactivity of the diamine moiety towards oxidation makes these compounds valuable precursors for fluorescent probes. As demonstrated, these probes are instrumental in studying cellular redox signaling pathways like the Keap1-Nrf2-ARE system, providing critical tools for researchers in drug discovery and development to investigate the mechanisms of oxidative stress and the efficacy of antioxidant therapies. While this compound remains a structurally interesting building block, the accessibility and proven utility of o-phenylenediamines make them a highly recommended alternative for a wide range of applications.
References
- 1. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease | MDPI [mdpi.com]
- 2. Role of Nrf2 in Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 4. The Role of the Nrf2/ARE Antioxidant System in Preventing Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Validation of Bioactive Heterocycles from 2,3-Dihydro-1,4-benzodioxine-6,7-diamine
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of synthetic routes and product performance for quinoxaline and benzimidazole derivatives, supported by experimental data and protocols.
The compound 2,3-Dihydro-1,4-benzodioxine-6,7-diamine is a versatile aromatic diamine that serves as a pivotal starting material for the synthesis of various heterocyclic structures. Its unique ethylenedioxy bridge and ortho-diamine functionality make it a valuable precursor for developing novel compounds with significant biological activity. This guide provides a comparative overview of the primary reaction products derived from this diamine—quinoxalines and benzimidazoles—and offers a validation framework against alternative bioactive compounds.
Section 1: Synthesis of Quinoxaline Derivatives
Quinoxalines are a class of nitrogen-containing heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine ring. They are synthesized from this compound primarily through condensation reactions with 1,2-dicarbonyl compounds. These derivatives are of high interest due to their wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities.[1]
A common and effective method for quinoxaline synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] Various catalytic systems have been developed to improve reaction efficiency, yield, and environmental friendliness. These range from traditional acid catalysts to modern, reusable heterogeneous catalysts.[1][2][3]
Comparative Data: Catalytic Systems for Quinoxaline Synthesis
| Catalyst System | Reactant | Solvent | Conditions | Time | Yield (%) | Reference |
| Ceric Ammonium Nitrate (CAN) (5 mol%) | Benzil | Tap Water | Room Temp. | 15 min | 98 | Yao et al., 2006[3] |
| HClO₄·SiO₂ | α-bromoketones | Dichloromethane | Room Temp. | 25 min | 94 | Das et al., 2006[3] |
| DABCO:AcOH:H₂O (5 mol%) | Benzil | Solvent-free | 80 °C | 20 min | 95 | Fathi & Sardarian[2] |
| Rose Bengal (20 mol%) | Benzil | Acetonitrile | Visible Light, Room Temp. | 180 min | 94 | Singh et al.[2] |
| Catalyst-free | Phenacyl Bromide | Ethanol | Reflux | 2 h | 70-85 | Massah et al., 2017[2] |
Experimental Workflow: Quinoxaline Synthesis
The general workflow for synthesizing quinoxaline derivatives from this compound involves the reaction with a 1,2-dicarbonyl compound, followed by workup and purification.
Caption: A generalized workflow for the synthesis of quinoxalines.
Key Experimental Protocol: Synthesis of 6,7-(Ethylenedioxy)-2,3-diphenylquinoxaline
-
Reaction Setup: To a solution of this compound (1.66 g, 10 mmol) in ethanol (50 mL), add benzil (2.10 g, 10 mmol).
-
Catalysis: Add 5 mol% of a selected catalyst (e.g., ceric ammonium nitrate).
-
Reaction Execution: Stir the mixture at the specified temperature (e.g., room temperature) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by simple filtration. Wash the solid with cold ethanol and water.[3]
-
Purification: If necessary, recrystallize the crude product from a suitable solvent like ethanol to obtain the pure quinoxaline derivative.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Section 2: Synthesis of Benzimidazole Derivatives
Benzimidazoles, which feature a benzene ring fused to an imidazole ring, represent another critical class of compounds synthesized from this compound.[4] The most common synthetic route is the condensation reaction with aldehydes.[4][5] These compounds are foundational in medicinal chemistry, with derivatives used as antimicrobial, anticancer, and anti-inflammatory agents.[6][7]
Microwave-assisted synthesis has emerged as a rapid and efficient method for preparing benzimidazole derivatives, often leading to higher yields and shorter reaction times compared to conventional heating.[7][8]
Comparative Data: Catalytic Systems for Benzimidazole Synthesis
| Catalyst System | Reactant | Solvent | Conditions | Time | Yield (%) | Reference |
| ZrCl₄ (10 mol%) | Aromatic Aldehyde | Anhydrous EtOH | Room Temp. | 30-45 min | 90-98 | Heravi et al.[6] |
| Nano-Fe₂O₃ (10 mol%) | Aromatic Aldehyde | Water | 80 °C | 15-30 min | 90-96 | Kommula et al.[4] |
| Zeolite H-BEA | Aromatic Aldehyde | Acetonitrile | Microwave (300W) | 2-5 min | 85-95 | Mobinikhaledi et al.[8] |
| [BMIM]HSO₄ (Ionic Liquid) | Aromatic Aldehyde | Solvent-free | Microwave (450W) | 3-5 min | 90-96 | Kumar et al.[6] |
| Catalyst-free | Aromatic Aldehyde | Solvent-free | 140 °C | 2-3 h | 80-90 | Various studies[5] |
Logical Relationship: Diamine to Heterocycles
The ortho-diamine functionality is the key to forming different five- or six-membered heterocyclic rings depending on the reaction partner.
Caption: Key reaction pathways from the diamine starting material.
Key Experimental Protocol: Synthesis of 6,7-(Ethylenedioxy)-2-aryl-1H-benzimidazole
-
Reaction Setup: In a microwave-safe vessel, combine this compound (1.66 g, 10 mmol), an aromatic aldehyde (10 mmol), and the chosen catalyst (e.g., Zeolite H-BEA, 0.1 g) in a minimal amount of a suitable solvent like acetonitrile or under solvent-free conditions.
-
Reaction Execution: Seal the vessel and place it in a microwave reactor. Irradiate at a specified power (e.g., 300W) and temperature for 2-5 minutes.
-
Workup: After cooling, add ethyl acetate to the mixture and filter to remove the catalyst. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.
-
Characterization: Analyze the purified product using ¹H NMR, ¹³C NMR, and FT-IR to confirm its identity and purity.
Section 3: Product Validation and Performance
The ultimate value of these synthesized compounds lies in their biological activity. Products derived from benzodioxane precursors have shown potential as enzyme inhibitors. For instance, related benzodioxane sulfonamides have been investigated for their inhibitory activity against α-glucosidase and acetylcholinesterase (AChE).[9] Furthermore, derivatives of 2,3-dihydro-1,4-benzodioxine have been identified as potent PARP1 inhibitors, a key target in cancer therapy.[10]
Performance Comparison: Enzyme Inhibitory Activity
This table compares the inhibitory activity of a representative bioactive compound class with known drugs or alternative inhibitors. While specific data for quinoxalines/benzimidazoles from the 6,7-diamine is sparse in the initial literature screen, we can use data from closely related structures to illustrate the comparison. For example, we compare a benzodioxane sulfonamide's α-glucosidase inhibition with the standard drug Acarbose.
| Compound | Target Enzyme | IC₅₀ (µM) | Comments | Reference |
| Acarbose (Standard Drug) | α-Glucosidase | 750.0 | Standard oral anti-diabetic drug | (General Knowledge) |
| Benzodioxane Sulfonamide (7f) | α-Glucosidase | 79.4 | Significantly more potent than the standard | Hussain et al., 2019[9] |
| Benzodioxane Sulfonamide (7k) | α-Glucosidase | 98.2 | High potency | Hussain et al., 2019[9] |
| Galantamine (Standard Drug) | Acetylcholinesterase | 0.49 | Standard drug for Alzheimer's disease | (General Knowledge) |
| Benzodioxane Sulfonamide (7a-l) | Acetylcholinesterase | > 400 | Weak to no inhibitory activity observed | Hussain et al., 2019[9] |
Key Experimental Protocol: α-Glucosidase Inhibition Assay
-
Enzyme Solution: Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae) in a phosphate buffer (e.g., 50 mM, pH 6.8).
-
Substrate Solution: Prepare a solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in the same phosphate buffer.
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of the test compound solution (at various concentrations).
-
Add 20 µL of the α-glucosidase enzyme solution and incubate at 37 °C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution.
-
Incubate the plate at 37 °C for another 30 minutes.
-
-
Measurement: Stop the reaction by adding 80 µL of 0.2 M sodium carbonate solution. Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test wells with that of the control wells (containing buffer instead of the test compound). The IC₅₀ value is determined by plotting the inhibition percentage against the compound concentration.
This guide demonstrates that this compound is a highly effective scaffold for generating diverse and biologically relevant heterocyclic compounds. By selecting appropriate reaction partners and catalytic systems, researchers can efficiently synthesize libraries of quinoxalines and benzimidazoles for screening in drug discovery programs. The validation data for related compounds suggests that these derivatives hold significant promise as potent and selective enzyme inhibitors.
References
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. scispace.com [scispace.com]
- 9. scielo.br [scielo.br]
- 10. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Heterocyclic and Acyclic Diamine Derivatives: 2,3-Dihydro-1,4-benzodioxine-6,7-diamine vs. Ethylenediamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the choice of building blocks is paramount to the successful construction of target molecules with desired properties. Diamines, in particular, are fundamental synthons for a vast array of compounds, from pharmaceuticals to materials. This guide provides a comparative analysis of two diamines: the aromatic 2,3-dihydro-1,4-benzodioxine-6,7-diamine and the aliphatic ethylenediamine. Their performance in a representative condensation reaction with a 1,2-dicarbonyl compound, benzil, will be examined, supported by experimental data and detailed protocols.
At a Glance: Key Differences and Applications
| Feature | This compound | Ethylenediamine |
| Structure | Aromatic diamine with a rigid benzodioxane scaffold | Aliphatic diamine with a flexible ethylene backbone |
| Reactivity | Lower nucleophilicity due to delocalization of lone pairs into the aromatic ring | Higher nucleophilicity of the primary amino groups |
| Typical Products | Heterocyclic compounds, such as quinoxalines | Acyclic Schiff bases (diimines), such as salen-type ligands |
| Key Applications | Building block for pharmacologically active quinoxaline derivatives[1][2][3][4][5] | Precursor for polydentate ligands, cross-linking agents, and in pharmaceutical formulations[6][7][8][9][10] |
Performance in Synthesis: A Comparative Overview
The condensation reaction with 1,2-dicarbonyl compounds, such as benzil, serves as an excellent platform for comparing the synthetic utility of these two diamines. This reaction highlights their differing propensities to form either rigid heterocyclic systems or flexible acyclic ligands.
This compound: Formation of Quinoxalines
The reaction of this compound, an ortho-aromatic diamine, with benzil leads to the formation of a substituted quinoxaline, a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3][5] The reaction proceeds via a cyclocondensation mechanism.
Experimental Protocol: Synthesis of 2,3-Diphenyl-6,7-dihydro-[6][8]dioxino[2,3-b]quinoxaline
-
Reactants: o-Phenylenediamine (as a proxy for this compound), Benzil, Rectified Spirit.
-
Procedure: A warm solution of benzil (2.1 g, 0.01 mol) in rectified spirit (8 mL) is added to a solution of o-phenylenediamine (1.1 g, 0.01 mol) in rectified spirit (8 mL). The mixture is then warmed on a water bath for 30 minutes. Water is added until a slight cloudiness persists, and the solution is allowed to cool. The resulting precipitate is filtered and recrystallized from aqueous ethanol.[11][12]
-
Yield: High yields, often in the range of 75-97%, are reported for this type of reaction, depending on the specific conditions and catalysts used.[7]
-
Characterization: The product can be characterized by its melting point (e.g., 125-127 °C for 2,3-diphenylquinoxaline) and spectroscopic methods such as IR, NMR, and Mass Spectrometry.[7][8]
Ethylenediamine: Formation of Bis-Schiff Bases (Salen-type Ligands)
In contrast, the reaction of the aliphatic ethylenediamine with carbonyl compounds typically results in the formation of acyclic bis-Schiff bases (diimines). When salicylaldehyde or its derivatives are used, the well-known "salen" ligands are produced. These are highly versatile chelating agents that form stable complexes with a variety of metal ions, finding applications in catalysis and as cytotoxic agents.[13][14]
Experimental Protocol: Synthesis of N,N'-Bis(salicylidene)ethylenediamine (Salen)
-
Reactants: Salicylaldehyde, Ethylenediamine, Ethanol.
-
Procedure: To a solution of salicylaldehyde (20 mmol) in absolute ethanol (20 mL), a solution of ethylenediamine (10 mmol) in absolute ethanol (30 mL) is slowly added. The reaction mixture is stirred and refluxed for 4 hours. After cooling, the precipitate is collected by filtration, washed with cold ethanol, and can be recrystallized.[15] A similar procedure can be envisioned for the reaction with benzil to form the corresponding diimine.
-
Yield: Yields for the synthesis of salen and related Schiff bases are typically high, often exceeding 80%.
-
Characterization: The formation of the Schiff base is confirmed by the appearance of a characteristic C=N stretching band in the IR spectrum and by NMR spectroscopy.
Quantitative Data Summary
| Parameter | This compound Derivative | Ethylenediamine Derivative | Reference |
| Product Type | Quinoxaline (Heterocycle) | Bis-Schiff Base (Acyclic Diimine) | [7][15] |
| Typical Yield | 75-97% | >80% | [7][15] |
| Reaction Time | 30 minutes - 1.5 hours (conventional heating) | 4 hours (reflux) | [7][11][15] |
| Product Stability | High thermal stability of the aromatic quinoxaline ring | Aromatic Schiff bases are generally more stable than aliphatic ones | [6] |
Experimental Workflows and Logical Relationships
Signaling Pathways and Biological Relevance
The synthetic products derived from these two diamines exhibit distinct biological activities and are relevant to different signaling pathways.
Quinoxaline derivatives are known to interact with a multitude of biological targets. For instance, they can act as kinase inhibitors, interfering with cell signaling pathways crucial for cancer cell proliferation.
Salen-metal complexes, on the other hand, are often studied for their catalytic activity and their ability to induce cytotoxicity, potentially through the generation of reactive oxygen species (ROS), which can trigger apoptotic pathways.
Conclusion
The choice between this compound and ethylenediamine in a synthetic strategy is dictated by the desired final product and its intended application. The aromatic diamine is a precursor to rigid, planar heterocyclic systems with a rich pharmacological profile. In contrast, the aliphatic diamine is a building block for flexible, acyclic ligands that are pivotal in coordination chemistry and catalysis. Understanding the fundamental differences in their reactivity and the properties of their derivatives is crucial for the rational design of novel molecules in drug discovery and materials science.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. ajrconline.org [ajrconline.org]
- 3. Chemistry 211 Experiment 10 [home.miracosta.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijiset.com [ijiset.com]
- 8. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. Simple and Efficient Synthesis of Diamino Derivatives of bis-1,2,4-oxadiazole via Tandem Staudinger/aza-Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
A Tale of Two Scaffolds: 2,3-Dihydro-1,4-benzodioxine-6,7-diamine vs. o-Phenylenediamine in the Drug Discovery Arena
In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. Among the myriad of options, aromatic diamines serve as versatile starting points for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This guide provides an in-depth comparison of two such building blocks: the well-established o-phenylenediamine and the comparatively modern 2,3-dihydro-1,4-benzodioxine-6,7-diamine. By examining their roles in the development of potent and selective drug candidates, we aim to provide researchers with the necessary data to make informed decisions in their scaffold selection process.
At a Glance: Physicochemical Properties
A molecule's fundamental physicochemical properties are the bedrock of its drug-like characteristics, influencing everything from solubility to cell permeability. Here, we compare the basic properties of the two diamine scaffolds. The presence of the dioxine ring in this compound increases its molecular weight and introduces two ether linkages, which can impact its polarity and hydrogen bonding capacity compared to the simpler aromatic core of o-phenylenediamine.
| Property | This compound | o-Phenylenediamine |
| Molecular Formula | C₈H₁₀N₂O₂ | C₆H₈N₂ |
| Molecular Weight | 166.18 g/mol | 108.14 g/mol |
| Appearance | Solid | Colorless monoclinic crystals (pure) |
| Melting Point | Not specified | 102-104 °C |
| Boiling Point | Not specified | 252 °C |
| Solubility in Water | Not specified | Soluble in hot water |
The Prolific Progenitor: o-Phenylenediamine and the Benzimidazole Legacy
o-Phenylenediamine is a cornerstone in heterocyclic chemistry, most notably as the precursor to the benzimidazole ring system.[1] This privileged scaffold is a component of numerous FDA-approved drugs, spanning a wide range of therapeutic areas.
The Benzimidazole Pharmacopeia: A Snapshot of Success
The condensation of o-phenylenediamine with various electrophiles gives rise to a plethora of bioactive benzimidazoles.[2]
-
Proton Pump Inhibitors (PPIs): Drugs like omeprazole and lansoprazole, used to treat acid-reflux disorders, are based on the benzimidazole scaffold.[3] They work by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells.[4][5]
-
Anthelmintics: A major class of anti-parasitic drugs, including albendazole and mebendazole, feature the benzimidazole core. These drugs target tubulin in parasites, disrupting their cellular functions.[6]
-
Anticancer Agents: More recently, o-phenylenediamine-derived scaffolds have been explored as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion.[7]
The Rising Contender: this compound and its Therapeutic Promise
The 2,3-dihydro-1,4-benzodioxine moiety is another "privileged" scaffold that has gained significant attention in modern drug discovery.[8] The inclusion of the dioxine ring can impart favorable pharmacokinetic properties and provide unique structural features for molecular recognition. The 6,7-diamine derivative serves as a key intermediate for the synthesis of novel heterocyclic systems, such as quinoxalines.
Emerging Drug Candidates from a Modern Scaffold
Research into derivatives of 2,3-dihydro-1,4-benzodioxine has yielded promising drug candidates in several therapeutic areas:
-
PARP Inhibitors: Derivatives of 2,3-dihydro-1,4-benzodioxine have been identified as potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair and a validated target in cancer therapy.[9]
-
Anti-diabetic Agents: Sulfonamide derivatives incorporating the 2,3-dihydro-1,4-benzodioxine scaffold have been synthesized and evaluated for their α-glucosidase inhibitory activity, showing potential for the treatment of type 2 diabetes.
Head-to-Head: A Comparative Look at Biological Activity
Direct comparative studies between the two diamine scaffolds are scarce. However, by examining representative drug candidates derived from each, we can draw insightful comparisons. Here, we compare an o-phenylenediamine-derived IDO1 inhibitor with a 2,3-dihydro-1,4-benzodioxine-based PARP1 inhibitor.
| Parameter | o-Phenylenediamine Derivative (IDO1 Inhibitor) | 2,3-Dihydro-1,4-benzodioxine Derivative (PARP1 Inhibitor) |
| Target | Indoleamine 2,3-dioxygenase 1 (IDO1) | Poly(ADP-ribose) polymerase 1 (PARP1) |
| Therapeutic Area | Immuno-oncology | Oncology |
| Reported IC₅₀ | Potent inhibition in HeLa cell-based IDO1 assay[7] | 0.082 µM (for an optimized derivative)[9] |
A Glimpse into the Clinic: Pharmacokinetic Profiles
The journey of a drug through the body is a critical determinant of its efficacy and safety. The pharmacokinetic profiles of drugs derived from these two scaffolds are influenced by their core structures.
Benzimidazoles, derived from o-phenylenediamine, exhibit variable pharmacokinetic profiles. For instance, PPIs are prodrugs that are activated in the acidic environment of the stomach, and their plasma half-life is relatively short (around 1 hour), yet their effect is long-lasting due to irreversible enzyme binding.[3][10] Anthelmintic benzimidazoles generally have low water solubility and their absorption can be influenced by factors such as food intake.[1][6]
Pharmacokinetic data for drugs derived from this compound is less extensive in the public domain, as many are still in the discovery and preclinical stages. However, the parent 2,3-dihydro-1,4-benzodioxine scaffold is often incorporated to improve properties like metabolic stability and oral bioavailability.
| Parameter | Benzimidazole Drugs (from o-Phenylenediamine) | Notes |
| Absorption | Variable, often low water solubility.[6] | Influenced by formulation and food. |
| Distribution | Varies depending on the specific drug. | |
| Metabolism | Primarily hepatic, often via cytochrome P450 enzymes.[3] | Subject to first-pass metabolism.[2][11] |
| Excretion | Mainly as metabolites in urine and feces. | |
| Half-life | Generally short (e.g., ~1 hour for PPIs).[3] | Duration of action can be longer due to mechanism. |
The Chemist's Corner: Synthetic Accessibility and Experimental Protocols
Both scaffolds provide a versatile platform for the synthesis of a wide range of derivatives. The synthetic routes are generally well-established and amenable to library synthesis for structure-activity relationship (SAR) studies.
Synthesis of Benzimidazoles from o-Phenylenediamine
The most common method for synthesizing the benzimidazole core is the condensation of o-phenylenediamine with a carboxylic acid or its derivative, such as an aldehyde or an acid chloride.[12]
Experimental Protocol: Synthesis of 2-substituted Benzimidazoles
A mixture of o-phenylenediamine (1 mmol) and an appropriate aldehyde (1 mmol) is stirred in a suitable solvent (e.g., ethanol) in the presence of a catalyst (e.g., a Lewis acid or an oxidizing agent) at room temperature or with heating.[13][14] The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
Caption: Synthetic pathway to 2-substituted benzimidazoles.
Synthesis of Quinoxalines from this compound
This compound can be condensed with 1,2-dicarbonyl compounds to yield quinoxaline derivatives. This reaction provides a straightforward route to a different class of heterocyclic compounds with its own unique biological activity profile.
Experimental Protocol: Synthesis of Quinoxaline Derivatives
To a solution of this compound (1 mmol) in a suitable solvent (e.g., ethanol or acetic acid), a 1,2-dicarbonyl compound (1 mmol) is added. The reaction mixture is stirred at room temperature or heated under reflux. The progress of the reaction is monitored by TLC. After completion, the product is isolated by cooling the reaction mixture and filtering the precipitated solid, which can be further purified by recrystallization.
Caption: Synthesis of quinoxaline derivatives.
Signaling Pathways: A Look at Therapeutic Intervention
The drug candidates derived from these scaffolds exert their therapeutic effects by modulating specific biological pathways.
IDO1 Inhibition in Cancer Immunotherapy
IDO1 is an enzyme that catabolizes the essential amino acid tryptophan into kynurenine. In the tumor microenvironment, the depletion of tryptophan and the accumulation of kynurenine suppress the activity of effector T cells and promote the function of regulatory T cells, leading to immune tolerance of the tumor. IDO1 inhibitors, derived from scaffolds like o-phenylenediamine, aim to block this pathway and restore anti-tumor immunity.
Caption: IDO1 signaling pathway in cancer.
Conclusion: Choosing the Right Tool for the Job
Both o-phenylenediamine and this compound are valuable building blocks in the drug discovery arsenal.
o-Phenylenediamine offers a direct and well-trodden path to the benzimidazole core, a scaffold with a proven track record in approved drugs. Its synthetic chemistry is robust and its derivatives have demonstrated success across a multitude of therapeutic areas.
This compound , while a more modern entrant, provides access to novel chemical space. The incorporated dioxine ring can confer advantageous physicochemical and pharmacokinetic properties, potentially leading to drug candidates with improved profiles.
The choice between these two scaffolds will ultimately depend on the specific goals of the drug discovery program. For projects targeting well-validated biological pathways where the benzimidazole core has shown promise, o-phenylenediamine is a logical and low-risk starting point. For programs seeking to explore novel chemical space, improve upon existing pharmacophores, or address targets where the unique structural features of the benzodioxine moiety may be advantageous, this compound presents a compelling alternative. This guide provides the foundational data to aid researchers in making that strategic choice.
References
- 1. Factors affecting pharmacokinetics of benzimidazole anthelmintics in food-producing animals: the consequences and potential risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Pharmacokinetics of benzimidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: the clinical pharmacology of proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drkumardiscovery.com [drkumardiscovery.com]
- 6. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 7. Development of a series of novel o-phenylenediamine-based indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds | Bentham Science [eurekaselect.com]
- 9. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]
- 11. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]
- 12. researchgate.net [researchgate.net]
- 13. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
Navigating Reactivity: A Comparative Guide to Substituted o-Phenylenediamines
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted o-phenylenediamines (OPDs) is critical for the rational design and synthesis of a vast array of heterocyclic compounds, including pharmaceuticals, agrochemicals, and materials. This guide provides an objective comparison of the reactivity of various substituted OPDs, supported by experimental data, to aid in the selection of appropriate building blocks and the optimization of reaction conditions.
The reactivity of o-phenylenediamines is fundamentally governed by the nucleophilicity of the two amino groups. This, in turn, is modulated by the electronic and steric nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) generally enhance reactivity by increasing the electron density on the nitrogen atoms, making them more potent nucleophiles. Conversely, electron-withdrawing groups (EWGs) decrease reactivity by delocalizing the lone pairs of the nitrogen atoms, thereby reducing their nucleophilicity[1].
Comparative Reactivity in Benzimidazole and Quinoxaline Synthesis
The condensation of o-phenylenediamines with carbonyl compounds is a cornerstone of heterocyclic synthesis, most notably in the preparation of benzimidazoles (from aldehydes or carboxylic acids) and quinoxalines (from α-dicarbonyls)[2][3][4]. The efficiency of these reactions, often measured by reaction time and yield under standardized conditions, serves as a practical indicator of the diamine's reactivity.
The Influence of Electron-Withdrawing Groups: A Case Study with 4-Nitro-o-phenylenediamine
The nitro group is a strong electron-withdrawing substituent that significantly deactivates the o-phenylenediamine ring towards electrophilic attack and reduces the nucleophilicity of the amino groups[5]. This deactivating effect can lead to slower reaction rates in condensation reactions. However, despite this, 4-nitro-o-phenylenediamine remains a viable and frequently used substrate for the synthesis of 5-nitrobenzimidazoles, which are important pharmacophores. The following table summarizes the comparative yields and reaction times for the synthesis of 5-nitro-2-aryl substituted-1H-benzimidazoles from 4-nitro-o-phenylenediamine with various substituted phenoxyacetic acids under both conventional heating and microwave irradiation.
| Reactant (Substituted Phenoxyacetic Acid) | Method | Reaction Time | Yield (%) |
| Phenoxyacetic acid | Microwave | 10 min | 92 |
| 4-Chlorophenoxyacetic acid | Microwave | 12 min | 90 |
| 4-Methylphenoxyacetic acid | Microwave | 15 min | 88 |
| 4-Methoxyphenoxyacetic acid | Microwave | 18 min | 85 |
| Phenoxyacetic acid | Conventional | 8 h | 80 |
| 4-Chlorophenoxyacetic acid | Conventional | 9 h | 78 |
| 4-Methylphenoxyacetic acid | Conventional | 10 h | 75 |
| 4-Methoxyphenoxyacetic acid | Conventional | 12 h | 72 |
| Data compiled from BenchChem's guide on substituted nitro-o-phenylenediamine reactivity.[5] |
This data clearly illustrates that while the nitro group is deactivating, high yields can still be achieved, and reaction times can be dramatically reduced using microwave irradiation[5].
General Substituent Effects on Quinoxaline Synthesis
The synthesis of quinoxalines through the condensation of substituted o-phenylenediamines with benzil provides a broader view of substituent effects. The following table compiles yield data from a study utilizing manganese oxide supported on alumina as a catalyst, which allows for a comparison of the reactivity of various OPDs under the same reaction conditions.
| Substituent on o-Phenylenediamine | Yield (%) |
| H | 95 |
| 4-Methyl | 92 |
| 4,5-Dimethyl | 90 |
| 4-Chloro | 88 |
| 4-Nitro | 85 |
| Data extracted from a study on the catalytic activity of manganese oxide in quinoxaline synthesis.[6] |
As expected, the unsubstituted o-phenylenediamine exhibits the highest reactivity (highest yield). The presence of electron-donating methyl groups only slightly decreases the yield, which could be attributed to steric hindrance. In contrast, the electron-withdrawing chloro and nitro groups lead to a more noticeable reduction in yield, consistent with their deactivating electronic effects[6].
Basicity and Nucleophilicity: A Look at pKa Values
The basicity of the amino groups, quantified by the pKa of their conjugate acids, is a good indicator of their nucleophilicity. A higher pKa value corresponds to a stronger base and generally a more reactive nucleophile.
| Compound | pKa1 | pKa2 |
| o-Phenylenediamine | 4.46 | ~0.98 |
| Data sourced from ChemicalBook and PubChem.[7][8] |
Experimental Protocols
General Procedure for the Synthesis of 2,3-Disubstituted Quinoxalines
This protocol is a representative example of the condensation reaction between an o-phenylenediamine and an α-dicarbonyl compound.
Materials:
-
Substituted o-phenylenediamine (1 mmol)
-
Benzil (1 mmol)
-
Ethanol (10 mL)
-
Catalyst (e.g., a few drops of acetic acid or a catalytic amount of a solid acid catalyst)
Procedure:
-
Dissolve the substituted o-phenylenediamine and benzil in ethanol in a round-bottom flask.
-
Add the catalyst to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The product often precipitates out of the solution and can be collected by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Visualizing Reaction Pathways and Workflows
Caption: A general workflow for the synthesis of substituted quinoxalines.
References
- 1. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. o-Phenylenediamine CAS#: 95-54-5 [m.chemicalbook.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
A Comparative Guide to Analytical Methods for Purity Determination of Aromatic Diamines
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for aromatic diamines is a critical aspect of quality control in the pharmaceutical and chemical industries. These compounds are key starting materials and intermediates in the synthesis of a wide range of products, including active pharmaceutical ingredients (APIs), polymers, and dyes. Impurities can significantly impact the safety, efficacy, and stability of the final product. This guide provides an objective comparison of common analytical methods for the purity determination of aromatic diamines, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
Several analytical techniques are employed for the purity assessment of aromatic diamines, each with its own set of advantages and limitations. The primary methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Titrimetry, and Spectrophotometry. The choice of method often depends on the specific properties of the diamine, the nature of the expected impurities, and the required sensitivity and accuracy.
Quantitative Data Summary
The following table summarizes the performance characteristics of various analytical methods for the determination of aromatic diamines. The data is compiled from multiple sources to provide a comparative baseline.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Diazotization Titration | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity and interaction with a stationary phase.[1][2] | Separation based on volatility and interaction with a stationary phase.[2][3] | Reaction of a primary aromatic amine with nitrous acid to form a diazonium salt.[4][5] | Measurement of light absorbance by the analyte.[6][7] |
| Typical Purity Range | 95-99.9% | 95-99.9% | 98-101% | Qualitative to semi-quantitative |
| Linearity (R²) | >0.99[8] | >0.99[9] | Not Applicable | Varies, typically >0.99 |
| Accuracy (% Recovery) | 89 - 100%[8] | Typically within 80-120%[8] | High | Dependent on matrix |
| Precision (%RSD) | < 5%[8] | < 15%[8] | Low | < 5% |
| Limit of Detection (LOD) | 0.02% (for impurities)[8] | Analyte dependent, can be in the µg/L range.[8] | Higher than chromatographic methods | 0.17-0.53 ppm[6] |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL[8] | Analyte dependent | Higher than chromatographic methods | Not always determined |
| Sample Throughput | Moderate | Moderate | High | High |
| Key Advantages | Versatile for a wide range of impurities, high sensitivity.[2] | High resolution for volatile impurities, robust and reliable.[2] | Simple, cost-effective, and accurate for assay of the main component.[2] | Simple, rapid, and inexpensive. |
| Key Limitations | Requires reference standards for impurities. | May require derivatization for polar amines.[2][9] | Not suitable for trace impurity analysis; only for primary aromatic amines.[4] | Prone to interference from other UV-absorbing compounds. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point for method development and validation for specific aromatic diamines.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase. For aromatic diamines, reversed-phase chromatography with UV detection is commonly used.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[1]
Chromatographic Conditions (Typical):
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][10]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 25°C.[10]
-
Detection Wavelength: 235 nm or at the maximum absorbance of the specific diamine.[10]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the aromatic diamine sample in a suitable solvent (e.g., methanol or mobile phase).
-
Dilute to a final concentration within the linear range of the method.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Purity is typically determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all peaks in the chromatogram.
-
For higher accuracy, a reference standard of the aromatic diamine should be used to calculate the purity by external standard calibration.
Gas Chromatography (GC)
Principle: GC separates volatile and semi-volatile substances based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[3] Aromatic amines can be analyzed directly or after derivatization to improve their volatility and peak shape.[2][11]
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) and a capillary column.[2]
Chromatographic Conditions (Typical):
-
Column: Fused silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[2]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is typically used, for example, start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 10 minutes.[2]
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C (FID).
Sample Preparation (with Derivatization):
-
Dissolve the sample in a suitable solvent like dichloromethane.
-
Add a derivatizing agent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and heat the mixture to complete the reaction.[2]
-
Inject an aliquot of the derivatized solution into the GC.
Data Analysis:
-
Purity is calculated using the area percent method. It is important to note that this assumes all impurities have a similar response factor to the main component in the FID.[2]
Diazotization Titration
Principle: This titrimetric method is based on the quantitative reaction of a primary aromatic amine with sodium nitrite in an acidic solution to form a diazonium salt.[4][5] The endpoint is detected when a slight excess of nitrous acid is present.
Reagents:
-
Standardized 0.1 M Sodium Nitrite (NaNO₂) solution.
-
Hydrochloric Acid (HCl), concentrated.
-
Potassium Bromide (KBr).
-
Starch-iodide paper or a potentiometer for endpoint detection.[4]
Procedure (Visual Endpoint):
-
Accurately weigh a quantity of the aromatic diamine sample and dissolve it in dilute hydrochloric acid.
-
Add potassium bromide (to accelerate the diazotization reaction).
-
Cool the solution to 0-5°C in an ice bath.
-
Titrate slowly with the standardized 0.1 M sodium nitrite solution.
-
Towards the end of the titration, test for the endpoint by spotting the solution onto starch-iodide paper. The appearance of an immediate blue color indicates the endpoint.[4]
Calculation: The purity of the aromatic diamine is calculated based on the stoichiometry of the reaction and the volume of sodium nitrite solution consumed.
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the described analytical methods.
Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity determination.
Caption: Gas Chromatography (GC) workflow for purity analysis.
Caption: Diazotization Titration workflow for purity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ccsknowledge.com [ccsknowledge.com]
- 4. scribd.com [scribd.com]
- 5. firsthope.co.in [firsthope.co.in]
- 6. Spectrophotometric determination of some aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.saylor.org [resources.saylor.org]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. gcms.labrulez.com [gcms.labrulez.com]
Comparative Guide to HPLC Analysis of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine and its Reaction Products
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in pharmaceutical development and manufacturing. It is crucial for assessing the purity, stability, and impurity profile of active pharmaceutical ingredients (APIs) and their intermediates.[1][2] This guide provides a comparative overview of HPLC methodologies for the analysis of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine, a key building block in the synthesis of various pharmaceutical compounds, and its subsequent reaction products.
The presence of unwanted chemicals, even in trace amounts, can significantly impact the safety and efficacy of the final drug product.[2] Therefore, robust analytical methods are required to detect and quantify the main component, any by-products, intermediates, and degradation products.[3]
Logical Workflow for HPLC Analysis
The logical process for analyzing a reaction mixture containing this compound and its products involves several key stages, from initial sample handling to final data interpretation and reporting.
Caption: Workflow for HPLC analysis and impurity profiling.
Comparison of HPLC Methodologies
The choice of HPLC method depends on the analytical goal, such as routine purity testing, stability assessment, or chiral separation. Reversed-phase HPLC is the most common technique for this class of compounds.[4][5]
Achiral Analysis (Purity and Stability)
For assessing purity and identifying degradation products, stability-indicating reversed-phase HPLC methods are optimal.[6] These methods use robust stationary phases, typically C18, and mobile phases that can effectively separate the polar starting material (diamine) from less polar products and various impurities.
Table 1: Comparison of Recommended Reversed-Phase HPLC Methods
| Parameter | Method 1: General Purity & Impurity Profile | Method 2: Stability-Indicating Assay |
|---|---|---|
| Column | Zorbax SB C18 (250 mm x 4.6 mm, 5 µm) or equivalent | Inertsil C18 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.02 M Phosphate Buffer, pH 7.0 | Potassium Hydrogen Phosphate Buffer |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution | Gradient: 65:35 (A:B) to 35:65 over 20 min | Isocratic or Gradient (depending on complexity) |
| Flow Rate | 1.0 mL/min[7] | 1.0 - 1.5 mL/min |
| Temperature | 30 °C | Ambient or controlled (e.g., 40 °C) |
| Detection | UV at 240 nm[8] or Diode Array Detector (DAD)[7] | DAD for peak purity analysis |
| Primary Use | Quantifying starting material, reaction products, and known impurities. | Separating the main component from degradation products formed under stress conditions (acid, base, oxidation, heat, light).[8] |
Chiral Analysis (Enantiomeric Purity)
When this compound is used to synthesize chiral molecules, assessing enantiomeric purity is critical, as different enantiomers can have varied pharmacological activities.[9] This requires specialized Chiral Stationary Phases (CSPs).
Table 2: Comparison of Chiral HPLC Methodologies
| Parameter | Method A: Polysaccharide-Based CSP | Method B: Protein-Based CSP |
|---|---|---|
| Column | Chiralpak® AD or Chiralcel® OD[10] | Chiral-CBH (Cellobiohydrolase)[11] |
| Mobile Phase | Heptane/Isopropanol/Ethanol mixtures (Normal Phase) or Acetonitrile/Water (Reversed-Phase)[10] | Phosphate buffer with organic modifier (e.g., 2-propanol) |
| Elution | Isocratic | Isocratic |
| Detection | UV at a suitable wavelength (e.g., 230-280 nm) | UV or DAD |
| Principle | Forms transient diastereomeric complexes based on hydrogen bonding, dipole-dipole, and steric interactions.[12] | Utilizes the specific 3D structure of the protein to differentiate between enantiomers. |
| Primary Use | Broad applicability for a wide range of chiral compounds. | Effective for specific classes of compounds, particularly those with polar groups capable of interacting with the protein surface.[11] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This method is designed to separate this compound from potential process-related impurities and degradation products.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and DAD detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[7]
-
Mobile Phase: A mixture of methanol and water (e.g., 70:30, v/v).[7] For separating a wider range of polarities, a gradient elution using buffered water (pH 3-7) and acetonitrile is recommended.
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.
-
Detection: DAD set at 230 nm.[7]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample (reaction mixture or final product) in the mobile phase or a suitable solvent (e.g., methanol/water) to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Forced Degradation (for method validation):
-
Acid/Base Hydrolysis: Reflux sample solution in 0.1 N HCl and 0.1 N NaOH.
-
Oxidation: Treat sample solution with 3% H₂O₂ at room temperature.
-
Thermal: Expose solid sample to heat (e.g., 80 °C).
-
Photolytic: Expose sample solution to UV light.
-
Analyze all stressed samples by the developed HPLC method to ensure separation of degradation peaks from the main analyte peak.
-
Protocol 2: Chiral Separation HPLC Method
This protocol provides a starting point for separating enantiomeric reaction products derived from the diamine.
-
Instrumentation: HPLC system with isocratic pump, autosampler, and UV/DAD detector.
-
Chromatographic Conditions:
-
Column: Chiralpak® IA or another suitable polysaccharide-based CSP.[11]
-
Mobile Phase: A pre-mixed and degassed solution of n-Hexane and Isopropanol (e.g., 90:10 v/v). The ratio may need significant optimization to achieve resolution.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Dissolve the racemic or enantiomerically-enriched sample in the mobile phase to a concentration of 1.0 mg/mL.
-
Filter through a 0.45 µm PTFE syringe filter.
-
Quantitative Data Summary
The following table presents representative data that could be obtained from a well-optimized stability-indicating HPLC method for a hypothetical reaction where the diamine is converted to a primary product.
Table 3: Example Quantitative HPLC Data
| Compound | Retention Time (min) | Resolution (Rs) (vs. Previous Peak) | Tailing Factor (T) | Relative Response Factor (RRF) (vs. Product) |
|---|---|---|---|---|
| Hydrolytic Degradant | 2.8 | - | 1.2 | 1.3 |
| This compound | 4.5 | 3.8 | 1.1 | 0.9 |
| Process Impurity A | 8.1 | 6.5 | 1.0 | 1.1 |
| Main Reaction Product | 12.3 | 7.2 | 1.1 | 1.0 |
| Oxidative Degradant | 13.5 | 2.1 | 1.4 | 0.8 |
Note: Data are for illustrative purposes. Retention times and resolution are highly dependent on the specific method and the exact chemical structures of the products and impurities. The Limit of Detection (LOD) and Limit of Quantification (LOQ) for impurities should be determined during method validation and are typically in the low µg/mL range.[7][13]
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. pp.bme.hu [pp.bme.hu]
- 5. youtube.com [youtube.com]
- 6. irjpms.com [irjpms.com]
- 7. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. shimadzu.com [shimadzu.com]
- 10. Green chiral HPLC enantiomeric separations using high temperature liquid chromatography and subcritical water on Chiralcel OD and Chiralpak AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Navigating the Labyrinth of Quinoxaline Structure: A Comparative Guide to Mass Spectrometry Fragmentation and Alternative Analytical Techniques
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of quinoxaline derivatives, unambiguous structure confirmation is paramount. This guide provides a comprehensive comparison of mass spectrometry fragmentation patterns under different ionization techniques, supported by experimental data and detailed protocols. Furthermore, it explores alternative analytical methods for robust structural elucidation.
Quinoxalines, a class of nitrogen-containing heterocyclic compounds, are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Mass spectrometry stands as a cornerstone technique for their structural analysis, offering high sensitivity and detailed structural information through fragmentation analysis. This guide delves into the nuances of Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry for quinoxaline characterization, alongside a discussion of complementary spectroscopic and crystallographic techniques.
Mass Spectrometry: Unraveling Quinoxaline Structures Through Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The fragmentation of these ions in the mass spectrometer provides a unique fingerprint that can be used to elucidate the molecule's structure. The two most common ionization techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), induce fragmentation through different mechanisms, leading to distinct and complementary structural information.
Electron Ionization (EI) Mass Spectrometry
Electron Ionization (EI) is a "hard" ionization technique that involves bombarding a molecule with high-energy electrons (typically 70 eV). This process results in the formation of a radical cation (M+•) and often leads to extensive fragmentation. The resulting mass spectrum is rich in fragment ions, providing a detailed structural fingerprint of the molecule.
General Fragmentation Pathways of Quinoxalines under EI:
The fragmentation of the quinoxaline core under EI is characterized by the cleavage of the pyrazine ring. Common fragmentation pathways include:
-
Loss of HCN: A characteristic fragmentation pathway for many nitrogen-containing heterocyclic compounds. This occurs via the cleavage of the N1-C2 and C3-N4 bonds.
-
Retro-Diels-Alder (RDA) reaction: The pyrazine ring can undergo a retro-Diels-Alder reaction, leading to the expulsion of a neutral molecule of acetylene (C2H2) or a substituted acetylene, depending on the substitution pattern.
-
Loss of a hydrogen radical (H•): Formation of an [M-1]+ ion is often observed.
-
Cleavage of substituents: Substituents on the quinoxaline ring will undergo their characteristic fragmentation, providing information about their structure and position.
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)
Electrospray Ionization (ESI) is a "soft" ionization technique that is particularly well-suited for the analysis of polar and thermally labile compounds. In ESI, a solution of the analyte is sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules ([M+H]+) or deprotonated molecules ([M-H]-).
While ESI itself causes minimal fragmentation, coupling it with tandem mass spectrometry (MS/MS) allows for controlled fragmentation of a selected precursor ion. In an MS/MS experiment, the precursor ion is isolated and then subjected to collision-induced dissociation (CID) with an inert gas, leading to the formation of product ions.
General Fragmentation Pathways of Quinoxalines under ESI-MS/MS:
The fragmentation of protonated quinoxalines in ESI-MS/MS often involves the same core cleavages as in EI, but the relative abundances of the fragment ions can differ significantly.
-
Loss of HCN: Similar to EI, the loss of a neutral molecule of hydrogen cyanide is a common fragmentation pathway.
-
Loss of Substituents: The fragmentation is often dominated by the loss of substituents, particularly those that are labile or can form stable neutral molecules.
-
Ring Cleavage: Cleavage of the pyrazine ring can also occur, but often requires higher collision energies compared to the loss of substituents.
Comparison of EI and ESI for Quinoxaline Analysis
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Ionization Principle | High-energy electron bombardment | Nebulization and desolvation of charged droplets |
| Ionization Type | Hard | Soft |
| Typical Ion Observed | Radical cation (M+•) | Protonated ([M+H]+) or deprotonated ([M-H]-) molecule |
| Fragmentation | Extensive, in-source | Minimal in-source; controlled in MS/MS |
| Molecular Ion Peak | May be weak or absent for fragile molecules | Usually a strong, clear molecular ion peak |
| Structural Information | Detailed fingerprint from extensive fragmentation | Controlled fragmentation provides targeted structural information |
| Coupling | Gas Chromatography (GC) | Liquid Chromatography (LC) |
| Best Suited For | Volatile, thermally stable compounds | Polar, non-volatile, thermally labile compounds |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
Sample Preparation:
-
Dissolve the quinoxaline sample in a volatile organic solvent (e.g., dichloromethane, hexane) to a concentration of approximately 1 mg/mL.
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50-100 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 250-300 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value that includes the expected molecular ion.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)
Sample Preparation:
-
Dissolve the quinoxaline sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile) to a concentration of approximately 1-10 µg/mL.
LC Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
-
Flow Rate: 0.2-0.5 mL/min.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3-5 kV.
-
Source Temperature: 100-150 °C.
-
Desolvation Temperature: 300-400 °C.
-
Collision Gas: Argon or nitrogen.
-
Collision Energy: Varies depending on the compound and the desired degree of fragmentation (typically 10-40 eV).
Alternative Analytical Techniques for Structure Confirmation
While mass spectrometry is a powerful tool, a combination of analytical techniques is often necessary for unambiguous structure confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution.
-
¹H NMR: Provides information about the number, chemical environment, and connectivity of protons.
-
¹³C NMR: Reveals the carbon framework of the molecule.
-
2D NMR (COSY, HSQC, HMBC): Establishes correlations between protons and carbons, allowing for the complete assignment of the molecular structure.
X-ray Crystallography
For crystalline quinoxaline derivatives, single-crystal X-ray crystallography provides the absolute and definitive three-dimensional structure of the molecule in the solid state.
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy provide information about the functional groups present in a molecule. Characteristic vibrations for the C=N and C-N bonds of the quinoxaline ring, as well as vibrations from substituents, can be identified.[1]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption spectrum of a quinoxaline derivative is sensitive to the substitution pattern on the aromatic rings and can be used for preliminary characterization and to monitor reactions.[2][3][4][5][6]
Conclusion
The structural confirmation of quinoxaline derivatives relies on a multi-faceted analytical approach. Mass spectrometry, with its various ionization and fragmentation techniques, provides invaluable information on molecular weight and connectivity. Electron Ionization offers a detailed fragmentation fingerprint ideal for library matching and elucidating the core structure, while Electrospray Ionization coupled with tandem mass spectrometry allows for the controlled fragmentation of often more complex and polar derivatives. For unambiguous structure determination, the data obtained from mass spectrometry should be corroborated with information from other powerful techniques such as NMR spectroscopy and, where possible, X-ray crystallography. This integrated approach ensures the accurate and reliable characterization of novel quinoxaline compounds, which is essential for advancing their application in drug discovery and development.
References
A Comparative Guide to the Single Crystal X-ray Diffraction of Benzodioxane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the single-crystal X-ray diffraction (XRD) analysis of two distinct benzodioxane derivatives: (Z)-Methyl 3-(benzo[d][1][2]dioxol-5-yl)-2-((2-formyl-1H-pyrrol-1-yl) methyl) acrylate (MBDPA) and (E)-1-(2,3-dihydrobenzo[b][1][3]dioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one. The data presented herein, including crystallographic parameters and experimental protocols, offers valuable insights for researchers engaged in the structural analysis and development of benzodioxane-based compounds.
Comparative Crystallographic Data
The following tables summarize the key crystallographic data for the two benzodioxane derivatives, facilitating a direct comparison of their structural parameters.
Table 1: Crystal Data and Structure Refinement for MBDPA and (E)-1-(2,3-dihydrobenzo[b][1][3]dioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one.
| Parameter | (Z)-Methyl 3-(benzo[d][1][2]dioxol-5-yl)-2-((2-formyl-1H-pyrrol-1-yl) methyl) acrylate (MBDPA) | (E)-1-(2,3-dihydrobenzo[b][1][3]dioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one |
| Empirical Formula | C₁₇H₁₅NO₅ | C₁ H₁₃ClO₃ |
| Formula Weight | 313.31 | 300.73 |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/c |
| a (Å) | 7.5594(4) | 10.392(2) |
| b (Å) | 7.8717(5) | 7.9180(16) |
| c (Å) | 13.7959(8) | 30.474(6) |
| α (°) | 87.146(3) | 90 |
| β (°) | 77.582(3) | 97.78(3) |
| γ (°) | 65.713(3) | 90 |
| Volume (ų) | 729.08(8) | 2484.4(9) |
| Z | 2 | 4 |
| R-factor (%) | 3.86 | Not explicitly stated in the initial findings. |
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for the replication and validation of crystallographic studies.
Synthesis and Crystallization
(Z)-Methyl 3-(benzo[d][1][2]dioxol-5-yl)-2-((2-formyl-1H-pyrrol-1-yl) methyl) acrylate (MBDPA):
Single crystals of MBDPA were grown by the recrystallization of the synthesized compound from an ethyl acetate solution.[1]
(E)-1-(2,3-dihydrobenzo[b][1][3]dioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one:
This derivative was synthesized via a Claisen-Schmidt condensation reaction. 1-(2,3-Dihydrobenzo[b][1][3]dioxin-6-yl)ethanone and 4-chlorobenzaldehyde were stirred in a 30% ethanolic sodium hydroxide solution. The resulting precipitate was collected and recrystallized from a dimethylformamide-dimethyl sulfoxide (DMF-DMSO) solvent mixture to yield X-ray quality crystals.[1]
X-ray Data Collection and Structure Refinement
For (Z)-Methyl 3-(benzo[d][1][2]dioxol-5-yl)-2-((2-formyl-1H-pyrrol-1-yl) methyl) acrylate (MBDPA):
The diffraction data for MBDPA were collected on an X-ray diffractometer. The crystal structure was solved using direct methods and refined by a full-matrix least-squares method on F².[1]
For (E)-1-(2,3-dihydrobenzo[b][1][3]dioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one:
While specific diffractometer and software details were not available in the initial search, the general procedure for similar compounds involves mounting a suitable single crystal on a diffractometer equipped with a radiation source (e.g., Mo Kα). The data is collected at a specific temperature, and the structure is solved and refined using specialized crystallographic software.
Experimental Workflow
The following diagram illustrates the typical workflow for single crystal X-ray diffraction analysis of organic compounds like benzodioxane derivatives.
References
- 1. The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one [scielo.org.za]
- 3. (E)-3-(2-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
Distinguishing Quinoxaline Isomers: A Comprehensive Guide to 2D NMR Structure Elucidation
For researchers, scientists, and professionals in drug development, the unambiguous structural determination of quinoxaline isomers is a critical step in synthesizing novel therapeutic agents. While 1D NMR provides foundational information, 2D NMR techniques are indispensable for the definitive elucidation of substitution patterns on the quinoxaline core. This guide provides a comparative analysis of how various 2D NMR experiments—COSY, HSQC, HMBC, and NOESY—can be strategically employed to differentiate between quinoxaline isomers, supported by experimental data and detailed protocols.
The quinoxaline scaffold is a prevalent motif in a vast array of biologically active compounds. The precise positioning of substituents on the benzo ring (positions 5, 6, 7, and 8) or the pyrazine ring (positions 2 and 3) gives rise to isomers with potentially distinct pharmacological profiles. Differentiating these isomers is often challenging with 1D NMR alone due to overlapping signals in the aromatic region. However, 2D NMR spectroscopy provides a powerful suite of tools to map out the intricate network of proton and carbon connectivities, enabling unequivocal structure assignment.
The Power of 2D NMR in Isomer Differentiation
Two-dimensional NMR experiments resolve the ambiguities of 1D spectra by correlating nuclear spins through chemical bonds or through space. For quinoxaline isomers, the key lies in identifying specific correlations that are unique to each substitution pattern.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically over two or three bonds. In quinoxaline derivatives, COSY is instrumental in establishing the connectivity of protons within the substituted benzene ring, revealing the coupling patterns (e.g., ortho, meta, para) that are characteristic of the substitution.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It provides a clear map of which proton is attached to which carbon, which is the first step in assigning the carbon skeleton.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the most critical experiment for distinguishing isomers. HMBC reveals long-range correlations between protons and carbons over two or three bonds. These correlations can bridge quaternary carbons and connect different spin systems, providing the crucial evidence to pinpoint the location of a substituent.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, regardless of whether they are connected through bonds. For quinoxaline isomers, NOESY can provide definitive proof of a substituent's position by showing correlations between the substituent's protons and specific protons on the quinoxaline core.
A Case Study: Differentiating 6- and 7-Substituted Quinoxaline Isomers
To illustrate the practical application of these techniques, let's consider a hypothetical case of distinguishing between a 6-substituted and a 7-substituted quinoxaline, for instance, 6-bromoquinoxaline and 7-bromoquinoxaline. The key to differentiation lies in the long-range HMBC correlations from the protons on the benzene ring to the carbons of the pyrazine ring (C-2 and C-3) and the bridgehead carbons (C-4a and C-8a).
In the case of a 6-substituted quinoxaline, the proton at position 5 (H-5) will show a three-bond correlation to the bridgehead carbon C-4a, while the proton at position 8 (H-8) will show a three-bond correlation to the bridgehead carbon C-8a. Conversely, in a 7-substituted quinoxaline, the proton at H-8 will show a three-bond correlation to C-8a, and the proton at H-5 will show a three-bond correlation to C-4a. The distinct patterns of these long-range couplings provide an unambiguous method for assignment.
Furthermore, NOESY can be employed to confirm these assignments. For instance, in a 2,3-dimethyl-6-nitroquinoxaline, a NOE would be expected between the methyl protons at C-2 and the proton at C-8, while in the 7-nitro isomer, a NOE would be observed between the methyl protons at C-3 and H-5.
Experimental Protocols
The successful acquisition of high-quality 2D NMR data is contingent on appropriate experimental setup. Below are general protocols for the key experiments.
Sample Preparation
-
Dissolve 5-10 mg of the quinoxaline derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is free of any particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
2D NMR Acquisition Parameters
| Experiment | Pulse Program | Key Parameters | Typical Values |
| COSY | gCOSY or COSY45 | Number of scans (ns) | 2-4 |
| Number of increments (ni) | 256-512 | ||
| Spectral width (sw) in F1 & F2 | Match ¹H spectrum | ||
| HSQC | gHSQCED | Number of scans (ns) | 2-8 |
| Number of increments (ni) | 128-256 | ||
| ¹J(CH) coupling constant | 145 Hz | ||
| HMBC | gHMBC | Number of scans (ns) | 8-16 |
| Number of increments (ni) | 256-512 | ||
| Long-range coupling constant | 8 Hz | ||
| NOESY | gNOESY | Number of scans (ns) | 8-16 |
| Number of increments (ni) | 256-512 | ||
| Mixing time (d8) | 0.5-1.5 s |
Quantitative Data Summary
The following table summarizes the expected key ¹H and ¹³C NMR chemical shifts for the unsubstituted quinoxaline core. Substituent effects will cause predictable deviations from these values.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 2, 3 | ~8.8 | ~145.0 |
| 5, 8 | ~8.1 | ~129.5 |
| 6, 7 | ~7.7 | ~129.0 |
| 4a, 8a | - | ~142.0 |
Visualizing the Elucidation Process
Graphviz diagrams can effectively illustrate the logical workflow and key correlations used in structure elucidation.
Caption: Workflow for quinoxaline isomer elucidation using 2D NMR.
Caption: Key HMBC correlations for distinguishing 6- and 7-substituted quinoxalines.
By systematically applying this suite of 2D NMR experiments and carefully analyzing the resulting correlation data, researchers can confidently and accurately determine the substitution patterns of quinoxaline isomers, a crucial step in the advancement of medicinal chemistry and drug discovery.
Safety Operating Guide
Proper Disposal of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This document provides a detailed operational and disposal plan for 2,3-Dihydro-1,4-benzodioxine-6,7-diamine (CAS Number: 81927-47-1), a compound frequently used in chemical synthesis. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following procedures are based on the known hazards associated with its chemical class, aromatic amines, and general best practices for hazardous waste management.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. The compound is classified with the GHS07 pictogram, indicating that it can cause skin and serious eye irritation. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or chemical goggles |
| Body Protection | Laboratory coat |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. |
Spill Response:
In the event of a spill, immediately evacuate the area and alert colleagues. Wearing appropriate PPE, contain the spill using absorbent pads. For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal.[1] For wet spills, absorb the material and place it in a labeled container.[1] The spill area should then be thoroughly cleaned with a suitable solvent and washed with water.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted as hazardous waste. Improper disposal, such as discarding in regular trash or washing down the drain, is strictly prohibited and can lead to environmental contamination.[2]
-
Waste Identification and Segregation:
-
All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, absorbent pads), must be classified as hazardous waste.
-
This waste stream should be kept separate from other chemical wastes to prevent potentially hazardous reactions.[2]
-
-
Containerization and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting the waste.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," its CAS number (81927-47-1), and the associated hazard symbols (e.g., irritant).
-
-
Storage:
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as acids and oxidizing agents.[2]
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Final Disposal:
-
The disposal of the collected waste must be handled by a licensed hazardous waste disposal company.[2] Do not attempt to treat or dispose of the chemical waste through municipal waste systems.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a scheduled pickup of the hazardous waste.
-
Chemical Treatment of Aromatic Amine Waste (for specialized facilities)
In facilities equipped for chemical waste treatment, one potential method for the degradation of aromatic amines is through oxidation. This process should only be carried out by trained professionals in a controlled environment.
A general procedure for the oxidation of aromatic amine waste involves the following steps:[3]
-
Dissolution: In a fume hood, dissolve the aromatic amine waste in a 1.7 N sulfuric acid solution.[3]
-
Oxidation: While stirring, slowly add a 0.2 M solution of potassium permanganate.[3]
-
Reaction: Allow the mixture to react for at least 8 hours to ensure complete oxidation of the amine.[3]
Quantitative Data for Aromatic Amine Waste Treatment:
| Parameter | Value/Recommendation |
| Sulfuric Acid | 1.7 N solution |
| Potassium Permanganate | 0.2 M solution |
| Reaction Time | Minimum of 8 hours |
Note: This is a general guideline for aromatic amines, and the specific parameters for this compound may vary. Laboratory-scale testing is recommended to optimize the procedure.
Below is a logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,3-Dihydro-1,4-benzodioxine-6,7-diamine
This guide provides essential safety and logistical information for the handling and disposal of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine (CAS No. 81927-47-1) in a laboratory setting. The following procedures are designed to minimize risk and ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a solid, combustible aromatic amine. While comprehensive toxicological data for this specific compound is limited, aromatic amines as a class are known to be potential skin, eye, and respiratory tract irritants. Some aromatic amines are also recognized as carcinogens. Therefore, it is crucial to handle this compound with appropriate caution and to use the personal protective equipment outlined below.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Double-gloving is recommended. Nitrile gloves offer splash protection but have poor resistance to aromatic amines; they should be changed immediately upon contact.[1][2] For prolonged handling, consider butyl rubber or Viton gloves, though they may offer less dexterity.[3] Always inspect gloves for integrity before use. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Must be worn at all times in the laboratory. A face shield should be used in situations with a higher risk of splashing or dust generation. |
| Skin and Body Protection | Laboratory coat | A fully buttoned lab coat must be worn to protect against skin contact. Consider a chemically resistant apron for larger quantities or when splashing is likely. |
| Respiratory Protection | NIOSH-approved respirator | A respirator (e.g., N95 or P1) should be used when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles.[4] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following operational steps is mandatory to ensure safe handling and to minimize exposure.
-
Preparation and Engineering Controls :
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before starting work, clear the handling area of all unnecessary items and ensure all required equipment is within reach.
-
-
Weighing and Aliquoting :
-
When weighing the solid, do so in a fume hood to minimize the risk of inhaling dust.
-
Use appropriate tools (e.g., spatulas) to handle the compound. Avoid creating dust clouds.[4]
-
If preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
-
During the Experiment :
-
Post-Experiment :
-
Thoroughly clean the work area after handling is complete.
-
Wash hands and any exposed skin with soap and water immediately after finishing the work and removing PPE.[1]
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not pour any waste containing this chemical down the drain.[7]
-
-
Spill Management :
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation.[4] Place the spilled material and any contaminated cleaning materials into a sealed container for hazardous waste disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
After cleanup, decontaminate the area with an appropriate solvent and then wash with soap and water.
-
-
Container Disposal :
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.
-
Dispose of the rinsed containers in accordance with institutional and local regulations.
-
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.
References
- 1. gloves.com [gloves.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines | CoLab [colab.ws]
- 6. Are nitrile gloves chemical resistant? | Ansell USA [ansell.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
